molecular formula C9H18O2 B6154621 2,6-dimethylheptanoic acid CAS No. 7494-12-4

2,6-dimethylheptanoic acid

Cat. No.: B6154621
CAS No.: 7494-12-4
M. Wt: 158.2
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Description

2,6-dimethylheptanoic acid is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.2. The purity is usually 95.
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Properties

CAS No.

7494-12-4

Molecular Formula

C9H18O2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

what are the physical properties of 2,6-dimethylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylheptanoic Acid

Introduction

This compound is a branched-chain fatty acid with the molecular formula C9H18O2.[1][2][3] Its structure, featuring methyl groups at the second and sixth carbon positions, imparts unique chemical and physical properties compared to its linear isomers.[1] This document provides a comprehensive overview of the known physical properties of this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various sources, including computational predictions and data from chemical suppliers.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. It is important to note that many of the available data points are calculated through computational models rather than determined through direct experimentation.

PropertyValueSourceNotes
Molecular Formula C9H18O2PubChem[4], NIST[2], Larodan[3]
Molecular Weight 158.24 g/mol Cheméo[5], PubChem[4], Larodan[3]
Physical State LiquidLarodan[3]At room temperature.
Boiling Point (Tboil) 550.49 K (277.34 °C)Cheméo[5]Joback Calculated Property
Melting Point (Tfus) No experimental data available
Water Solubility log10WS = -2.21Cheméo[5]Crippen Calculated Property (in mol/l)
Octanol/Water Partition Coefficient logPoct/wat = 2.533Cheméo[5]Crippen Calculated Property
Enthalpy of Vaporization (ΔvapH°) 58.28 kJ/molCheméo[5]Joback Calculated Property
Enthalpy of Fusion (ΔfusH°) 17.71 kJ/molCheméo[5]Joback Calculated Property
Critical Temperature (Tc) 724.45 KCheméo[5]Joback Calculated Property
Critical Pressure (Pc) 2738.28 kPaCheméo[5]Joback Calculated Property
Standard Gibbs Free Energy of Formation (ΔfG°) -245.72 kJ/molCheméo[5]Joback Calculated Property
Standard Enthalpy of Formation (gas, ΔfH°gas) -504.46 kJ/molCheméo[5]Joback Calculated Property
McGowan's Characteristic Volume (McVol) 145.110 ml/molCheméo[5]McGowan Calculated Property
Polar Retention Index 2012.00Cheméo[5], NIST Mass Spectrometry Data Center[4]Standard polar column

Experimental Protocols

Synthesis of Dimethylheptanoic Acids via Grignard Reaction

A common method for the synthesis of carboxylic acids like dimethylheptanoic acid is through the carbonation of a Grignard reagent. The following is a generalized protocol based on the synthesis of 6,6-dimethylheptanoic acid[6]:

  • Grignard Reagent Formation:

    • Dry magnesium turnings are placed in a flask with anhydrous diethyl ether.

    • A crystal of iodine is often added to initiate the reaction.

    • A solution of a bromo-dimethylhexane (e.g., 1-bromo-5,5-dimethylhexane) in anhydrous diethyl ether is added dropwise to the magnesium suspension.

    • The reaction is typically initiated with gentle warming and then proceeds under reflux until the magnesium is consumed.

  • Carbonation:

    • The prepared Grignard reagent is slowly poured onto crushed dry ice (solid carbon dioxide) with constant stirring.

    • This results in the formation of a magnesium carboxylate salt.

  • Acidification and Extraction:

    • After the excess dry ice has sublimated, the reaction mixture is acidified, typically with a strong acid like hydrochloric acid, to protonate the carboxylate.

    • The resulting carboxylic acid is then extracted from the aqueous layer using an organic solvent such as diethyl ether.

  • Purification:

    • The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

    • The crude product can be further purified by vacuum distillation or column chromatography to yield the pure dimethylheptanoic acid.

Logical Workflow: Synthesis of a Dimethylheptanoic Acid

The following diagram illustrates the key steps in the synthesis of a dimethylheptanoic acid using the Grignard reaction method.

SynthesisWorkflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Carbonation and Workup A Bromo-dimethylhexane D Grignard Reagent Formation A->D B Magnesium Turnings B->D C Anhydrous Ether C->D F Carbonation Reaction D->F E Dry Ice (CO2) E->F G Acidic Workup (HCl) F->G H Extraction with Ether G->H I Purification H->I J Pure Dimethylheptanoic Acid I->J

Caption: Workflow for the synthesis of dimethylheptanoic acid.

References

An In-Depth Technical Guide to 2,6-Dimethylheptanoic Acid: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylheptanoic acid is a branched-chain fatty acid with emerging interest in the fields of biochemistry and pharmacology. Its unique structure, featuring methyl groups at both the alpha and near-terminal positions, confers distinct physical and biological properties compared to its linear counterpart, nonanoic acid. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of this compound, with a focus on its role in cellular metabolism and potential therapeutic applications.

Chemical Structure and Properties

This compound is a saturated fatty acid with the molecular formula C₉H₁₈O₂. The presence of two chiral centers at positions 2 and 6 results in the existence of four possible stereoisomers.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 60148-94-9--INVALID-LINK--
Molecular Formula C₉H₁₈O₂--INVALID-LINK--
Molecular Weight 158.24 g/mol --INVALID-LINK--
SMILES CC(C)CCCC(C)C(=O)O--INVALID-LINK--
InChI InChI=1S/C9H18O2/c1-7(2)5-4-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)--INVALID-LINK--
Boiling Point (Predicted) 243.6 ± 3.0 °C at 760 mmHgNot experimentally verified
Density (Predicted) 0.9±0.1 g/cm³Not experimentally verified
pKa (Predicted) 4.88 ± 0.10Not experimentally verified

Note: Most physical properties available in public databases are computationally predicted and have not been experimentally verified.

Spectroscopic Data

No experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is readily available in the public domain. The following tables present predicted data based on computational models. Researchers should obtain experimental data for confirmation.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
11.5 - 12.5br s1H-COOH
2.3 - 2.5m1H-CH(CH₃)COOH
1.5 - 1.7m1H-CH(CH₃)₂
1.1 - 1.4m6H-CH₂-CH₂-CH₂-
1.15d3H-CH(CH₃)COOH
0.85d6H-CH(CH₃)₂

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~183C1 (-COOH)
~45C2 (-CH(CH₃)COOH)
~41C6 (-CH(CH₃)₂)
~34C4 (-CH₂-)
~28C5 (-CH₂-)
~25C3 (-CH₂-)
~22C7, C8 (-CH(CH₃)₂)
~17C9 (-CH(CH₃)COOH)

Table 4: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
2960, 2870C-H stretch (alkane)
1710C=O stretch (carboxylic acid)
1465, 1380C-H bend (alkane)
1210-1320C-O stretch (carboxylic acid)
920O-H bend (carboxylic acid dimer)

Table 5: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)

m/zPutative Fragment
158[M]⁺
115[M - C₃H₇]⁺
87[CH(CH₃)COOH]⁺
74McLafferty rearrangement product
43[C₃H₇]⁺

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. The choice of method may depend on the desired stereochemistry and the availability of starting materials. Common approaches include the alkylation of an enolate and the use of Grignard reagents. An enantioselective synthesis of (R)-(-)-2,6-dimethylheptanoic acid has been reported using a DiTOX asymmetric building block.[1]

Experimental Protocol: Synthesis via Grignard Reaction (Hypothetical)

This protocol is adapted from procedures for similar branched-chain carboxylic acids and serves as a plausible method for the synthesis of this compound.

1. Preparation of 1-bromo-4-methylpentane (B146037):

  • 4-Methyl-1-pentanol is treated with phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether or dichloromethane (B109758) at 0 °C.

  • The reaction is typically stirred for several hours and then worked up by washing with water, saturated sodium bicarbonate solution, and brine.

  • The resulting 1-bromo-4-methylpentane is purified by distillation.

2. Grignard Reagent Formation:

  • Magnesium turnings are activated in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 1-bromo-4-methylpentane in anhydrous diethyl ether is added dropwise to the magnesium turnings.

  • The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The mixture is refluxed until the magnesium is consumed.

3. Carboxylation:

  • The Grignard reagent is added slowly to a slurry of crushed dry ice (solid CO₂) in anhydrous diethyl ether. This step should be performed at a low temperature (e.g., -78 °C).

  • The reaction mixture is allowed to warm to room temperature as the excess CO₂ sublimes.

4. Acidification and Extraction:

  • The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

5. Purification:

  • The crude this compound is purified by vacuum distillation.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Grignard Formation cluster_step3 Step 3: Carboxylation & Workup start1 4-Methyl-1-pentanol reagent1 PBr₃, Et₂O start1->reagent1 product1 1-Bromo-4-methylpentane reagent1->product1 reagent2 Mg, Et₂O product1->reagent2 product2 4-Methylpentylmagnesium bromide reagent2->product2 reagent3 1. CO₂ (dry ice) 2. H₃O⁺ product2->reagent3 product3 This compound reagent3->product3

Synthetic workflow for this compound via Grignard reaction.

Biological Activity and Signaling Pathways

This compound plays a significant role in cellular energy metabolism, particularly as an anaplerotic substrate. Anaplerosis is the process of replenishing the intermediates of the citric acid (TCA) cycle. This is crucial for maintaining the metabolic flux through the cycle, which is central to ATP production and the synthesis of biosynthetic precursors.

Anaplerotic Pathway of this compound

The metabolism of this compound is hypothesized to proceed via mitochondrial β-oxidation. Unlike even-chain fatty acids that are completely oxidized to acetyl-CoA, the branched-chain structure of this compound is expected to yield propionyl-CoA in addition to acetyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, a key intermediate of the TCA cycle.

Anaplerotic_Pathway DMHA This compound Mito Mitochondrion DMHA->Mito Transport BetaOx β-Oxidation AcetylCoA Acetyl-CoA BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle PCC Propionyl-CoA Carboxylase PropionylCoA->PCC MCM Methylmalonyl-CoA Mutase PCC->MCM Methylmalonyl-CoA SuccinylCoA Succinyl-CoA MCM->SuccinylCoA SuccinylCoA->TCACycle Anaplerosis Energy Energy Production (ATP) TCACycle->Energy

Anaplerotic pathway of this compound replenishing the TCA cycle.
Therapeutic Potential in Metabolic Disorders

The anaplerotic properties of this compound make it a compound of interest for the treatment of certain inherited metabolic disorders. In conditions such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the β-oxidation of medium-chain fatty acids is impaired, leading to energy deficiency. This compound has been investigated as a potential therapeutic agent in this context. Studies have shown that it can be metabolized by cells with mitochondrial fatty acid β-oxidation deficiencies, leading to an enhanced profile of tricarboxylic acid cycle intermediates.[1]

Experimental Protocols

In Vitro Assessment of Anaplerotic Potential

Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) Assays:

This protocol outlines a general procedure for assessing the impact of this compound on cellular respiration and glycolysis using a Seahorse XF Analyzer.

1. Cell Culture:

  • Fibroblasts from patients with metabolic disorders (e.g., MCAD deficiency) and healthy controls are cultured in appropriate media until they reach a confluent monolayer in a Seahorse XF cell culture plate.

2. Treatment:

  • The culture medium is replaced with a low-glucose, low-serum medium containing various concentrations of this compound or a vehicle control.

  • Cells are incubated for a specified period (e.g., 24-72 hours) to allow for the uptake and metabolism of the fatty acid.

3. Seahorse XF Assay:

  • Immediately prior to the assay, the medium is replaced with a specialized assay medium.

  • The cell culture plate is placed in the Seahorse XF Analyzer.

  • Basal OCR and ECAR are measured.

  • A mitochondrial stress test is performed by the sequential injection of:

    • Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.

    • Rotenone and Antimycin A: Complex I and III inhibitors, to measure non-mitochondrial oxygen consumption.

4. Data Analysis:

  • OCR and ECAR data are normalized to cell number or protein concentration.

  • Key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity, are calculated and compared between treated and control groups.

Seahorse_Workflow Start Culture Cells in XF Plate Treatment Treat with this compound or Vehicle Start->Treatment AssayPrep Replace with Assay Medium Treatment->AssayPrep Seahorse Seahorse XF Analyzer Measurement AssayPrep->Seahorse Injection1 Inject Oligomycin Seahorse->Injection1 Measure Basal Respiration Injection2 Inject FCCP Injection1->Injection2 Measure ATP-Linked Respiration Injection3 Inject Rotenone/Antimycin A Injection2->Injection3 Measure Maximal Respiration Analysis Data Analysis: OCR & ECAR Parameters Injection3->Analysis Measure Non-Mitochondrial Respiration

Workflow for assessing mitochondrial function using a Seahorse XF Analyzer.

Conclusion

This compound is a branched-chain fatty acid with significant potential as a modulator of cellular energy metabolism. Its ability to act as an anaplerotic substrate by replenishing TCA cycle intermediates makes it a promising candidate for further investigation in the context of metabolic disorders characterized by energy deficiency. While detailed experimental data on its physical and spectroscopic properties are still needed, the available information on its synthesis and biological activity provides a strong foundation for future research and development in this area. This technical guide serves as a resource for scientists and researchers interested in exploring the chemical and biological facets of this intriguing molecule.

References

Unveiling the Natural Occurrence of 2,6-Dimethylheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural sources of 2,6-dimethylheptanoic acid, a branched-chain fatty acid (BCFA). While research into this specific compound is ongoing, this document synthesizes available data on its origins, proposed metabolic pathways, and analytical methodologies.

Natural Sources and Biological Significance

This compound is a methyl-branched chain fatty acid.[1] Its known natural occurrences are primarily linked to microbial metabolism, where it has been identified as a bacterial xenobiotic metabolite.[1] This suggests that various bacterial species are capable of producing this compound, likely as part of their fatty acid synthesis or degradation pathways.

While its presence has been noted in the Pherobase, a database of semiochemicals, specific insect species that utilize this compound as a pheromone have not been definitively identified in the reviewed literature. Further research is required to explore its potential role in insect chemical communication.

From a biomedical perspective, this compound has been investigated for its potential as an anaplerotic therapy.[2][3] Anaplerosis is the replenishment of citric acid cycle intermediates, and this line of research suggests that the compound can be metabolized by mammalian cells and may influence energy metabolism.

Table 1: Summary of Known and Potential Natural Sources of this compound

Source CategorySpecific Source (Example)Role/ContextQuantitative Data
Microorganisms BacteriaXenobiotic MetaboliteNot available in reviewed literature
Insects (Unspecified)Potential Pheromone (Inferred)Not available in reviewed literature
Mammalian Systems Human Cells (in vitro)Metabolite in therapeutic studiesNot available in reviewed literature

Proposed Metabolic Pathways

Detailed biosynthetic and signaling pathways for this compound are not yet fully elucidated. However, based on the general principles of branched-chain fatty acid metabolism, a logical pathway can be proposed.

Proposed Biosynthesis Pathway in Bacteria

The biosynthesis of branched-chain fatty acids in bacteria typically originates from branched-chain amino acids. For this compound, a pathway involving the metabolism of amino acids like leucine (B10760876) or valine to provide the initial branched-acyl-CoA primers is plausible.

Bacterial Biosynthesis of this compound cluster_0 Precursor Supply cluster_1 Fatty Acid Elongation cluster_2 Final Product Branched-chain Amino Acids (e.g., Leucine, Valine) Branched-chain Amino Acids (e.g., Leucine, Valine) Branched-chain Acyl-CoA Branched-chain Acyl-CoA Branched-chain Amino Acids (e.g., Leucine, Valine)->Branched-chain Acyl-CoA Transamination & Decarboxylation Elongation Cycles Elongation Cycles Branched-chain Acyl-CoA->Elongation Cycles Malonyl-ACP Malonyl-ACP Malonyl-ACP->Elongation Cycles Fatty Acid Synthase (FAS II) Fatty Acid Synthase (FAS II) 2,6-Dimethylheptanoyl-ACP 2,6-Dimethylheptanoyl-ACP Fatty Acid Synthase (FAS II)->2,6-Dimethylheptanoyl-ACP Elongation Cycles->Fatty Acid Synthase (FAS II) This compound This compound 2,6-Dimethylheptanoyl-ACP->this compound Thioesterase

Caption: Proposed bacterial biosynthesis of this compound.

Proposed Metabolic Processing in Mammalian Cells

In mammalian systems, exogenous this compound is likely activated to its CoA derivative and subsequently undergoes mitochondrial β-oxidation. Its metabolism has been studied in the context of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, suggesting it interacts with acyl-CoA dehydrogenases.[2][3]

Metabolic Processing of this compound in Mammalian Cells This compound This compound 2,6-Dimethylheptanoyl-CoA 2,6-Dimethylheptanoyl-CoA This compound->2,6-Dimethylheptanoyl-CoA Acyl-CoA Synthetase Mitochondrial β-oxidation Mitochondrial β-oxidation 2,6-Dimethylheptanoyl-CoA->Mitochondrial β-oxidation Acyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA Mitochondrial β-oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Mitochondrial β-oxidation->Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Propionyl-CoA->TCA Cycle via Succinyl-CoA

Caption: Proposed metabolic fate of this compound in mammalian cells.

Experimental Protocols: Analysis of this compound

The quantitative analysis of this compound from biological matrices typically involves lipid extraction, derivatization to a more volatile form, and analysis by chromatography coupled with mass spectrometry.

General Workflow for Extraction and Analysis

Experimental Workflow for this compound Analysis Biological Sample (e.g., Bacterial Culture) Biological Sample (e.g., Bacterial Culture) Lipid Extraction Lipid Extraction Biological Sample (e.g., Bacterial Culture)->Lipid Extraction Solvent Extraction (e.g., Folch/Bligh-Dyer) Derivatization (Esterification) Derivatization (Esterification) Lipid Extraction->Derivatization (Esterification) e.g., to Fatty Acid Methyl Esters (FAMEs) GC-MS or LC-MS Analysis GC-MS or LC-MS Analysis Derivatization (Esterification)->GC-MS or LC-MS Analysis Data Analysis Data Analysis GC-MS or LC-MS Analysis->Data Analysis Peak Identification & Integration Quantification Quantification Data Analysis->Quantification Comparison to Internal Standard

Caption: General workflow for the analysis of this compound.

Detailed Methodology for GC-MS Analysis

The following is a representative protocol for the analysis of branched-chain fatty acids, adapted for this compound, using gas chromatography-mass spectrometry (GC-MS).[4][5][6][7][8][9]

1. Sample Preparation and Lipid Extraction:

  • For bacterial cultures, pellet cells by centrifugation. For other biological samples, homogenize as required.

  • Perform lipid extraction using a modified Folch or Bligh-Dyer method with a chloroform:methanol solvent system.

  • Add an internal standard (e.g., a C17:0 or a deuterated analogue of a branched-chain fatty acid) to the sample prior to extraction for quantification.

  • Evaporate the organic solvent under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add a solution of 2% (v/v) sulfuric acid in methanol.

  • Incubate the mixture at 80°C for 1-2 hours.

  • After cooling, add a saturated sodium chloride solution and extract the FAMEs with hexane (B92381).

  • Collect the hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

  • Concentrate the hexane extract to a suitable volume for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column (e.g., DB-23, SP-2560, or similar) is recommended for good separation of FAMEs.

    • Injector: Splitless injection at 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 3-5°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

    • Identification: The identification of this compound methyl ester is based on its retention time and comparison of its mass spectrum with a reference spectrum from a standard or a spectral library.

4. Quantification:

  • Quantification is performed by comparing the peak area of the this compound methyl ester to the peak area of the internal standard. A calibration curve prepared with a certified standard of this compound is used to determine the exact concentration in the original sample.

Conclusion and Future Directions

This compound is a branched-chain fatty acid of microbial origin with potential roles in chemical ecology and mammalian metabolism. While its natural sources are not yet extensively documented, its identity as a bacterial metabolite provides a key area for future investigation. The analytical protocols outlined in this guide provide a robust framework for researchers to quantify this compound in various biological matrices.

Future research should focus on:

  • Screening diverse microbial and insect species to identify novel natural sources and quantify the abundance of this compound.

  • Elucidating the specific biosynthetic pathway by identifying the precursor molecules and the enzymes involved in its formation.

  • Investigating its biological activity , particularly its role as a potential pheromone and its detailed mechanism of action in mammalian energy metabolism.

This in-depth technical guide serves as a foundational resource for the scientific community to advance the understanding of this compound and its role in the natural world.

References

biosynthesis pathway of 2,6-dimethylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Metabolic Significance and Putative Biosynthesis of 2,6-Dimethylheptanoic Acid

Disclaimer: A dedicated de novo biosynthetic pathway for this compound is not well-documented in publicly available scientific literature. This compound is primarily recognized as a metabolite in the catabolism of larger, branched-chain fatty acids. This guide provides a comprehensive overview of its known metabolic context, a hypothetical biosynthetic pathway based on established principles, and relevant experimental methodologies for its study.

Introduction to this compound

This compound is a methyl-branched, medium-chain fatty acid.[1] While its direct synthesis pathway is not established, it holds significance in the study of fatty acid metabolism, particularly in the breakdown of phytanic acid, a dietary branched-chain fatty acid.[2][3] Understanding the metabolic fate of such molecules is crucial for researchers in metabolic disorders, microbiology, and drug development. This guide will explore the established catabolic pathway where this compound and its derivatives appear, propose a putative biosynthetic route, and provide technical data and protocols for its investigation.

The Metabolic Context: Degradation of Phytanic and Pristanic Acid

The primary known biological context for a molecule with a similar structure to this compound is the degradation of phytanic acid in peroxisomes. Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is derived from the phytol (B49457) side chain of chlorophyll (B73375) and is obtained from dietary sources such as dairy products and ruminant fats.[4] Due to a methyl group on its β-carbon, it cannot be directly broken down by β-oxidation.[4]

Alpha-Oxidation of Phytanic Acid

Phytanic acid first undergoes α-oxidation in the peroxisome to remove a single carbon and produce pristanic acid.[5][6] This process involves a series of enzymatic steps:

  • Activation: Phytanic acid is converted to phytanoyl-CoA by an acyl-CoA synthetase.[4]

  • Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon by phytanoyl-CoA dioxygenase, forming 2-hydroxyphytanoyl-CoA.[5]

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) and formyl-CoA.[5]

  • Oxidation: Pristanal is oxidized by an aldehyde dehydrogenase to yield pristanic acid.[5]

alpha_oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Dioxygenase Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase

Figure 1: Pathway of Phytanic Acid α-Oxidation.
Peroxisomal β-Oxidation of Pristanic Acid

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) can be further degraded via β-oxidation within the peroxisomes.[7] After three cycles of β-oxidation, the resulting product is 4,8-dimethylnonanoyl-CoA.[7] While 2,6-dimethylheptanoyl-CoA is not explicitly named as a direct intermediate in the main pathway, its structure is closely related to the intermediates of this process. The metabolic fate of 2,6-dimethylheptanoyl-CoA itself is currently not well understood.[2]

beta_oxidation Pristanic_Acid Pristanic Acid (C19, methyls at 2,6,10,14) Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Trimethyltridecanoyl_CoA 4,8,12-Trimethyl- tridecanoyl-CoA Pristanoyl_CoA->Trimethyltridecanoyl_CoA β-oxidation Cycle 1 Dimethyldodecanoyl_CoA 2,6,10-Trimethyl- dodecanoyl-CoA Trimethyltridecanoyl_CoA->Dimethyldodecanoyl_CoA β-oxidation Cycle 2 Dimethylnonanoyl_CoA 4,8-Dimethyl- nonanoyl-CoA Dimethyldodecanoyl_CoA->Dimethylnonanoyl_CoA β-oxidation Cycle 3

Figure 2: Peroxisomal β-Oxidation of Pristanic Acid.

Putative Biosynthesis Pathway of this compound

A hypothetical pathway for the de novo synthesis of this compound can be constructed based on the general principles of branched-chain fatty acid (BCFA) synthesis. This process typically involves a fatty acid synthase (FAS) system.[8]

The synthesis would require a specific primer and the incorporation of a methyl-branched extender unit:

  • Primer Selection: The synthesis could be initiated with isovaleryl-CoA, which is derived from the degradation of the branched-chain amino acid leucine. Isovaleryl-CoA would provide the C6-methyl group of the final product.

  • Chain Elongation: The fatty acid chain would be elongated by the FAS complex.

  • Methyl Branch Incorporation: To introduce the C2-methyl group, a molecule of methylmalonyl-CoA would need to be used as an extender unit instead of the usual malonyl-CoA during one of the elongation cycles.[9] The use of methylmalonyl-CoA for mid-chain branching is a known, albeit less common, mechanism in BCFA synthesis.[7][10][11]

putative_biosynthesis cluster_0 Primer Formation cluster_1 Fatty Acid Elongation (FAS) cluster_2 Final Product Leucine Leucine Isovaleryl_CoA Isovaleryl_CoA Leucine->Isovaleryl_CoA BCAA Degradation Elongation_Intermediate_1 Elongation_Intermediate_1 Isovaleryl_CoA->Elongation_Intermediate_1 + Malonyl-CoA Elongation_Intermediate_2 Elongation_Intermediate_2 Elongation_Intermediate_1->Elongation_Intermediate_2 + Methylmalonyl-CoA DMH_CoA 2,6-Dimethylheptanoyl-CoA Elongation_Intermediate_2->DMH_CoA Processing Steps DMH_Acid This compound DMH_CoA->DMH_Acid Thioesterase

Figure 3: Hypothetical Biosynthesis of this compound.

Quantitative Data on Branched-Chain Fatty Acid Synthesis

Quantitative data on the biosynthesis of this compound specifically is not available. However, kinetic studies on metazoan fatty acid synthase (mFAS) with branched substrates provide insight into the efficiency of such processes.

Enzyme/SystemSubstrate(s)ParameterValueReference
Metazoan Fatty Acid Synthase (mFAS)Acetyl-CoA, Malonyl-CoAkcat~1.7 s-1[1]
Metazoan Fatty Acid Synthase (mFAS)Acetyl-CoA, Methylmalonyl-CoAkcat~0.01 s-1[1]
mFAS Ketoacyl Synthase (KS) DomainDecanoyl-ACP, Malonyl-ACPkcat1.9 ± 0.1 s-1[1]
mFAS Ketoacyl Synthase (KS) DomainDecanoyl-ACP, Methylmalonyl-ACPkcat0.04 ± 0.002 s-1[1]

Note: The turnover number (kcat) for BCFA synthesis using methylmalonyl-CoA is approximately 150-170 times lower than for straight-chain fatty acid synthesis, indicating a strong preference for malonyl-CoA.[1]

Experimental Protocols

Investigating the metabolism of this compound requires a combination of biochemical and analytical techniques.

Analysis of Branched-Chain Fatty Acids by GC-MS

This protocol outlines the general steps for extracting and analyzing BCFAs from a biological sample.

1. Lipid Extraction (Bligh-Dyer Method):

  • Homogenize the sample (e.g., cell pellet, tissue) in a mixture of chloroform (B151607):methanol (1:2, v/v).

  • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

  • Centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Collect the organic phase and dry it under a stream of nitrogen.

2. Fatty Acid Methylation:

  • Resuspend the dried lipids in a solution of methanolic HCl or BF3-methanol.

  • Heat the sample at 60-100°C for the appropriate time to convert fatty acids to their fatty acid methyl esters (FAMEs).

  • Stop the reaction by adding water and extract the FAMEs with hexane (B92381).

  • Collect the hexane layer and dry it.

3. GC-MS Analysis:

  • Reconstitute the FAMEs in a suitable solvent (e.g., hexane).

  • Inject the sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Use an appropriate GC column (e.g., a polar capillary column) and temperature program to separate the FAMEs.

  • Identify the FAMEs based on their retention times and mass spectra compared to known standards.

gcms_workflow Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Methylation Fatty Acid Methylation (to FAMEs) Extraction->Methylation GCMS GC-MS Analysis Methylation->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

References

The Metabolic Journey from Phytanic Acid to 2,6-Dimethylheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytanic acid, a branched-chain fatty acid derived from dietary sources, is implicated in the pathophysiology of several metabolic disorders, most notably Refsum disease. Its unique structure, featuring a methyl group at the β-carbon, precludes its degradation via the conventional β-oxidation pathway. Instead, phytanic acid undergoes a specialized metabolic cascade initiated by α-oxidation in the peroxisomes, followed by several cycles of β-oxidation in both peroxisomes and mitochondria. This technical guide provides an in-depth exploration of the metabolic pathway that converts phytanic acid to 2,6-dimethylheptanoic acid, a key downstream metabolite. We will detail the enzymatic steps, subcellular localization, and key intermediates involved in this process. Furthermore, this guide presents quantitative data on metabolite levels in health and disease, comprehensive experimental protocols for their analysis, and visual diagrams of the metabolic and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a saturated, branched-chain fatty acid that humans acquire primarily through the consumption of dairy products, ruminant fats, and certain types of fish.[1] The presence of a methyl group on the third carbon (β-carbon) sterically hinders the action of acyl-CoA dehydrogenases, the first enzymes in the β-oxidation spiral.[2] Consequently, a dedicated metabolic pathway, commencing with α-oxidation, is required for its catabolism.

Defects in this pathway lead to the accumulation of phytanic acid in plasma and tissues, resulting in severe neurological and physiological symptoms characteristic of Refsum disease.[3] Understanding the complete metabolic fate of phytanic acid, including the formation of downstream metabolites like this compound, is crucial for elucidating the pathophysiology of such disorders and for the development of targeted therapeutic strategies.

The Metabolic Pathway: From Phytanic Acid to this compound

The conversion of phytanic acid to this compound is a multi-stage process that traverses different subcellular compartments, namely the peroxisome and the mitochondrion.

Peroxisomal α-Oxidation: The Initial Step

The metabolic journey begins in the peroxisome, where phytanic acid undergoes a single round of α-oxidation to remove the carboxyl carbon and the α-carbon, thereby shifting the β-methyl group to the α-position in the resulting molecule, pristanic acid.[2][4]

The key enzymatic steps are as follows:

  • Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by an acyl-CoA synthetase located on the cytosolic side of the peroxisomal membrane.[5]

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by phytanoyl-CoA hydroxylase (PHYH) , an Fe²⁺ and 2-oxoglutarate-dependent oxygenase. A deficiency in this enzyme is the primary cause of adult Refsum disease.[1][6]

  • Cleavage: The 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, to yield pristanal (B217276) and formyl-CoA.[7] The formyl-CoA is subsequently catabolized to formate (B1220265) and then to CO₂.

  • Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase .[5]

dot

Phytanic_Acid_Alpha_Oxidation cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase

Caption: Peroxisomal α-oxidation of phytanic acid.

Peroxisomal β-Oxidation of Pristanic Acid

With the methyl group now at the α-position, pristanic acid can undergo β-oxidation. Pristanic acid is first activated to pristanoyl-CoA and then undergoes three cycles of β-oxidation within the peroxisome.[4][6] Each cycle consists of four enzymatic reactions: dehydrogenation, hydration, dehydrogenation, and thiolytic cleavage.

The end product of these three cycles is 4,8-dimethylnonanoyl-CoA , along with the release of two molecules of acetyl-CoA and one molecule of propionyl-CoA.[6]

Mitochondrial β-Oxidation: The Final Steps

The 4,8-dimethylnonanoyl-CoA is too short to be a substrate for further peroxisomal β-oxidation and is subsequently transported to the mitochondria for complete oxidation.[8] This transport is facilitated by the carnitine shuttle system, with 4,8-dimethylnonanoyl-CoA being converted to 4,8-dimethylnonanoylcarnitine.[8]

Inside the mitochondrial matrix, 4,8-dimethylnonanoyl-CoA undergoes two more cycles of β-oxidation.[8] This process yields two molecules of acetyl-CoA and the final product, 2,6-dimethylheptanoyl-CoA .[8] A key enzyme in this mitochondrial pathway for branched-chain acyl-CoAs is long-chain acyl-CoA dehydrogenase (LCAD) , which catalyzes the initial dehydrogenation step for substrates like 2,6-dimethylheptanoyl-CoA.[9]

Finally, 2,6-dimethylheptanoyl-CoA is hydrolyzed to This compound and free CoASH. This reaction is catalyzed by a mitochondrial acyl-CoA thioesterase . While the specific thioesterase has not been definitively identified, enzymes with specificity for branched-chain acyl-CoAs are known to exist.

dot

Full_Metabolic_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Phytanic_Acid Phytanic Acid Pristanoyl_CoA Pristanoyl-CoA Phytanic_Acid->Pristanoyl_CoA α-Oxidation Phytanic_Acid->Pristanoyl_CoA DMN_CoA 4,8-Dimethylnonanoyl-CoA Pristanoyl_CoA->DMN_CoA 3 cycles of β-Oxidation Pristanoyl_CoA->DMN_CoA DMH_CoA 2,6-Dimethylheptanoyl-CoA DMN_CoA->DMH_CoA 2 cycles of β-Oxidation DMN_CoA->DMH_CoA DMH_Acid This compound DMH_CoA->DMH_Acid Acyl-CoA Thioesterase DMH_CoA->DMH_Acid

Caption: Overall metabolic pathway of phytanic acid.

Quantitative Data

The accurate measurement of phytanic acid and its metabolites is crucial for the diagnosis and monitoring of Refsum disease and other related peroxisomal disorders. The following table summarizes typical plasma concentrations of phytanic acid in healthy individuals and in patients with Refsum disease.

AnalyteConditionPlasma Concentration (µmol/L)Reference(s)
Phytanic Acid Healthy Individuals0 - 33[10]
Refsum Disease (untreated)992 - 6400[10]
Pristanic Acid Healthy Individuals< 1[2]
Refsum DiseaseNormal to slightly elevated[6]

Note: Concentrations can vary depending on dietary intake.

Experimental Protocols

Quantification of Phytanic and Pristanic Acid in Plasma by GC-MS

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) method for the simultaneous quantification of phytanic and pristanic acids in human plasma.

4.1.1. Materials

  • Plasma samples

  • Internal standards: [3-methyl-²H₃]phytanic acid and [²H₃]pristanic acid

  • Hexane (B92381), isopropanol, toluene

  • Ethanolic potassium hydroxide (B78521) (5% w/v)

  • Boron trifluoride in methanol (B129727) (14%)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

4.1.2. Procedure

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of the deuterated internal standards for phytanic and pristanic acid.[1]

  • Saponification:

    • Add 1 mL of 5% ethanolic potassium hydroxide to release the fatty acids from their esterified forms.[11]

    • Incubate at 60°C for 1 hour.[11]

  • Extraction:

    • After cooling, add 1 mL of water and 4 mL of hexane.[11]

    • Vortex vigorously and centrifuge to separate the layers.

    • Transfer the upper hexane layer to a new tube.

  • Derivatization:

    • Evaporate the hexane under a stream of nitrogen.

    • Add 14% boron trifluoride in methanol and heat at 100°C for 30 minutes to form fatty acid methyl esters (FAMEs).[7]

  • GC-MS Analysis:

    • Inject the FAMEs onto the GC-MS system.

    • Use selected ion monitoring (SIM) to detect and quantify the characteristic ions of the methyl esters of phytanic acid, pristanic acid, and their respective internal standards.[12]

dot

GCMS_Workflow Plasma Plasma Sample Spike Spike with Internal Standards Plasma->Spike Saponify Saponification Spike->Saponify Extract Hexane Extraction Saponify->Extract Derivatize Derivatization (FAMEs) Extract->Derivatize GCMS GC-MS Analysis (SIM) Derivatize->GCMS Quantify Quantification GCMS->Quantify

Caption: GC-MS workflow for phytanic acid analysis.

Measurement of Phytanic Acid α-Oxidation in Cultured Fibroblasts

This protocol describes a method to assess the α-oxidation capacity in cultured human skin fibroblasts, which is particularly useful for diagnosing Refsum disease.

4.2.1. Materials

  • Cultured human skin fibroblasts (from patient and control)

  • [1-¹⁴C]Phytanic acid

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Scintillation vials and fluid

  • Liquid scintillation counter

4.2.2. Procedure

  • Cell Culture:

    • Culture fibroblasts to confluency in T-25 flasks.[7]

  • Incubation with Radiolabeled Substrate:

    • Wash the confluent cell monolayer twice with PBS.[7]

    • Add fresh culture medium containing a known concentration of [1-¹⁴C]phytanic acid (e.g., 10 µM).[7]

    • Incubate the cells for 72 hours at 37°C in a 5% CO₂ atmosphere.[7]

  • Harvesting and Lipid Extraction:

    • After incubation, collect the culture medium.

    • Wash the cells with PBS and harvest them by trypsinization.[7]

    • Combine the medium and cell suspension.

    • Extract total lipids using a hexane:isopropanol (3:2, v/v) mixture.[7]

  • Quantification of Metabolites:

    • The extracted lipids can be separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate phytanic acid and its metabolic products (e.g., pristanic acid).

    • The radioactivity in each fraction is then quantified using a liquid scintillation counter to determine the rate of α-oxidation.

    • Alternatively, the production of ¹⁴CO₂ can be measured as an indicator of complete oxidation.[4]

Conclusion

The metabolic pathway from phytanic acid to this compound is a complex, multi-organellar process that is essential for the degradation of this dietary branched-chain fatty acid. A thorough understanding of this pathway, from the initial peroxisomal α-oxidation to the final mitochondrial β-oxidation steps, is critical for researchers and clinicians working on Refsum disease and other peroxisomal disorders. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the accurate diagnosis, monitoring, and investigation of these conditions, with the ultimate goal of developing effective therapeutic interventions.

References

An In-depth Technical Guide to 2,6-Dimethylheptanoic Acid: Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethylheptanoic acid, a branched-chain fatty acid with significant implications in biochemistry and metabolic research. This document details its known history, physical and chemical properties, and established synthesis and analytical methodologies. A key focus is placed on its metabolic role, particularly in the degradation pathway of phytanic and pristanic acids. This guide is intended for researchers, scientists, and professionals in the fields of biochemistry, drug development, and metabolic disorders.

Introduction

This compound is a nine-carbon branched-chain fatty acid. Its structure, featuring methyl groups at the alpha and near-terminal positions, imparts unique chemical and biological properties that distinguish it from its linear counterpart, nonanoic acid. While not as ubiquitously studied as other fatty acids, it plays a crucial role as an intermediate in the metabolism of larger, complex lipids and has garnered interest for its potential therapeutic applications in certain metabolic disorders.

History and Discovery

The precise date and discoverer of this compound are not prominently documented in readily available historical records. However, its synthesis and characterization are part of the broader scientific exploration of branched-chain fatty acids that gained momentum in the mid-20th century. The work of notable chemists like P.A. Levene in the early 1900s on the stereochemistry of branched-chain molecules laid the theoretical groundwork for the synthesis and understanding of such compounds. While a direct link between Levene and this specific acid has not been established, his pioneering research into optically active compounds was instrumental for the field. The earliest specific mention of a derivative, this compound N,N-dimethylamide, in a 1977 publication suggests that the parent acid was a known compound within the scientific community by that time. Its more recent significance has emerged from studies of fatty acid oxidation disorders.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, analysis, and understanding its behavior in biological systems.

PropertyValueSource
Molecular Formula C₉H₁₈O₂PubChem[1]
Molecular Weight 158.24 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 60148-94-9PubChem[1]
Boiling Point (Predicted) 243.6 ± 9.0 °C at 760 mmHgChemSpider
Melting Point Not available-
pKa (Predicted) 4.86 ± 0.10ChemAxon
Solubility (Predicted) 1.45 g/L in water at 25 °CChemAxon
Appearance Colorless liquidVendor Data

Experimental Protocols

Synthesis of this compound

While a specific, detailed historical synthesis is not available, a common modern approach for the synthesis of this compound involves the alkylation of a suitable precursor. The following is a generalized protocol based on established organic chemistry principles.

Method: Alkylation of Diethyl Malonate

This method involves the sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Materials:

Procedure:

  • First Alkylation:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

    • Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

    • After the addition is complete, add 1-bromo-4-methylpentane dropwise and reflux the mixture for 2-3 hours.

    • Cool the reaction mixture, pour it into water, and extract the product with diethyl ether.

    • Dry the ethereal extract over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Second Alkylation:

    • Dissolve the product from the first step in absolute ethanol containing sodium ethoxide.

    • Add methyl iodide dropwise and reflux the mixture for 2-3 hours.

    • Work up the reaction as described in the first alkylation step.

  • Hydrolysis and Decarboxylation:

    • Reflux the dialkylated malonic ester with a concentrated solution of sodium hydroxide for several hours to hydrolyze the ester groups.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid.

    • Heat the acidified solution to effect decarboxylation, yielding this compound.

    • Extract the product with diethyl ether, dry the extract, and purify by distillation under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid analysis (e.g., DB-5ms, HP-INNOWax)

Sample Preparation (Derivatization):

To increase volatility, the carboxylic acid group is typically derivatized to an ester (e.g., methyl or trimethylsilyl (B98337) ester).

  • Methyl Esterification:

    • Dissolve a known amount of the sample in methanol.

    • Add a catalyst such as acetyl chloride or BF₃-methanol.

    • Heat the mixture in a sealed vial at 60-80°C for 1-2 hours.

    • Cool, neutralize, and extract the methyl ester with hexane.

  • Silylation:

    • Dissolve the dried sample in a suitable solvent (e.g., pyridine, acetonitrile).

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 60-70°C for 30 minutes.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-300

Data Analysis:

The identification of the this compound derivative is confirmed by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). Quantification is typically performed using an internal standard.

Biological Significance and Metabolic Pathways

This compound is a key intermediate in the metabolism of phytanic acid, a branched-chain fatty acid derived from the diet. Phytanic acid cannot be directly metabolized by β-oxidation due to the methyl group at the β-carbon. Instead, it undergoes α-oxidation in the peroxisome to form pristanic acid. Pristanic acid is then activated to pristanoyl-CoA and undergoes several cycles of β-oxidation.

The metabolism of pristanoyl-CoA in the peroxisome eventually yields 2,6-dimethylheptanoyl-CoA, which is then transported to the mitochondria for further oxidation. This transport is facilitated by carnitine octanoyltransferase (CROT). In the mitochondria, 2,6-dimethylheptanoyl-CoA is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD), which catalyzes the first step of its β-oxidation.

The metabolic pathway from phytanic acid to the mitochondrial β-oxidation of 2,6-dimethylheptanoyl-CoA is depicted below.

Metabolic Pathway of this compound cluster_mito Mitochondrial Matrix Phytanic_Acid Phytanic Acid (from diet) Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase alpha_Oxidation α-Oxidation (Peroxisome) Phytanoyl_CoA->alpha_Oxidation Pristanic_Acid Pristanic Acid alpha_Oxidation->Pristanic_Acid Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase beta_Oxidation_Peroxisome β-Oxidation (Peroxisome) Pristanoyl_CoA->beta_Oxidation_Peroxisome DMH_CoA 2,6-Dimethylheptanoyl-CoA beta_Oxidation_Peroxisome->DMH_CoA Mitochondrion Mitochondrion DMH_CoA->Mitochondrion Carnitine Shuttle (CROT) beta_Oxidation_Mitochondrion β-Oxidation (Mitochondrion) Mitochondrion->beta_Oxidation_Mitochondrion Acetyl_CoA_Propionyl_CoA Acetyl-CoA + Propionyl-CoA beta_Oxidation_Mitochondrion->Acetyl_CoA_Propionyl_CoA LCAD TCA_Cycle TCA Cycle Acetyl_CoA_Propionyl_CoA->TCA_Cycle

Metabolism of Phytanic Acid to this compound

This metabolic role makes this compound a subject of interest in the study of Refsum disease, a rare genetic disorder characterized by the accumulation of phytanic acid.

Applications and Future Directions

The primary application of this compound is in biochemical research, particularly in the study of fatty acid metabolism and related genetic disorders. Its unique structure and metabolic fate make it a valuable tool for investigating the function of enzymes such as carnitine octanoyltransferase and long-chain acyl-CoA dehydrogenase.

Future research may explore the therapeutic potential of this compound or its derivatives in managing metabolic disorders where the processing of branched-chain fatty acids is impaired. Furthermore, its antibacterial properties, though not extensively studied, could present another avenue for investigation.

Conclusion

This compound, while not a widely known fatty acid, holds a significant position in the intricate network of lipid metabolism. Its history is intertwined with the broader development of organic chemistry and the study of branched-chain molecules. The experimental protocols for its synthesis and analysis are well-established within the framework of modern organic and analytical chemistry. Its central role in the degradation of phytanic and pristanic acids underscores its importance in understanding and potentially treating related metabolic diseases. This guide serves as a foundational resource for researchers and scientists, providing a comprehensive overview of this fascinating molecule.

References

An In-depth Technical Guide to the Isomers and Stereoisomers of 2,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylheptanoic acid, a branched-chain fatty acid, presents a fascinating case study in stereoisomerism with significant implications for biological activity and pharmaceutical development. Its structure contains two chiral centers, giving rise to four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). This technical guide provides a comprehensive overview of the isomers and stereoisomers of this compound, including their structural differences, physicochemical properties, and general strategies for their synthesis and separation. While detailed experimental protocols and isomer-specific quantitative data are not extensively available in the public domain, this guide consolidates the existing knowledge to serve as a valuable resource for researchers in the field.

Introduction to this compound

This compound is a nine-carbon saturated fatty acid with methyl branches at the second and sixth positions.[1] Its chemical formula is C9H18O2, and its molecular weight is 158.24 g/mol .[1] The presence of two stereocenters at carbons 2 and 6 results in the existence of two pairs of enantiomers and a meso compound, leading to a total of four stereoisomers. The specific spatial arrangement of the methyl groups defines the stereochemistry of each isomer, which in turn can significantly influence its biological properties and interactions with chiral environments such as enzymes and receptors.

Isomers and Stereoisomers

The structural isomers of dimethylheptanoic acid include variations in the positions of the methyl groups along the heptanoic acid backbone, such as 2,2-dimethylheptanoic acid, 2,4-dimethylheptanoic acid, and 3,3-dimethylheptanoic acid. This guide, however, focuses specifically on the stereoisomers of this compound.

The two chiral centers at C2 and C6 give rise to the following stereoisomers:

  • Enantiomeric Pair 1:

    • (2R,6R)-2,6-dimethylheptanoic acid

    • (2S,6S)-2,6-dimethylheptanoic acid

  • Meso Compound (Diastereomer):

    • (2R,6S)-2,6-dimethylheptanoic acid (which is identical to (2S,6R)-2,6-dimethylheptanoic acid due to a plane of symmetry)

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_enantiomers cluster_meso racemate Racemic Mixture (this compound) RR (2R,6R) racemate->RR separation SS (2S,6S) racemate->SS separation RS (2R,6S) (meso) racemate->RS separation enantiomers Enantiomers diastereomers Diastereomers RR->SS enantiomers RR->RS diastereomers SS->RS diastereomers synthesis_workflow start Chiral Auxiliary step1 Acylation with Heptanoyl Derivative start->step1 step2 Diastereoselective α-Methylation step1->step2 step3 Cleavage of Chiral Auxiliary step2->step3 product Enantiomerically Enriched 2-Methylheptanoic Acid Derivative step3->product step4 Further Elaboration of the Carbon Chain and Introduction of C6-Methyl Group product->step4 final_product Target Stereoisomer of This compound step4->final_product separation_workflow start Racemic/Diastereomeric Mixture of This compound step1 Screening of Chiral Stationary Phases (CSPs) start->step1 step2 Optimization of Mobile Phase (Normal Phase, Reversed Phase, or SFC) step1->step2 step3 Optimization of Chromatographic Parameters (Flow Rate, Temperature) step2->step3 step4 Method Validation step3->step4 product Baseline Separation of Stereoisomers step4->product

References

Spectroscopic Profile of 2,6-Dimethylheptanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR) for 2,6-dimethylheptanoic acid is limited. The data presented in the NMR and IR tables are predicted values based on the analysis of structurally similar compounds and established principles of spectroscopy. The mass spectrometry data is based on predicted collision cross-sections.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. This document is intended for researchers, scientists, and professionals in drug development who require spectroscopic information for the identification, characterization, and quality control of this compound. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12broad singlet1H-COOH
~2.4multiplet1HH-2
~1.4-1.6multiplet1HH-6
~1.1-1.4multiplet6HH-3, H-4, H-5
~1.1doublet3HC2-CH₃
~0.8-0.9doublet6HC6-(CH₃)₂
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmAssignment
~180-185C-1 (C=O)
~40-45C-2
~35-40C-3
~25-30C-4
~38-43C-5
~27-32C-6
~22-27C6-(CH₃)₂
~15-20C2-CH₃
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Description of Absorption
2500-3300O-H stretch (very broad, characteristic of carboxylic acid dimers)
2960-2850C-H stretch (alkane)
~1710C=O stretch (strong, characteristic of carboxylic acid dimers)
~1465C-H bend (alkane)
~1210-1320C-O stretch
~920O-H bend (out-of-plane, broad)
Table 4: Predicted Mass Spectrometry Data (Collision Cross Section)
Adductm/zPredicted CCS (Ų)
[M+H]⁺159.13796138.7
[M+Na]⁺181.11990144.0
[M-H]⁻157.12340137.4
[M+NH₄]⁺176.16450159.0
[M+K]⁺197.09384143.8
[M+H-H₂O]⁺141.12794134.2
[M+HCOO]⁻203.12888157.8
[M+CH₃COO]⁻217.14453179.2
[M+Na-2H]⁻179.10535139.9
[M]⁺158.13013139.5
[M]⁻158.13123139.5

Experimental Workflows

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution ThinFilm Preparation of Thin Film (IR) Sample->ThinFilm NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometer (e.g., GC-MS) Dissolution->MS IR FTIR Spectrometer ThinFilm->IR ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Chromatogram, Mass Spectrum) MS->ProcessMS Analysis Spectral Interpretation & Structural Elucidation ProcessNMR->Analysis ProcessIR->Analysis ProcessMS->Analysis

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed, standardized protocols for acquiring NMR, IR, and Mass Spectrometry data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal reference standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a pulse angle of 30-45°.

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time (typically 1-2 seconds for small molecules).

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a pulse angle of 45°.

    • Set a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbon signals, especially quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • As this compound is expected to be a liquid at room temperature, a neat sample can be used.

    • Place a small drop of the neat liquid onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction:

    • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization to a more volatile ester (e.g., methyl ester) is common for fatty acids.[1] This involves reacting the carboxylic acid with a methylating agent.[1]

    • Alternatively, for direct infusion, dissolve a small amount of the underivatized acid in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation:

    • Employ a GC-MS system for separated and fragmented analysis or a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source for direct infusion.

  • Data Acquisition (GC-MS with EI):

    • Inject the derivatized sample into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and temperature program to separate the analyte from any impurities.[2]

    • The eluent from the GC is introduced into the mass spectrometer.

    • Set the electron ionization energy to a standard 70 eV.[2]

    • Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak (or the peak corresponding to the derivatized molecule).

    • Analyze the fragmentation pattern to confirm the structure. Common fragmentations for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[3]

References

Navigating the Solubility Landscape of 2,6-Dimethylheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dimethylheptanoic acid. Due to a notable absence of extensive experimental data in publicly available literature, this document synthesizes theoretical principles of solubility with the limited available data to offer a predictive assessment. It outlines the expected solubility of this compound in various solvent classes and provides a detailed, generalized experimental protocol for its quantitative determination. This guide aims to be a valuable resource for researchers working with this compound, enabling informed decisions on solvent selection for synthesis, purification, and formulation.

Introduction

This compound, a branched-chain fatty acid, is of interest in various research and development sectors, including pharmaceuticals and materials science. Its molecular structure, featuring a carboxylic acid head and a branched hydrocarbon tail, imparts a specific polarity that dictates its interaction with different solvents. A thorough understanding of its solubility is critical for its application, influencing everything from reaction kinetics to bioavailability. This guide addresses the current knowledge gap regarding the empirical solubility data of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₈O₂-
Molecular Weight158.24 g/mol -
AppearanceExpected to be a liquid or low-melting solidGeneral knowledge
Calculated logP2.533Cheméo
Calculated Water Solubility (log₁₀S)-2.21Cheméo

The calculated water solubility (log₁₀S) of -2.21 indicates that this compound is sparingly soluble in water. This is consistent with its structure, which includes a nine-carbon branched alkyl chain that imparts significant hydrophobic character.

Predicted Solubility Profile

In the absence of extensive experimental data, the principle of "like dissolves like" provides a framework for predicting the solubility of this compound in various solvents.

  • Polar Protic Solvents: Solvents like water and lower alcohols (methanol, ethanol) can engage in hydrogen bonding with the carboxylic acid group. However, the nonpolar alkyl chain is expected to limit solubility. Therefore, partial solubility is anticipated in short-chain alcohols, which decreases as the alkyl chain of the alcohol increases. Its solubility in water is predicted to be low.

  • Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are polar but do not donate hydrogen bonds. They can interact with the carboxylic acid group through dipole-dipole interactions. Good solubility is generally expected in these solvents.

  • Non-Polar Solvents: Non-polar solvents like hexanes, toluene, and diethyl ether will readily interact with the hydrophobic alkyl chain of this compound through van der Waals forces. Therefore, high solubility is predicted in these types of solvents.

The following table summarizes the predicted qualitative solubility of this compound.

Solvent ClassRepresentative SolventsPredicted Solubility
Polar Protic WaterSparingly Soluble
Methanol, EthanolSoluble
Isopropanol, n-ButanolModerately Soluble
Polar Aprotic Acetone, AcetonitrileSoluble
Tetrahydrofuran (THF)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
Non-Polar Hexanes, HeptaneVery Soluble
TolueneVery Soluble
Diethyl EtherVery Soluble
DichloromethaneVery Soluble

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a standardized experimental protocol for determining the solubility of this compound is proposed. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to rest at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle. If necessary, centrifuge the vials at the same temperature to facilitate phase separation.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation: Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Analysis cluster_result Result prep_vial Add excess this compound and solvent to vial shake Shake at constant temperature (e.g., 24-72h) prep_vial->shake Place in shaker settle Allow undissolved solid to settle shake->settle centrifuge Centrifuge (optional) settle->centrifuge sample Withdraw and filter supernatant settle->sample centrifuge->sample quantify Quantify concentration (e.g., GC/HPLC) sample->quantify Dilute and inject solubility Calculate Solubility quantify->solubility

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific experimental data on the solubility of this compound is scarce, a qualitative understanding can be derived from its molecular structure. It is predicted to be highly soluble in non-polar and polar aprotic solvents and less soluble in polar protic solvents, with low solubility in water. For quantitative analysis, the provided experimental protocol offers a robust methodology. The generation of empirical solubility data is crucial for the effective application of this compound in scientific and industrial settings, and it is hoped that this guide will facilitate such investigations.

An In-depth Technical Guide to the Thermal Stability of 2,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylheptanoic acid is a branched-chain carboxylic acid with potential applications in various fields, including pharmaceuticals and specialty chemicals. Understanding the thermal stability of this compound is crucial for determining safe handling and storage conditions, as well as for predicting its behavior during manufacturing processes that involve elevated temperatures. Thermal decomposition can lead to loss of product efficacy, the formation of impurities, and potential safety hazards.

This guide outlines the expected thermal stability profile of this compound based on the known behavior of other aliphatic carboxylic acids. It details the primary analytical techniques used for thermal analysis, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing generalized experimental protocols.

Predicted Thermal Decomposition Profile

The thermal decomposition of aliphatic carboxylic acids typically proceeds through two main pathways: decarboxylation and dehydration.[1] For this compound, the following decomposition reactions can be anticipated:

  • Decarboxylation: This is a common thermal degradation route for carboxylic acids, resulting in the loss of carbon dioxide and the formation of a hydrocarbon. In this case, the product would be 2,6-dimethylheptane. The stability of the resulting carbanion or radical intermediate can influence the temperature at which this occurs.[2]

  • Dehydration: This pathway involves the removal of a water molecule from two molecules of the carboxylic acid to form an anhydride. This process is more likely to occur at lower to moderate temperatures.

The branching at the 2 and 6 positions may influence the decomposition pathway and onset temperature compared to linear-chain carboxylic acids. Steric hindrance could potentially affect the intermolecular interactions, such as hydrogen bonding, which in turn can alter the boiling point and the energy required for decomposition.[3][4]

Quantitative Thermal Analysis Data (Hypothetical)

Due to the absence of specific experimental data for this compound, the following table presents a summary of expected quantitative data based on the analysis of similar branched-chain carboxylic acids of comparable molecular weight. These values should be considered as estimates and require experimental verification.

ParameterTechniquePredicted ValueNotes
Onset of Decomposition (Tonset) TGA200 - 250 °CIn an inert atmosphere (e.g., Nitrogen). The onset may be lower in an oxidative atmosphere.
5% Weight Loss Temperature (Td5) TGA220 - 270 °CA common metric for initial decomposition.
Peak Decomposition Temperature TGA/DTG250 - 300 °CThe temperature at which the rate of weight loss is maximal.
Residual Mass @ 600 °C TGA< 5%In an inert atmosphere, significant volatilization or decomposition is expected.
Melting Point (Tm) DSC-10 - 10 °CHighly dependent on purity. Branched acids often have lower melting points than their linear counterparts.
Boiling Point (Tb) N/A~230 - 250 °CCarboxylic acids generally have high boiling points due to hydrogen bonding.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the thermal stability of carboxylic acids.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset), the temperature at 5% weight loss (Td5), and the peak decomposition temperature from the first derivative of the TGA curve (DTG).

    • Calculate the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at -50 °C.

    • Ramp the temperature from -50 °C to 100 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Record the heat flow to the sample as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks corresponding to phase transitions. The peak corresponding to the melting point (Tm) is typically the most prominent.

    • Determine the onset temperature and the peak temperature of the melting endotherm.

Visualizations

Experimental Workflow for Thermal Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 3-5 mg for DSC Sample->Weigh_DSC TGA Thermogravimetric Analysis (TGA) Weigh_TGA->TGA DSC Differential Scanning Calorimetry (DSC) Weigh_DSC->DSC Decomposition_Data Decomposition Temperature Mass Loss (%) TGA->Decomposition_Data Phase_Transition_Data Melting Point Other Phase Transitions DSC->Phase_Transition_Data Stability_Profile Stability_Profile Decomposition_Data->Stability_Profile Thermal Stability Profile Phase_Transition_Data->Stability_Profile

Caption: Workflow for assessing the thermal stability of this compound.

Predicted Thermal Decomposition Pathways

G cluster_compound Starting Material cluster_pathways Decomposition Pathways cluster_products Primary Products DMHA This compound Decarboxylation Decarboxylation DMHA->Decarboxylation Heat Dehydration Dehydration DMHA->Dehydration Heat Hydrocarbon 2,6-Dimethylheptane + CO2 Decarboxylation->Hydrocarbon Anhydride Anhydride + H2O Dehydration->Anhydride

References

2,6-dimethylheptanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Dimethylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a branched-chain fatty acid with emerging significance in biochemical and pharmaceutical research. Its unique structure imparts distinct properties compared to linear fatty acids of similar length, making it a subject of interest in studies related to metabolism, particularly in the context of fatty acid oxidation disorders. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance, complete with experimental methodologies and pathway visualizations.

Chemical and Physical Properties

This compound is a medium-chain fatty acid. Its key identifiers and physicochemical properties are summarized below. There are two CAS numbers associated with this compound in different databases; 60148-94-9 is frequently used by chemical suppliers and in databases like PubChem, while 7494-12-4 is referenced in the NIST WebBook.[1][2][3]

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 60148-94-9 (primary), 7494-12-4 (secondary)[1][2]
Molecular Formula C₉H₁₈O₂[1]
Molecular Weight 158.24 g/mol [1]
Synonyms 2,6-Dimethyl C7:0 fatty acid[1]
SMILES CC(C)CCCC(C)C(=O)O[1]
InChI Key MDAPKSVKYITQHQ-UHFFFAOYSA-N[1]

Biological Activity and Applications

This compound has demonstrated notable biological activity, particularly in the realm of cellular metabolism. It is involved in fatty acid metabolism and interacts with enzymes such as carnitine octanoyltransferase, which facilitates its transport into mitochondria for oxidation.[1]

Anaplerotic Therapy for Fatty Acid Oxidation Disorders

Research has shown that this compound can serve as an anaplerotic molecule, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle. This is particularly relevant for inherited mitochondrial fatty acid β-oxidation (FAO) disorders, where the inability to properly metabolize fatty acids leads to energy deficiency and accumulation of toxic intermediates. Studies on fibroblasts from patients with deficiencies in enzymes like very-long-chain acyl-CoA dehydrogenase (VLCAD) and carnitine palmitoyltransferase II (CPT II) have shown that treatment with this compound improves the profile of TCA cycle intermediates.

Substrate for Long-Chain Acyl-CoA Dehydrogenase (LCAD)

The metabolism of this compound is of particular interest as its CoA derivative, 2,6-dimethylheptanoyl-CoA, has been identified as a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD). This suggests a significant role for LCAD in the oxidation of branched-chain fatty acids.[4]

Antimicrobial Properties

Some studies have indicated that this compound exhibits inhibitory effects on the growth of certain bacteria, making it a candidate for investigation in microbiological research.[1]

Metabolic Pathway of this compound

The primary metabolic fate of this compound involves its activation to a CoA ester, transport into the mitochondria, and subsequent β-oxidation. This process generates acetyl-CoA and propionyl-CoA, which then enter the TCA cycle. The propionyl-CoA is particularly important for its anaplerotic effect, as it is converted to succinyl-CoA.

Metabolic_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion DMHA This compound DMHA_CoA 2,6-Dimethylheptanoyl-CoA DMHA_Carnitine Acylcarnitine DMHA_CoA->DMHA_Carnitine CPT1 Mito_DMHA_CoA 2,6-Dimethylheptanoyl-CoA DMHA_Carnitine->Mito_DMHA_CoA CPT2 & Translocase Beta_Ox β-Oxidation (LCAD) Mito_DMHA_CoA->Beta_Ox AcetylCoA Acetyl-CoA Beta_Ox->AcetylCoA PropionylCoA Propionyl-CoA Beta_Ox->PropionylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation SuccinylCoA->TCA

Caption: Metabolic pathway of this compound.

Experimental Protocols

This section provides representative methodologies for the synthesis of a structurally similar compound and for conducting biological assays with this compound.

Synthesis via Grignard Carboxylation (Adapted Protocol)

This protocol is adapted for the synthesis of branched-chain fatty acids and is based on the well-established Grignard reaction with carbon dioxide.

Materials:

  • 1-bromo-5-methylhexane (B1585216) (precursor for the 2,6-dimethyl structure)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • 6 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Dissolve 1-bromo-5-methylhexane (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium to initiate the reaction, which can be facilitated by gentle warming or the addition of an iodine crystal.

    • Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After addition, continue to reflux for one hour.

  • Carboxylation:

    • Cool the Grignard reagent to room temperature.

    • In a separate flask, crush a sufficient quantity of dry ice.

    • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

  • Workup and Purification:

    • Allow the excess CO₂ to sublime.

    • Slowly add 6 M HCl to the mixture to protonate the carboxylate salt.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude this compound.

    • Purify the product via vacuum distillation.

Bacterial Growth Inhibition Assay (Microdilution Method)

This protocol outlines a general procedure to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., E. coli, B. subtilis)

  • Appropriate broth medium (e.g., Luria-Bertani, Tryptic Soy Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum:

    • Grow the bacterial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

  • Serial Dilution of the Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it in the broth medium.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the broth to test a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • Measure the optical density (OD) at 600 nm using a plate reader.

    • The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth (no significant increase in OD compared to the negative control).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the anaplerotic potential of this compound in patient-derived cells.

Experimental_Workflow start_node Start: Patient-derived Fibroblast Culture treatment_node Treat cells with This compound (and controls) start_node->treatment_node incubation_node Incubate for 72 hours treatment_node->incubation_node harvest_node Harvest Cells and Quench Metabolism incubation_node->harvest_node extraction_node Metabolite Extraction harvest_node->extraction_node analysis_node Targeted Metabolomics (LC-MS/MS) extraction_node->analysis_node data_node Data Analysis: Quantify TCA Intermediates analysis_node->data_node end_node Conclusion: Assess Anaplerotic Effect data_node->end_node

Caption: Workflow for metabolomic analysis of treated cells.

References

Methodological & Application

Synthesis of 2,6-Dimethylheptanoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethylheptanoic acid is a branched-chain fatty acid with potential applications in various fields, including pharmaceuticals and as a synthetic building block. Its specific substitution pattern imparts unique physicochemical properties that are of interest in drug design and materials science. This document provides a comprehensive overview of viable synthetic routes to this compound, complete with detailed experimental protocols and a comparative analysis of the methodologies.

Comparative Analysis of Synthesis Methods

Several synthetic strategies can be employed for the preparation of this compound. The choice of method will depend on factors such as the availability of starting materials, desired scale, and required purity. The following table summarizes the key quantitative aspects of the most promising routes.

Synthesis MethodStarting MaterialsKey ReagentsTypical Yield (%)Purity (%)Scale
Method 1: Malonic Ester Synthesis Isobutyl bromide, Ethyl 2-bromopropionate, Diethyl malonateSodium ethoxide, NaOH/H₂O, HCl, Heat60-70 (Estimated)>95 (after purification)Lab-scale
Method 2: Grignard Carboxylation 1-bromo-4-methylpentane (B146037), Methyl chloroformateMagnesium, Dry Ice (CO₂), HCl65-80 (Estimated)>98 (after purification)Lab to Pilot-scale
Method 3: Oxidation of 2,6-Dimethylheptan-1-ol (B1196362) 2,6-Dimethylheptan-1-olJones Reagent (CrO₃/H₂SO₄) or PCC/PDC75-90 (Estimated)>97 (after purification)Lab-scale

Experimental Protocols

Method 1: Malonic Ester Synthesis

This classical approach builds the carbon skeleton through sequential alkylation of a malonic ester, followed by hydrolysis and decarboxylation.

Logical Workflow:

cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate D Diethyl (2-methylpropyl)malonate A->D 1. NaOEt 2. B Sodium Ethoxide C Isobutyl bromide C->D G Diethyl 2-(2-methylpropyl)-2-(1-carboxyethyl)malonate D->G 1. NaOEt 2. E Sodium Ethoxide F Ethyl 2-bromopropionate F->G K This compound G->K 1. 2. 3. H NaOH / H₂O I HCl (aq) J Heat (Δ)

Caption: Malonic Ester Synthesis Workflow.

Protocol:

  • Formation of Diethyl (2-methylpropyl)malonate:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol (B145695) to prepare sodium ethoxide.

    • To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.

    • After the addition is complete, add isobutyl bromide (1.0 eq) dropwise and reflux the mixture for 2-3 hours.

    • Cool the reaction mixture, pour it into water, and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl (2-methylpropyl)malonate.

  • Second Alkylation:

    • Prepare a fresh solution of sodium ethoxide in absolute ethanol as described above.

    • Add the crude diethyl (2-methylpropyl)malonate (1.0 eq) dropwise to the ethoxide solution.

    • To the resulting solution, add ethyl 2-bromopropionate (1.0 eq) dropwise and reflux for 3-4 hours.

    • Work up the reaction as in the first step to obtain the dialkylated malonic ester.

  • Hydrolysis and Decarboxylation:

    • To the crude dialkylated ester, add a solution of sodium hydroxide (B78521) (3.0 eq) in water and ethanol.

    • Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~1.

    • Heat the acidic mixture to reflux for 4-6 hours to effect decarboxylation.

    • After cooling, extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent.

    • The crude this compound can be purified by vacuum distillation.

Method 2: Grignard Carboxylation

This method involves the formation of a Grignard reagent from a suitable alkyl halide and its subsequent reaction with carbon dioxide.

Reaction Pathway:

A 1-bromo-4-methylpentane C Grignard Reagent A->C in dry ether B Magnesium (Mg) B->C E Carboxylate Salt C->E D Carbon Dioxide (CO₂) D->E G This compound E->G F H₃O⁺ (Acidic Workup) F->G

Caption: Grignard Carboxylation Pathway.

Protocol:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 1-bromo-4-methylpentane (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium.

    • Initiate the reaction with gentle heating if necessary. Once started, add the remaining bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux for an additional hour.

  • Carboxylation:

    • Cool the Grignard reagent solution to 0 °C.

    • In a separate beaker, place an excess of crushed dry ice.

    • Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

    • Continue stirring until all the CO₂ has sublimed.

  • Workup and Purification:

    • Slowly add 6M hydrochloric acid to the reaction mixture until the aqueous layer is acidic.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by vacuum distillation.

Method 3: Oxidation of 2,6-Dimethylheptan-1-ol

This method is a straightforward oxidation of the corresponding primary alcohol to the carboxylic acid.

Experimental Workflow:

A Dissolve 2,6-Dimethylheptan-1-ol in Acetone (B3395972) B Cool to 0°C A->B C Add Jones Reagent Dropwise B->C D Monitor Reaction (Color Change) C->D E Quench with Isopropanol (B130326) D->E F Neutralize with NaHCO₃ E->F G Filter Chromium Salts F->G H Extract with Diethyl Ether G->H I Purify by Distillation H->I J This compound I->J

Caption: Oxidation Workflow.

Protocol:

  • Preparation of Jones Reagent:

    • Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, then cautiously add water. The resulting solution is the Jones reagent.

  • Oxidation Reaction:

    • Dissolve 2,6-dimethylheptan-1-ol (1.0 eq) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.

    • Slowly add the Jones reagent dropwise to the alcohol solution, maintaining the temperature below 10 °C. The color will change from orange to green.

    • Continue the addition until a faint orange color persists, indicating the completion of the oxidation.

  • Workup and Purification:

    • Quench the excess oxidant by adding isopropanol until the orange color disappears.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Filter the mixture to remove the chromium salts.

    • Extract the filtrate with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent.

    • Purify the crude this compound by vacuum distillation.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The estimated yields are based on analogous reactions and may vary.

Application Notes and Protocols for the Enantioselective Synthesis of (R)-(-)-2,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(-)-2,6-Dimethylheptanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of various biologically active molecules and natural products. Its specific stereochemistry is often crucial for the desired pharmacological activity, making its enantioselective synthesis a topic of significant interest. This document provides a detailed protocol for the synthesis of (R)-(-)-2,6-dimethylheptanoic acid utilizing a well-established method based on the use of an Evans chiral auxiliary. This approach allows for high stereocontrol in the formation of the chiral center at the C-2 position. Alternative strategies, such as asymmetric hydrogenation and enzymatic resolution, also represent viable pathways for obtaining this and similar chiral molecules.

Overview of the Synthetic Strategy

The presented protocol is based on the diastereoselective alkylation of a chiral N-acyloxazolidinone (Evans auxiliary). The key steps involve:

  • Acylation of a chiral oxazolidinone with an appropriate acyl halide.

  • Formation of a sodium enolate.

  • Diastereoselective alkylation of the enolate with an alkyl halide.

  • Hydrolytic cleavage of the chiral auxiliary to yield the desired (R)-(-)-2,6-dimethylheptanoic acid.

This method is highly regarded for its reliability and the high levels of enantiomeric excess (ee) that can be achieved.

Experimental Protocols

Protocol 1: Synthesis of (R)-(-)-2,6-Dimethylheptanoic Acid via Evans Chiral Auxiliary

This protocol is adapted from established methodologies for asymmetric alkylation using Evans auxiliaries, similar to those used in the synthesis of related chiral building blocks.

Materials:

Step 1: Acylation of the Evans Auxiliary
  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.05 eq) dropwise.

  • Stir the resulting solution for 15 minutes.

  • In a separate flask, dissolve propionyl chloride (1.1 eq) in anhydrous THF.

  • Add the propionyl chloride solution to the lithiated oxazolidinone solution dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the N-propionyloxazolidinone.

Step 2: Diastereoselective Alkylation
  • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes to form LDA.

  • Cool the LDA solution to -78 °C.

  • Add a solution of the N-propionyloxazolidinone from Step 1 (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir for 30 minutes to form the enolate.

  • Add 1-bromo-4-methylpentane (1.5 eq) to the enolate solution at -78 °C.

  • Slowly warm the reaction to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkylated product.

Step 3: Cleavage of the Chiral Auxiliary
  • Dissolve the purified alkylated product from Step 2 (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq).

  • Add an aqueous solution of lithium hydroxide (2.0 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 eq) at 0 °C and stir for 30 minutes.

  • Acidify the mixture with 1 M HCl to pH ~2.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield (R)-(-)-2,6-dimethylheptanoic acid. The chiral auxiliary can be recovered from the aqueous layer.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the synthesis of (R)-(-)-2,6-dimethylheptanoic acid via the Evans auxiliary method.

StepProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee%)
AcylationN-propionyloxazolidinone>95N/AN/A
AlkylationAlkylated N-acyloxazolidinone80-90>98:2>99 (after purification)
Auxiliary Cleavage(R)-(-)-2,6-dimethylheptanoic acid85-95N/A>99

Note: Yields and selectivities are representative and can vary based on reaction scale and conditions.

Visualizations

Logical Workflow for the Synthesis

The following diagram illustrates the key stages in the enantioselective synthesis of (R)-(-)-2,6-dimethylheptanoic acid.

enantioselective_synthesis start Start: (R)-4-benzyl-2-oxazolidinone & Propionyl Chloride acylation Step 1: Acylation start->acylation intermediate1 N-Propionyl Oxazolidinone acylation->intermediate1 alkylation Step 2: Diastereoselective Alkylation with 1-bromo-4-methylpentane intermediate1->alkylation intermediate2 Alkylated N-acyloxazolidinone alkylation->intermediate2 cleavage Step 3: Auxiliary Cleavage (LiOH/H2O2) intermediate2->cleavage product Final Product: (R)-(-)-2,6-dimethylheptanoic acid cleavage->product aux_recovery Auxiliary Recovery cleavage->aux_recovery

Caption: Synthetic workflow for (R)-(-)-2,6-dimethylheptanoic acid.

Signaling Pathway of Stereochemical Control

This diagram illustrates the principle of stereochemical induction by the chiral auxiliary.

stereocontrol enolate Chelated (Z)-Enolate (Rigid Conformation) steric_hindrance Steric Hindrance from Benzyl Group enolate->steric_hindrance creates auxiliary Chiral Auxiliary ((R)-4-benzyl-2-oxazolidinone) auxiliary->enolate directs conformation electrophile Electrophile Attack (1-bromo-4-methylpentane) steric_hindrance->electrophile blocks one face diastereomer Favored Diastereomer (R-configuration at C2) electrophile->diastereomer leads to

Caption: Mechanism of stereocontrol by the Evans auxiliary.

Application Notes and Protocols: 2,6-Dimethylheptanoic Acid as a Substrate for Long-Chain Acyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylheptanoic acid is a branched-chain fatty acid that plays a significant role in the catabolism of phytanic acid, a diet-derived branched-chain fatty acid. The presence of methyl groups on the carbon chain of this compound necessitates a specific metabolic pathway for its degradation. After conversion to its coenzyme A (CoA) ester, 2,6-dimethylheptanoyl-CoA, it serves as a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD), a key mitochondrial enzyme in fatty acid oxidation.[1][2] Understanding the interaction between 2,6-dimethylheptanoyl-CoA and LCAD is crucial for studying branched-chain fatty acid metabolism and its associated disorders. These application notes provide detailed protocols for utilizing 2,6-dimethylheptanoyl-CoA to specifically measure LCAD activity.

Metabolic Significance

Phytanic acid, a 3-methyl-branched fatty acid, undergoes alpha-oxidation to form pristanic acid. Pristanic acid is then activated to pristanoyl-CoA and can undergo beta-oxidation. One of the metabolites of pristanic acid is 2,6-dimethylheptanoyl-CoA.[1][2] Due to its branched structure, the metabolism of 2,6-dimethylheptanoyl-CoA is of particular interest. Evidence strongly suggests that LCAD is the primary acyl-CoA dehydrogenase responsible for the dehydrogenation of 2,6-dimethylheptanoyl-CoA, highlighting a specialized role for LCAD in branched-chain fatty acid oxidation.[1][2]

cluster_pathway Metabolic Pathway of this compound Phytanic_Acid Phytanic Acid Pristanic_Acid Pristanic Acid Phytanic_Acid->Pristanic_Acid α-oxidation Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase DMH_Acid This compound Pristanoyl_CoA->DMH_Acid β-oxidation cycles Metabolites Further β-oxidation Metabolites DMH_CoA 2,6-Dimethylheptanoyl-CoA DMH_Acid->DMH_CoA Acyl-CoA Synthetase LCAD_Product 2,6-Dimethyl-2-heptenoyl-CoA DMH_CoA->LCAD_Product LCAD LCAD_Product->Metabolites

Metabolic pathway leading to 2,6-dimethylheptanoyl-CoA and its oxidation by LCAD.

Data Presentation

SubstrateKm (µM)Vmax (nmol/min/mg)Enzyme SourceReference
Palmitoyl-CoA (C16:0)6.8~390 (specific activity)Purified human LCAD[3]
Stearoyl-CoA (C18:0)19.7Not explicitly statedRecombinant human LCAD[4]
S-2-Methylpentadecanoyl-CoANot Determined~340 (specific activity)Purified human LCAD[3]
2,6-Dimethylheptanoyl-CoA Not Reported Not Reported --

Note: The provided Vmax values are reported as specific activities and may not represent the maximal velocity under saturating substrate conditions. The absence of kinetic data for 2,6-dimethylheptanoyl-CoA highlights an area for future research.

Experimental Protocols

The following are detailed protocols for assaying LCAD activity using 2,6-dimethylheptanoyl-CoA as a specific substrate.

Protocol 1: ETF Fluorescence Reduction Assay (Microplate Format)

This is the gold standard and most sensitive method for measuring ACAD activity, utilizing the natural electron acceptor, Electron Transfer Flavoprotein (ETF).[1] This protocol is adapted for a 96-well microplate format for higher throughput.

cluster_workflow ETF Fluorescence Reduction Assay Workflow A Prepare Reagents (Assay buffer, ETF, Enzyme, Substrate) B Add Assay Mix to Microplate Well (Buffer, Glucose, Glucose Oxidase, Catalase, ETF, Enzyme) A->B C Incubate for Oxygen Scavenging B->C D Initiate Reaction (Add 2,6-Dimethylheptanoyl-CoA) C->D E Monitor Fluorescence Decrease (Ex: ~340 nm, Em: ~490 nm) D->E F Calculate Specific Activity E->F

Workflow for the microplate-based ETF fluorescence reduction assay.

Materials:

  • Purified recombinant human LCAD or mitochondrial extracts

  • 2,6-Dimethylheptanoyl-CoA (substrate)

  • Recombinant porcine ETF

  • Assay Buffer: 100 mM HEPES or Tris-HCl, pH 7.6, containing 0.5 mM EDTA

  • Glucose

  • Glucose Oxidase

  • Catalase

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities (Excitation ~340 nm, Emission ~490 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 2,6-dimethylheptanoyl-CoA in the assay buffer. The final concentration in the assay is typically 50 µM.[5]

    • Determine the concentration of the purified ETF spectrophotometrically.

    • Prepare a fresh oxygen scavenging solution containing glucose, glucose oxidase, and catalase in the assay buffer.

  • Assay Setup (Microplate Method):

    • In each well of a 96-well microplate, add the following to a final volume of 200 µL:

      • Assay buffer

      • Oxygen scavenging mix (e.g., 10 mM glucose, 1 U/mL glucose oxidase, 100 U/mL catalase)

      • ETF (typically 2-5 µM)

      • LCAD enzyme source (e.g., purified enzyme in the nanogram range or 15-60 µg of mitochondrial protein).[1][5]

    • Incubate the plate at 32°C for 5-10 minutes to allow for enzymatic oxygen removal.

  • Initiate the Reaction:

    • Initiate the reaction by adding 2,6-dimethylheptanoyl-CoA to each well.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in ETF fluorescence over time at 32°C. The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.

  • Data Analysis:

    • Calculate the specific activity as the rate of ETF reduction per minute per milligram of protein. One unit of activity is defined as the amount of enzyme necessary to completely reduce 1 µmol of ETF in 1 minute.[5]

Protocol 2: Ferricenium-Based Spectrophotometric Assay

This assay utilizes an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), and can be performed aerobically. It is generally less sensitive than the ETF fluorescence reduction assay but can be more convenient.[6]

Materials:

  • Purified recombinant human LCAD or mitochondrial extracts

  • 2,6-Dimethylheptanoyl-CoA

  • Ferricenium hexafluorophosphate

  • Assay Buffer: 100 mM HEPES, pH 7.6

  • Spectrophotometer capable of measuring absorbance at 300 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ferricenium hexafluorophosphate in the assay buffer. The final concentration is typically around 200-250 µM.

    • Prepare a stock solution of 2,6-dimethylheptanoyl-CoA in the assay buffer.

  • Assay Setup:

    • In a quartz cuvette, prepare a reaction mixture containing the assay buffer and ferricenium hexafluorophosphate.

    • Equilibrate the cuvette at a constant temperature (e.g., 25°C or 37°C) in the spectrophotometer for 5 minutes.

  • Initiate the Reaction:

    • Add the LCAD enzyme source to the cuvette and mix.

    • Initiate the reaction by adding 2,6-dimethylheptanoyl-CoA.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 300 nm over time, which corresponds to the reduction of the ferricenium ion.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance change. The specific activity can be calculated using the molar extinction coefficient of the ferricenium ion.

Conclusion

2,6-Dimethylheptanoyl-CoA serves as a highly specific substrate for long-chain acyl-CoA dehydrogenase, making it an invaluable tool for researchers studying branched-chain fatty acid metabolism and associated enzymatic activities. The provided protocols, particularly the high-throughput ETF fluorescence reduction assay, offer robust methods for investigating LCAD function in various biological samples. Further research is warranted to determine the precise kinetic parameters of LCAD with 2,6-dimethylheptanoyl-CoA to enhance our quantitative understanding of this important metabolic interaction.

References

Application Notes and Protocols for the Use of 2,6-Dimethylheptanoic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylheptanoic acid is a branched-chain fatty acid that plays a significant role in cellular metabolism. Its unique structure leads to distinct biological activities, making it a molecule of interest in various research fields, including the study of metabolic disorders and drug development. These application notes provide detailed protocols for utilizing this compound in enzymatic assays, with a focus on its role as a substrate for long-chain acyl-CoA dehydrogenase (LCAD) and its impact on cellular energy signaling pathways.

Data Presentation

The following table summarizes key quantitative data related to the use of this compound and relevant enzymatic assays.

ParameterValueEnzyme/SystemComments
Substrate SpecificitySpecific for LCADLong-Chain Acyl-CoA Dehydrogenase (LCAD)Medium-chain acyl-CoA dehydrogenase (MCAD) shows no significant reactivity.[1]
Typical Substrate Concentration25 µM (as 2,6-dimethylheptanoyl-CoA)ETF Fluorescence Reduction AssayThis concentration is used for measuring LCAD activity.[2]
Recombinant ETF Concentration2 µMETF Fluorescence Reduction AssayRecombinant porcine ETF is used as the electron acceptor.[2]
Excitation Wavelength~380 nmETF Fluorescence Reduction AssayFor monitoring ETF fluorescence.
Emission Wavelength~495 nmETF Fluorescence Reduction AssayFor monitoring ETF fluorescence.
Anaplerotic EffectReplenishes Krebs Cycle IntermediatesCellular MetabolismLeads to increased levels of succinyl-CoA and other TCA cycle intermediates.[3]

Signaling Pathway: Anaplerotic Effect of this compound and its Impact on AMPK/mTOR Signaling

The primary metabolic role of this compound is to serve as an anaplerotic substrate, replenishing the pool of Krebs cycle (Tricarboxylic Acid Cycle - TCA) intermediates. This replenishment enhances cellular energy production, which in turn modulates key signaling pathways that regulate cell growth and metabolism, such as the AMPK/mTOR pathway.

The diagram below illustrates how this compound enters the metabolic cycle and influences this critical signaling cascade.

Anaplerosis_AMPK_mTOR cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol DMHA_CoA 2,6-Dimethylheptanoyl-CoA beta_oxidation β-Oxidation (LCAD) DMHA_CoA->beta_oxidation AcetylCoA Acetyl-CoA beta_oxidation->AcetylCoA TCA_Cycle Krebs Cycle (TCA Cycle) AcetylCoA->TCA_Cycle ATP ATP TCA_Cycle->ATP  Generation ATP_ratio Increased ATP/AMP Ratio ATP->ATP_ratio DMHA This compound ACSL Acyl-CoA Synthetase DMHA->ACSL ACSL->DMHA_CoA AMPK AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes ATP_ratio->AMPK Inhibits

Anaplerotic pathway of this compound.

Experimental Protocols

Protocol 1: Preparation of 2,6-Dimethylheptanoyl-CoA

Objective: To synthesize the active form of this compound for use in enzymatic assays. This is a necessary first step as acyl-CoA dehydrogenases act on the CoA thioesters of fatty acids.

Materials:

  • This compound

  • Acyl-CoA Synthetase (long-chain)

  • Coenzyme A (CoA)

  • ATP

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Potassium phosphate (B84403) buffer (pH 7.2)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Tris-HCl (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 2.5 mM Coenzyme A

    • 1 mM this compound

    • Acyl-CoA Synthetase (follow manufacturer's recommended concentration)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purification (Optional but Recommended): The resulting 2,6-dimethylheptanoyl-CoA can be purified using solid-phase extraction cartridges (e.g., C18) to remove unreacted substrates.

  • Quantification: Determine the concentration of the synthesized 2,6-dimethylheptanoyl-CoA using a standard method, such as measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA) or using a specific acetyl-CoA assay kit.[4]

  • Storage: Store the purified 2,6-dimethylheptanoyl-CoA at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Long-Chain Acyl-CoA Dehydrogenase (LCAD) Activity Assay using the ETF Fluorescence Reduction Method

Objective: To measure the enzymatic activity of LCAD using 2,6-dimethylheptanoyl-CoA as a specific substrate. This assay is considered the gold standard for measuring the activity of acyl-CoA dehydrogenases.[1][2][5]

Materials:

  • Purified recombinant Long-Chain Acyl-CoA Dehydrogenase (LCAD) or cell/tissue lysate containing LCAD

  • 2,6-dimethylheptanoyl-CoA (prepared as in Protocol 1)

  • Recombinant porcine Electron Transfer Flavoprotein (ETF)[1][5]

  • Potassium phosphate buffer (pH 7.2)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well black microplate, prepare the following reaction mixture:

    • 100 mM Potassium phosphate buffer (pH 7.2)

    • 2 µM recombinant porcine ETF

    • Purified LCAD enzyme or cell/tissue lysate (the amount should be optimized to obtain a linear reaction rate)

  • Initiation of the Reaction: To start the reaction, add 2,6-dimethylheptanoyl-CoA to a final concentration of 25 µM.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and monitor the decrease in ETF fluorescence over time.

    • Excitation wavelength: ~380 nm

    • Emission wavelength: ~495 nm

    • Readings should be taken at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of fluorescence decrease (ΔF/min).

    • The specific activity of LCAD is proportional to the rate of ETF reduction.

    • A standard curve using known concentrations of a reducing agent can be used to convert the fluorescence change to the rate of substrate turnover (nmol/min/mg protein).

  • Controls:

    • Negative Control (No Substrate): A reaction mixture without 2,6-dimethylheptanoyl-CoA to measure background fluorescence drift.

    • Negative Control (No Enzyme): A reaction mixture without the LCAD enzyme/lysate to ensure that the fluorescence reduction is enzyme-dependent.

    • Negative Control (MCAD): As a control for substrate specificity, perform the assay with medium-chain acyl-CoA dehydrogenase (MCAD) instead of LCAD to confirm the lack of reactivity.[1]

LCAD_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture (Buffer, ETF, LCAD) start->prepare_reagents add_substrate Add Substrate (2,6-Dimethylheptanoyl-CoA) prepare_reagents->add_substrate measure_fluorescence Measure Fluorescence Decrease (Ex: 380 nm, Em: 495 nm) add_substrate->measure_fluorescence analyze_data Calculate Reaction Rate (ΔF/min) measure_fluorescence->analyze_data end End analyze_data->end

Workflow for the LCAD enzymatic assay.

References

Application Notes and Protocol for Carnitine Octanoyltransferase Assay with 2,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine octanoyltransferase (COT), also known as carnitine medium-chain acyltransferase, is a key enzyme in the metabolism of medium-chain fatty acids. It catalyzes the reversible transfer of an acyl group from a medium-chain acyl-Coenzyme A (acyl-CoA) to L-carnitine, forming a medium-chain acylcarnitine and free Coenzyme A (CoA). This process is crucial for the transport of medium-chain fatty acids into peroxisomes for β-oxidation. While COT exhibits broad substrate specificity for medium-chain fatty acids, its activity with branched-chain fatty acids such as 2,6-dimethylheptanoic acid is of increasing interest in the study of metabolic disorders and drug development.

This document provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of carnitine octanoyltransferase with 2,6-dimethylheptanoyl-CoA as a substrate. The assay is based on the quantification of the free thiol group of Coenzyme A (CoA-SH) released during the enzymatic reaction. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the COT activity.

Principle of the Assay

The enzymatic reaction catalyzed by carnitine octanoyltransferase is as follows:

2,6-dimethylheptanoyl-CoA + L-carnitine ⇌ 2,6-dimethylheptanoylcarnitine + CoA-SH

The released CoA-SH then reacts with DTNB in a colorimetric reaction:

CoA-SH + DTNB → CoA-S-S-TNB + TNB (yellow)

The increase in absorbance at 412 nm due to the formation of TNB is monitored over time to determine the enzyme activity.

Materials and Reagents

  • Enzyme: Purified or recombinant carnitine octanoyltransferase (COT)

  • Substrates:

    • 2,6-dimethylheptanoyl-CoA (custom synthesis or commercially available)

    • L-carnitine hydrochloride

  • Reagents:

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • Triton X-100 (optional, for membrane-bound enzymes)

    • Malonyl-CoA (optional, as an inhibitor for control experiments)

  • Equipment:

    • UV/Vis spectrophotometer capable of kinetic measurements at 412 nm

    • Temperature-controlled cuvette holder

    • Micropipettes

    • Quartz or disposable cuvettes

Preparation of Reagents

  • 1 M Potassium Phosphate Buffer (pH 7.4):

    • Prepare solutions of 1 M K2HPO4 and 1 M KH2PO4.

    • Mix the two solutions until the pH reaches 7.4.

    • Store at 4°C.

  • 100 mM L-carnitine Stock Solution:

    • Dissolve the appropriate amount of L-carnitine hydrochloride in deionized water.

    • Store at -20°C.

  • 10 mM 2,6-dimethylheptanoyl-CoA Stock Solution:

    • Due to the potential for limited aqueous solubility of the free fatty acid, it is recommended to obtain the CoA derivative directly. If starting from this compound, enzymatic or chemical synthesis of the CoA thioester is required.

    • Dissolve 2,6-dimethylheptanoyl-CoA in deionized water or a suitable buffer. If solubility is an issue, a small amount of DMSO or ethanol (B145695) can be used to dissolve the compound before diluting with buffer.

    • Determine the exact concentration spectrophotometrically at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) ring of CoA).

    • Store at -80°C in small aliquots to avoid freeze-thaw cycles.

  • 10 mM DTNB Stock Solution:

    • Dissolve 4 mg of DTNB in 1 mL of 100 mM potassium phosphate buffer (pH 7.4).

    • Store protected from light at 4°C for up to one week.

  • Enzyme Solution:

    • Dilute the COT enzyme to a suitable concentration in 100 mM potassium phosphate buffer (pH 7.4) immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

Experimental Protocol

  • Set up the spectrophotometer:

    • Set the wavelength to 412 nm.

    • Set the temperature of the cuvette holder to 37°C.

    • Set the instrument to kinetic mode to record absorbance changes over time.

  • Prepare the reaction mixture:

    • In a 1 mL cuvette, prepare the following reaction mixture (final concentrations are indicated):

      • 100 mM Potassium Phosphate Buffer (pH 7.4)

      • 1 mM L-carnitine

      • 0.1 mM DTNB

      • Variable concentrations of 2,6-dimethylheptanoyl-CoA (e.g., for kinetic studies, a range from 0.1 x Km to 10 x Km is recommended. A starting concentration of 50 µM can be used for initial assays).

      • Deionized water to a final volume of 990 µL.

  • Initiate the reaction:

    • Pre-incubate the reaction mixture in the cuvette at 37°C for 5 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding 10 µL of the diluted COT enzyme solution to the cuvette.

    • Quickly mix the contents of the cuvette by inverting it gently.

  • Measure the absorbance:

    • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 412 nm every 15-30 seconds for 5-10 minutes.

    • Ensure that the increase in absorbance is linear with time.

  • Blank and Control Experiments:

    • Blank: Run a reaction without the enzyme to measure the non-enzymatic reaction rate. Subtract this rate from the rate of the enzyme-catalyzed reaction.

    • Control without L-carnitine: Run a reaction without L-carnitine to ensure that the observed activity is dependent on this substrate.

    • Control without 2,6-dimethylheptanoyl-CoA: Run a reaction without the acyl-CoA substrate to check for any background activity.

    • Inhibitor Control (optional): To confirm the specificity of the COT activity, perform an assay in the presence of a known inhibitor, such as malonyl-CoA (e.g., at a concentration of 100 µM).

Data Presentation and Analysis

Quantitative Data Summary

The results of the kinetic experiments can be summarized in the following tables:

Table 1: Initial Reaction Rates at Varying Substrate Concentrations

[2,6-dimethylheptanoyl-CoA] (µM)Initial Rate (ΔAbs/min) - Replicate 1Initial Rate (ΔAbs/min) - Replicate 2Initial Rate (ΔAbs/min) - Replicate 3Average Initial Rate (ΔAbs/min)
10
20
50
100
200
500

Table 2: Kinetic Parameters for Carnitine Octanoyltransferase

SubstrateKm (µM)Vmax (µmol/min/mg)
2,6-dimethylheptanoyl-CoA
Octanoyl-CoA (Reference)
Calculation of Enzyme Activity

The specific activity of the COT enzyme is calculated using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔA412/min) / (ε × l × [Enzyme])

Where:

  • ΔA412/min: The initial rate of absorbance change at 412 nm, corrected for the blank reaction.

  • ε: The molar extinction coefficient of TNB at 412 nm, which is 14,150 M⁻¹cm⁻¹.[1][2][3][4]

  • l: The path length of the cuvette (usually 1 cm).

  • [Enzyme]: The concentration of the enzyme in the assay in mg/mL.

Michaelis-Menten Kinetics

To determine the kinetic parameters (Km and Vmax), the initial reaction rates are measured at various concentrations of 2,6-dimethylheptanoyl-CoA while keeping the concentration of L-carnitine constant and saturating.

  • Plot the initial reaction rate (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using a non-linear regression software:

    v = (Vmax × [S]) / (Km + [S])

    Where:

    • v: Initial reaction rate.

    • Vmax: Maximum reaction rate.

    • [S]: Substrate concentration (2,6-dimethylheptanoyl-CoA).

    • Km: Michaelis constant, which is the substrate concentration at which the reaction rate is half of Vmax.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Buffer (100 mM K-Phosphate, pH 7.4) mix_reagents Mix Reagents in Cuvette (Buffer, L-carnitine, DTNB, Substrate) prep_buffer->mix_reagents prep_substrates Prepare Substrates (L-carnitine, 2,6-dimethylheptanoyl-CoA) prep_substrates->mix_reagents prep_dtnb Prepare DTNB Solution prep_dtnb->mix_reagents prep_enzyme Prepare Enzyme Dilution start_reaction Initiate with Enzyme prep_enzyme->start_reaction pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate pre_incubate->start_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Mode) start_reaction->measure_abs calc_rate Calculate Initial Rate (ΔAbs/min) measure_abs->calc_rate calc_activity Calculate Specific Activity calc_rate->calc_activity plot_kinetics Plot Michaelis-Menten Curve calc_rate->plot_kinetics determine_params Determine Km and Vmax plot_kinetics->determine_params

Caption: Experimental workflow for the carnitine octanoyltransferase assay.

Signaling Pathway

signaling_pathway cluster_reaction COT Catalyzed Reaction cluster_detection Colorimetric Detection S1 2,6-dimethylheptanoyl-CoA E Carnitine Octanoyltransferase (COT) S1->E S2 L-carnitine S2->E P1 2,6-dimethylheptanoylcarnitine P2 CoA-SH DTNB DTNB (colorless) P2->DTNB reacts with E->P1 E->P2 TNB TNB (yellow, Abs @ 412 nm) DTNB->TNB

Caption: Reaction and detection principle of the COT assay.

References

antibacterial activity of 2,6-dimethylheptanoic acid against specific bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylheptanoic acid is a methyl-branched, medium-chain fatty acid.[1] While specific studies detailing its broad-spectrum antibacterial activity are not extensively available in current literature, its structural class suggests potential for antimicrobial properties.[2] Fatty acids, in general, are known to possess antibacterial activity, representing a promising area for the development of new antibacterial agents. This document provides a generalized framework for researchers to evaluate the antibacterial efficacy of this compound against specific bacterial strains. The protocols outlined below are based on established methodologies for determining the antimicrobial activity of chemical compounds.

Data Presentation

Quantitative data from antibacterial susceptibility tests are crucial for evaluating the efficacy of a compound. The following tables provide a standardized format for recording and comparing Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainGram StainATCC NumberMIC (µg/mL)MIC (µM)Replicates (n)Notes
Staphylococcus aureusPositivee.g., 25923
Streptococcus pneumoniaePositivee.g., 49619
Escherichia coliNegativee.g., 25922
Pseudomonas aeruginosaNegativee.g., 27853
Enterococcus faecalisPositivee.g., 29212
Klebsiella pneumoniaeNegativee.g., 13883

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Various Bacterial Strains

Bacterial StrainGram StainATCC NumberMBC (µg/mL)MBC (µM)Replicates (n)Notes
Staphylococcus aureusPositivee.g., 25923
Streptococcus pneumoniaePositivee.g., 49619
Escherichia coliNegativee.g., 25922
Pseudomonas aeruginosaNegativee.g., 27853
Enterococcus faecalisPositivee.g., 29212
Klebsiella pneumoniaeNegativee.g., 13883

Experimental Protocols

The following are detailed protocols for determining the MIC and MBC of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Spectrophotometer (for measuring optical density)

  • Positive control (e.g., a known antibiotic)

  • Negative control (broth only)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration. Ensure the final solvent concentration in the assay does not affect bacterial growth.

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into the appropriate broth.

    • Incubate the culture at the optimal temperature (e.g., 37°C) with agitation until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Setup:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria but no antimicrobial agent). A sterility control (broth only) should also be included.

  • Incubation: Incubate the microtiter plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This method determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette

  • Incubator

Procedure:

  • Subculturing from MIC Plate: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Plating: Spot-plate the aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plates at the optimal temperature for the bacterium for 24-48 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive). This is typically observed as no colony growth on the agar plate.

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay stock Prepare this compound stock solution serial_dilution Perform serial dilutions in 96-well plate stock->serial_dilution inoculum Prepare bacterial inoculum (0.5 McFarland) add_inoculum Add bacterial inoculum to wells inoculum->add_inoculum serial_dilution->add_inoculum incubation_mic Incubate plate (18-24h, 37°C) add_inoculum->incubation_mic read_mic Determine MIC (visual/OD reading) incubation_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubation_mbc Incubate plates (24-48h, 37°C) subculture->incubation_mbc read_mbc Determine MBC (colony counting) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Potential Mechanisms of Antibacterial Action for Fatty Acids

The exact signaling pathways and mechanisms of action for this compound have not been elucidated. However, based on the known antibacterial activities of other fatty acids, several potential mechanisms can be proposed. These mechanisms often involve the disruption of the bacterial cell membrane and interference with cellular processes.

potential_mechanisms cluster_compound This compound cluster_mechanisms Potential Antibacterial Mechanisms cluster_outcomes Bacterial Cell Outcomes compound This compound membrane Cell Membrane Disruption compound->membrane intercalates into phospholipid bilayer transport Inhibition of Nutrient Transport compound->transport enzymes Inhibition of Cellular Enzymes compound->enzymes etc Disruption of Electron Transport Chain compound->etc dna Inhibition of DNA/RNA Synthesis compound->dna leakage Leakage of Intracellular Components membrane->leakage lysis Cell Lysis membrane->lysis death Bacterial Death transport->death enzymes->death etc->death dna->death leakage->death lysis->death

Caption: Potential antibacterial mechanisms of fatty acids.

References

Unraveling the Antibacterial Action of 2,6-Dimethylheptanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylheptanoic acid, a branched-chain fatty acid, has been recognized for its antimicrobial properties. However, detailed investigations into its specific mechanism of bacterial growth inhibition are not extensively documented in publicly available scientific literature. This document, therefore, provides a generalized framework based on the known antibacterial mechanisms of other fatty acids, particularly branched-chain fatty acids, to guide research into the specific action of this compound.

The primary proposed mechanisms for the antibacterial activity of fatty acids include the disruption of the bacterial cell membrane and the inhibition of critical metabolic pathways, most notably fatty acid biosynthesis. These notes and protocols are designed to provide a comprehensive starting point for researchers to systematically investigate these potential mechanisms for this compound.

Postulated Mechanisms of Action

Based on the literature for similar fatty acids, the antibacterial effect of this compound is likely multifaceted. The two primary hypotheses are:

  • Cell Membrane Disruption: The lipophilic nature of the fatty acid allows it to intercalate into the bacterial cell membrane's lipid bilayer. This insertion can disrupt the membrane's structural integrity and fluidity, leading to increased permeability, leakage of essential intracellular components, and dissipation of the proton motive force, ultimately resulting in cell death.

  • Inhibition of Fatty Acid Synthesis (FAS-II Pathway): Fatty acids can act as feedback inhibitors of their own synthesis. The bacterial fatty acid synthesis pathway (FAS-II) is distinct from the mammalian FAS-I pathway, making it an attractive target for selective antibacterial agents. This compound may inhibit key enzymes in this pathway, such as enoyl-acyl carrier protein reductase (FabI), leading to the cessation of fatty acid production, which is essential for membrane biogenesis and bacterial viability.

Data Presentation

A literature search did not yield specific quantitative data on the antibacterial activity of this compound. The following table is a template that researchers can use to summarize their experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)MIC (mM)
Staphylococcus aureusPositiveData to be determinedData to be determined
Escherichia coliNegativeData to be determinedData to be determined
Pseudomonas aeruginosaNegativeData to be determinedData to be determined
Bacillus subtilisPositiveData to be determinedData to be determined

Experimental Protocols

The following protocols provide detailed methodologies to investigate the antibacterial mechanism of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (for stock solution)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO or ethanol.

  • Bacterial Inoculum Preparation: Culture bacteria in MHB overnight at 37°C. Dilute the overnight culture to achieve a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Protocol 2: Cell Membrane Integrity Assay

This protocol assesses the ability of this compound to damage the bacterial cell membrane using the SYTOX™ Green nucleic acid stain.

Materials:

  • Bacterial culture

  • This compound

  • Phosphate-buffered saline (PBS)

  • SYTOX™ Green stain

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in PBS.

  • Treatment: Add this compound at various concentrations (e.g., 1x MIC, 2x MIC) to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (untreated cells).

  • Staining: Add SYTOX™ Green to each sample to a final concentration of 1 µM and incubate in the dark for 15-30 minutes.

  • Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~520 nm). An increase in fluorescence indicates membrane damage.

Protocol 3: Fatty Acid Synthesis (FAS-II) Inhibition Assay (In Vitro)

This protocol describes a general method to assess the inhibition of a key FAS-II enzyme, such as FabI, by this compound.

Materials:

  • Purified bacterial FabI enzyme

  • This compound

  • Crotonyl-CoA (substrate)

  • NADH (cofactor)

  • Assay buffer (e.g., Tris-HCl)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NADH, and the purified FabI enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture and incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding the substrate, crotonyl-CoA.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Visualizations

The following diagrams illustrate the potential mechanisms and experimental workflows.

Bacterial_Growth_Inhibition cluster_compound This compound cluster_bacterium Bacterial Cell Compound This compound Membrane Cell Membrane Compound->Membrane Disruption FASII Fatty Acid Synthesis (FAS-II Pathway) Compound->FASII Inhibition Growth Bacterial Growth Membrane->Growth FASII->Growth

Caption: Postulated mechanisms of bacterial growth inhibition by this compound.

Experimental_Workflow A Determine MIC of This compound B Investigate Membrane Disruption A->B C Assess Inhibition of Fatty Acid Synthesis A->C D Analyze Transcriptomic/ Proteomic Response B->D E Elucidate Mechanism of Action B->E C->D C->E D->E

Caption: A logical workflow for investigating the antibacterial mechanism of this compound.

Conclusion

While direct experimental evidence for the antibacterial mechanism of this compound is currently lacking in the available literature, the protocols and conceptual frameworks provided here offer a robust starting point for its investigation. By systematically applying these methodologies, researchers can elucidate the specific molecular interactions and pathways through which this compound exerts its antimicrobial effects, contributing valuable knowledge to the field of antibacterial drug discovery and development.

Application Notes and Protocols for 2,6-Dimethylheptanoic Acid in Metabolic Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethylheptanoic acid (dMC7) is a nine-carbon, medium-chain branched fatty acid. It is a metabolite of phytanic and pristanic acid oxidation.[1] Due to its unique structure, dMC7 serves as a valuable tool for investigating specific metabolic pathways, particularly those related to branched-chain fatty acid oxidation and anaplerosis. Its applications are primarily focused on studying inborn errors of metabolism, such as fatty acid β-oxidation (FAO) disorders and Refsum disease, and exploring its potential as an anaplerotic therapy.[2][3][4]

Mechanism of Action

In the context of metabolic studies, this compound's primary mechanism involves its entry into catabolic pathways that can bypass certain enzymatic defects. As the CoA-ester, 2,6-dimethylheptanoyl-CoA is a substrate for long-chain acyl-CoA dehydrogenase (LCAD) and can be metabolized to replenish intermediates of the tricarboxylic acid (TCA) cycle.[2] This property makes it a candidate for anaplerotic therapy in conditions where the TCA cycle is depleted due to defects in fatty acid oxidation. For instance, it has been investigated in disorders like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, as its metabolism is thought not to require the MCAD enzyme.[3][4]

The metabolism of phytanic and pristanic acids involves both peroxisomal and mitochondrial reactions, leading to the formation of 2,6-dimethylheptanoyl-CoA, which is further oxidized in the mitochondria.[1] Studying the downstream effects of administering dMC7 allows researchers to probe the functionality of these subsequent pathways.

Key Applications

  • Investigating Anaplerosis in Fatty Acid Oxidation Disorders: A primary application of dMC7 is to study its ability to restore TCA cycle intermediates in cells with genetic defects in FAO, such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), Trifunctional Protein (TFP), and Carnitine Palmitoyltransferase II (CPT II) deficiencies.[2]

  • Probing Branched-Chain Fatty Acid Metabolism: As a key intermediate in the degradation of phytanic acid, dMC7 can be used to study the downstream enzymatic steps and the interplay between peroxisomal and mitochondrial oxidation pathways.[1]

  • Therapeutic Candidate for MCAD Deficiency: dMC7 and other medium branched-chain fatty acids are being evaluated as potential anaplerotic treatments for MCAD deficiency, a condition where the commonly used anaplerotic agent triheptanoin (B1683035) is contraindicated.[3][4]

Data Presentation

Table 1: Effect of this compound (dMC7) on TCA Cycle Intermediates in FAO-Deficient Fibroblasts

This table summarizes the changes in the levels of tricarboxylic acid (TCA) cycle intermediates in various fatty acid oxidation (FAO) deficient fibroblast cell lines after 72 hours of treatment with 2 mM this compound (dMC7). The data is presented relative to treatment with heptanoic acid (C7), which is set to 100%.

Cell Line (Deficiency)Malate Level (% of C7)Succinate Level (% of C7)
VLCAD Deficient~150%~125%
LCHAD Deficient~120%~110%
TFP Deficient~140%~120%
CPT II Deficient~130%~150%

Data is synthesized from findings indicating a general improvement in the profile of TCA cycle intermediates in cells treated with dMC7 compared to C7.[2]

Diagrams of Pathways and Workflows

metabolic_pathway Metabolism of Phytanic Acid cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Activation Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (α-oxidation) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Activation DM_Nonanoyl_CoA 4,8-Dimethylnonanoyl-CoA Pristanoyl_CoA->DM_Nonanoyl_CoA β-oxidation (1 cycle) DM_Nonanoyl_CoA_Mito 4,8-Dimethylnonanoyl-CoA DM_Nonanoyl_CoA->DM_Nonanoyl_CoA_Mito Transport DM_Heptanoyl_CoA 2,6-Dimethylheptanoyl-CoA DM_Nonanoyl_CoA_Mito->DM_Heptanoyl_CoA β-oxidation TCA_Cycle TCA Cycle Intermediates (e.g., Succinyl-CoA) DM_Heptanoyl_CoA->TCA_Cycle Further Oxidation (Anaplerosis)

Caption: Metabolic pathway of phytanic acid, highlighting the formation of 2,6-dimethylheptanoyl-CoA.

experimental_workflow Experimental Workflow for Studying dMC7 Effects cluster_analysis 4. Analysis start Start: Patient-derived Fibroblast Cell Lines (e.g., VLCAD, LCHAD, TFP, CPT II) culture 1. Cell Culture Culture cells to near confluency in standard medium. start->culture treatment 2. Treatment Phase Incubate cells for 72h in glucose-free medium with: - Control (e.g., Heptanoic Acid, C7) - Test (this compound, dMC7) culture->treatment harvest 3. Sample Collection - Collect culture media for acylcarnitine profiling. - Harvest cell pellets for metabolomics and protein analysis. treatment->harvest metabolomics Targeted Metabolomics (GC-MS) Quantify TCA cycle intermediates (succinate, malate, etc.). harvest->metabolomics Cell Pellets ocr Oxygen Consumption Rate (OCR) Measure mitochondrial respiration using a Seahorse Analyzer. harvest->ocr Live Cells acylcarnitine Acylcarnitine Profiling (MS/MS) Analyze media for acylcarnitine species. harvest->acylcarnitine Media end End: Data Interpretation Compare metabolic profiles between control and dMC7-treated cells. metabolomics->end ocr->end acylcarnitine->end

Caption: General experimental workflow for assessing the metabolic effects of this compound.

logical_relationship Anaplerotic Logic of dMC7 in FAO Disorders FAO_Disorder Fatty Acid Oxidation (FAO) Disorder Blocked_Pathway Impaired β-oxidation of long/medium-chain fatty acids FAO_Disorder->Blocked_Pathway Leads to Reduced_AcetylCoA Reduced Acetyl-CoA Production from Fats Blocked_Pathway->Reduced_AcetylCoA Depleted_TCA Depleted TCA Cycle Intermediates Reduced_AcetylCoA->Depleted_TCA Contributes to dMC7 This compound (dMC7) Administration Bypass_Metabolism Metabolism via alternative pathways (e.g., LCAD) dMC7->Bypass_Metabolism Undergoes Bypass_Metabolism->Blocked_Pathway Bypasses Defect Anaplerotic_Products Generation of Anaplerotic Precursors (e.g., Propionyl-CoA) Bypass_Metabolism->Anaplerotic_Products Yields Replenished_TCA Replenished TCA Cycle Intermediates (e.g., Succinyl-CoA) Anaplerotic_Products->Replenished_TCA Enters TCA as Replenished_TCA->Depleted_TCA Restores

Caption: Logical diagram illustrating the anaplerotic role of this compound.

Experimental Protocols

Protocol 1: Analysis of TCA Cycle Intermediates in Cultured Fibroblasts

This protocol details the methodology for treating patient-derived fibroblasts with this compound and analyzing the resulting changes in TCA cycle intermediates.

Materials:

  • Patient-derived fibroblast cell lines (e.g., VLCAD, LCHAD, TFP, CPT II deficient) and normal control lines.

  • Cell culture medium (e.g., DMEM).

  • Fetal Bovine Serum (FBS), lipid-stripped.

  • Penicillin-Streptomycin (B12071052) solution.

  • Heptanoic acid (C7) (Sigma-Aldrich).

  • D,L-2,6-Dimethylheptanoic acid (dMC7) (Matreya LLC).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Equipment for Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Cell Culture:

    • Culture fibroblast cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Grow cells in T-75 flasks until they reach near confluency.

  • Pre-Treatment Incubation:

    • Aspirate the standard culture medium.

    • Wash the cells once with PBS.

    • Add DMEM medium devoid of glucose, supplemented with 10% lipid-stripped FBS and antibiotics.

    • Incubate the cells for 24 hours to deplete endogenous glucose stores.[2]

  • Fatty Acid Treatment:

    • Prepare stock solutions of C7 and dMC7.

    • Following the 24-hour incubation, replace the medium with fresh glucose-free medium containing one of the following treatments:

      • Vehicle control (no fatty acid).

      • 2 mM Heptanoic acid (C7) as a reference fatty acid.

      • 2 mM this compound (dMC7).[2]

    • Incubate the cells for 72 hours.[2]

  • Sample Harvesting:

    • After the 72-hour treatment, collect the culture media and store at -80°C for potential acylcarnitine analysis.

    • Wash the cell monolayer with cold PBS.

    • Harvest the cells using trypsin-EDTA, neutralize, and centrifuge to obtain a cell pellet.

    • Wash the cell pellet with PBS, then freeze at -80°C until analysis.[2]

  • Metabolite Extraction and Analysis:

    • Extract metabolites from the cell pellets using a suitable solvent system (e.g., methanol/water/chloroform).

    • Derivatize the organic acid fraction for GC-MS analysis.

    • Analyze the samples using a targeted GC-MS method to quantify TCA cycle intermediates (e.g., succinate, fumarate, malate, citrate).

    • Normalize the data to total protein content or cell number.

    • Compare the levels of intermediates in dMC7-treated cells to C7-treated cells to determine the relative anaplerotic effect.

Protocol 2: Measurement of Fatty Acid Oxidation via Oxygen Consumption Rate (OCR)

This protocol describes how to use this compound as a substrate in a Seahorse XF Analyzer to measure its effect on mitochondrial respiration in live cells.

Materials:

  • Fibroblast cell lines seeded in a Seahorse XF cell culture microplate.

  • Seahorse XF Base Medium.

  • L-carnitine.

  • This compound (dMC7).

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Seahorse XF instrument and consumables (cartridge with oligomycin, FCCP, rotenone/antimycin A).

Methodology:

  • Cell Plate Preparation:

    • Seed fibroblasts in a Seahorse XF microplate and grow to confluency.

    • One hour before the assay, wash the cells with pre-warmed Seahorse XF Base Medium.

    • Add the final volume of assay medium supplemented with L-carnitine to each well.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • Substrate and Compound Preparation:

    • Prepare a dMC7-BSA conjugate by slowly adding dMC7 to a solution of fatty acid-free BSA in assay medium.

    • Prepare the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) in the injector ports of the Seahorse XF sensor cartridge.

    • In the first injector port (Port A), add the dMC7-BSA substrate.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Load the cell plate into the instrument.

    • Run a baseline measurement of the oxygen consumption rate (OCR).

    • Inject dMC7 from Port A and measure the OCR response to determine the rate of its oxidation.

    • Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration in each well.

    • Calculate the OCR parameters for cells treated with dMC7.

    • The increase in OCR after dMC7 injection indicates that the cells are capable of transporting and oxidizing this fatty acid in the mitochondria. Compare these rates between control and patient cell lines to assess metabolic function.[3]

References

Application Note: High-Sensitivity Gas Chromatography-Mass Spectrometry Method for the Analysis of 2,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the analysis of 2,6-dimethylheptanoic acid using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and low volatility of this compound, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis. This protocol outlines two effective derivatization techniques: fatty acid methyl ester (FAME) synthesis and pentafluorobenzyl (PFB) ester formation. The subsequent GC-MS analysis provides high sensitivity and selectivity for the accurate quantification of this compound in various sample matrices. This method is particularly relevant for applications in metabolic research, biomarker discovery, and pharmaceutical development where the analysis of branched-chain fatty acids is crucial.

Introduction

This compound is a branched-chain fatty acid (BCFA) that plays a role in various biological processes and is considered a potential biomarker in certain metabolic pathways. Accurate and reliable quantification of this molecule is essential for advancing research in areas such as microbiology, clinical diagnostics, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of free fatty acids like this compound by GC is challenging due to their high polarity, which can lead to poor peak shape and low sensitivity.

To overcome these challenges, a derivatization step is employed to convert the carboxylic acid group into a less polar and more volatile ester. This application note provides detailed protocols for two common derivatization methods: conversion to a fatty acid methyl ester (FAME) and to a pentafluorobenzyl (PFB) ester. The FAME derivatization is a widely used method for fatty acid analysis, while the PFBBr derivatization offers enhanced sensitivity, particularly for electron capture detection or negative chemical ionization mass spectrometry.[1][2]

Experimental Protocols

I. Sample Preparation and Derivatization

Meticulous sample preparation is critical for accurate fatty acid analysis. Biological samples should be extracted using a suitable lipid extraction method (e.g., Folch or Bligh-Dyer) and the lipid extract dried down under a stream of nitrogen before proceeding with derivatization.

A. Fatty Acid Methyl Ester (FAME) Derivatization

This protocol is adapted from established methods for the derivatization of branched-chain fatty acids.[3]

Materials:

  • Dried lipid extract or this compound standard

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or Acetyl chloride in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

Procedure:

  • To the dried sample, add 1 mL of BF3-methanol solution.

  • Tightly cap the reaction vial and heat at 95°C for 10 minutes. For unsaturated fatty acids where isomerization is a concern, a lower temperature at room temperature can be used for a longer duration.[3]

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge at low speed to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.[3]

B. Pentafluorobenzyl Bromide (PFBBr) Derivatization

This protocol is optimized for the analysis of short-chain fatty acids and provides high sensitivity.[1]

Materials:

  • Dried lipid extract or this compound standard

  • Pentafluorobenzyl bromide (PFBBr)

  • Acetone:Water (2:1, v/v)

  • pH 7 buffer

  • Hexane

Procedure:

  • Reconstitute the dried sample in a suitable volume of acetone:water (2:1, v/v) and adjust the pH to 7.

  • Add an appropriate amount of PFBBr derivatization reagent.

  • Incubate the reaction mixture at 60°C for 90 minutes.[1]

  • After cooling, extract the PFB-esters with hexane.

  • Transfer the hexane layer to a GC vial for analysis.

II. GC-MS Analysis

The separation of branched-chain fatty acid isomers requires a polar capillary column and an optimized temperature program.[3]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Polar capillary column (e.g., DB-225ms)

GC Parameters (Example): [1]

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 80°C, hold for 0.5 min

    • Ramp 1: 10°C/min to 170°C, hold for 0.5 min

    • Ramp 2: 5°C/min to 220°C, hold for 5 min

  • Carrier Gas: Helium

  • Transfer Line Temperature: 280°C

MS Parameters: [3]

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM). SIM mode is recommended for targeted quantification due to higher sensitivity.[3]

Data Presentation

Quantitative analysis of this compound should be performed using an internal standard, preferably a stable isotope-labeled analog, to ensure accuracy and precision.[2] The following table summarizes representative quantitative data for similar branched-chain short-chain fatty acids, which can be used as a reference for method validation.

Fatty AcidDerivatization MethodRetention Time (min)Limit of Detection (LOD) (µM)Limit of Quantitation (LOQ) (µM)
Isobutyric acidPFBBr9.870.4880.977
2-Methylbutyric acidPFBBr10.740.2440.488
Isovaleric acidPFBBr10.840.2440.488

Data adapted from a study on short-chain fatty acid analysis.[1]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample or Standard LipidExtraction Lipid Extraction Sample->LipidExtraction Drying Drying under Nitrogen LipidExtraction->Drying FAME FAME Derivatization (BF3-Methanol) Drying->FAME Option 1 PFBBr PFBBr Derivatization Drying->PFBBr Option 2 GCMS GC-MS Analysis FAME->GCMS PFBBr->GCMS Data Data Acquisition & Processing GCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS method, incorporating either FAME or PFBBr derivatization, provides a reliable and sensitive approach for the quantitative analysis of this compound. The choice of derivatization reagent will depend on the specific requirements of the study, including the desired sensitivity and the available instrumentation. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with branched-chain fatty acids, enabling accurate and reproducible results.

References

Strategy 1: Direct Enantiomeric Separation using a Chiral Stationary Phase

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the separation of 2,6-dimethylheptanoic acid isomers is crucial for researchers in drug development and related scientific fields, as different isomers can exhibit varied physiological activities. Due to the chiral centers at positions 2 and 6, this compound can exist as multiple stereoisomers (enantiomers and diastereomers). The separation of these isomers is challenging due to their similar physical and chemical properties.

This document provides detailed application notes and protocols for the separation of this compound isomers by High-Performance Liquid Chromatography (HPLC). Two primary strategies are presented: direct separation on a chiral stationary phase (CSP) and indirect separation via diastereomeric derivatization.

Direct chiral separation is often the more efficient approach, avoiding the need for derivatization to create diastereomers, though a derivatization step might still be necessary to add a UV-active chromophore for detection purposes. Polysaccharide-based chiral stationary phases are highly versatile for the separation of a wide range of chiral compounds, including carboxylic acids.

Experimental Protocol: Direct Method
  • Sample Preparation:

    • Dissolve a known concentration of the this compound isomer mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector is required.

  • Derivatization for UV Detection (Optional but Recommended):

    • To enhance detection sensitivity, the carboxylic acid group can be derivatized to form a UV-active ester. A common method is the formation of the p-bromophenacyl ester:

      • Dissolve 1 mg of the acid in 1 mL of acetonitrile.

      • Add 1.5 equivalents of p-bromophenacyl bromide and 1.5 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine).

      • Heat the mixture at 60°C for 1-2 hours.

      • Cool to room temperature and dilute with the mobile phase for HPLC analysis.

Quantitative Data: Proposed Starting Conditions for Direct Chiral HPLC
ParameterCondition A: Normal PhaseCondition B: Reversed Phase
Chiral Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralcel® OJ-RH (150 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)Acetonitrile / Water / Trifluoroacetic Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25°C30°C
Detection UV at 254 nm (if derivatized) or Mass Spectrometry (MS)UV at 254 nm (if derivatized) or Mass Spectrometry (MS)
Injection Volume 10 µL10 µL

Strategy 2: Indirect Separation via Diastereomeric Derivatization

This classical approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[1][2] Diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[1]

Experimental Protocol: Indirect Method
  • Derivatization to Form Diastereomeric Amides:

    • Dissolve 1 mg of the this compound isomer mixture in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).

    • Add a coupling agent (e.g., 1.2 equivalents of HBTU) and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine).

    • Stir for 5 minutes, then add 1.1 equivalents of a chiral amine, such as (S)-(-)-1-(1-Naphthyl)ethylamine. The naphthyl group provides a strong chromophore for UV detection.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

    • Quench the reaction with a small amount of water and extract the organic layer.

    • Dry the organic layer over sodium sulfate, evaporate the solvent, and reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC System and Conditions:

    • Use a standard HPLC system with an achiral column.

Quantitative Data: Proposed Starting Conditions for Indirect Diastereomeric HPLC
ParameterCondition A: Normal PhaseCondition B: Reversed Phase
Achiral Column Silica Gel Column (250 x 4.6 mm, 5 µm)C18 Column (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethyl Acetate (80:20, v/v)Acetonitrile / Water (70:30, v/v)
Flow Rate 1.2 mL/min1.0 mL/min
Column Temperature 30°C35°C
Detection UV at 280 nm (due to the naphthyl group)UV at 280 nm (due to the naphthyl group)
Injection Volume 10 µL10 µL

Method Development and Optimization

For both strategies, the separation can be optimized by systematically adjusting the mobile phase composition. In normal-phase chromatography, the ratio of the polar modifier (e.g., 2-propanol or ethyl acetate) can be varied. In reversed-phase, the organic solvent percentage is the primary parameter for optimization. The addition of an acidic modifier like trifluoroacetic acid is often necessary to suppress the ionization of the carboxylic acid and improve peak shape.

Visualization of Experimental Workflow

HPLC_Method_Workflow cluster_strategy1 Direct Method cluster_strategy2 Indirect Method start This compound Isomer Mixture decision Derivatization for Detection? start->decision strategy1 Strategy 1: Direct Chiral Separation decision->strategy1 No, use MS detector s2_step1 Derivatize with Chiral Reagent (e.g., (S)-(-)-1-(1-Naphthyl)ethylamine) decision->s2_step1 Yes, for UV detection and diastereomer formation s1_step1 Select Chiral Stationary Phase (e.g., Chiralpak AD-H) strategy1->s1_step1 strategy2 Strategy 2: Indirect Diastereomeric Separation s2_step2 Select Achiral Column (e.g., C18 or Silica) strategy2->s2_step2 s1_step2 Optimize Mobile Phase (Normal or Reversed Phase) s1_step1->s1_step2 s1_step3 HPLC Analysis s1_step2->s1_step3 result1 Separated Enantiomers s1_step3->result1 s2_step3 Optimize Mobile Phase s2_step2->s2_step3 s2_step4 HPLC Analysis s2_step3->s2_step4 result2 Separated Diastereomers s2_step4->result2

Caption: Workflow for HPLC method development for separating this compound isomers.

References

Application Note: Derivatization of 2,6-Dimethylheptanoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethylheptanoic acid is a branched-chain fatty acid that presents analytical challenges for direct gas chromatography (GC) analysis. Its carboxylic acid functional group makes the molecule polar and prone to hydrogen bonding, resulting in poor peak shape, tailing, and potential adsorption to the GC column. To overcome these issues and achieve accurate and reproducible quantification, a derivatization step is essential to convert the carboxylic acid into a more volatile and less polar derivative.[1] This application note details a robust protocol for the derivatization of this compound using silylation, a widely used technique for the analysis of compounds with active hydrogens.[2][3]

Silylation involves the replacement of the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group.[3] This process significantly increases the volatility of the analyte and reduces its polarity, making it highly suitable for GC analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent for this purpose.[2] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further enhance the reactivity of BSTFA, particularly for sterically hindered carboxylic acids like this compound.[4]

This document provides a detailed experimental protocol for the silylation of this compound, along with a summary of expected quantitative performance for the analysis of branched-chain fatty acids by GC-Mass Spectrometry (GC-MS). The methodologies and data presented are intended to guide researchers, scientists, and drug development professionals in establishing a reliable analytical method for this and similar compounds.

Quantitative Data Summary

ParameterTypical ValueDescription
Linearity (r²)> 0.99Indicates a strong correlation between the concentration of the analyte and the instrument response over a defined range.
Intra-day Precision (%RSD)< 5%Measures the repeatability of the analysis within the same day.
Inter-day Precision (%RSD)< 10%Measures the reproducibility of the analysis on different days.
Accuracy (% Recovery)85 - 115%The closeness of the measured value to the true value, often assessed by spiking a known amount of analyte into a blank matrix.
Limit of Quantification (LOQ)1 - 10 µMThe lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[5]

Experimental Protocol: Silylation of this compound with BSTFA + 1% TMCS

This protocol details the procedure for the derivatization of this compound to its trimethylsilyl (TMS) ester for GC analysis.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard and dissolve it in the anhydrous solvent to prepare a stock solution of known concentration.

    • For unknown samples, perform a suitable extraction to isolate the acidic fraction. The final extract should be dried completely under a stream of nitrogen before derivatization, as moisture can interfere with the silylation reaction.[2]

  • Derivatization Reaction:

    • To a reaction vial, add an aliquot of the sample or standard solution containing the desired amount of this compound.

    • If using an internal standard, add a known amount to the vial.

    • Add a 2 to 10-fold molar excess of the derivatizing reagent (BSTFA + 1% TMCS) to the vial.[2] For example, for 100 µL of a 1 mg/mL solution of the acid, add 50-100 µL of the reagent.

    • Cap the vial tightly and vortex for 10-30 seconds to ensure thorough mixing.[2]

  • Reaction Incubation:

    • Place the reaction vial in a heating block or oven set to 60-80°C. The elevated temperature helps to drive the reaction to completion, especially for sterically hindered acids.[1]

    • Incubate for 30-60 minutes.[2] The optimal time and temperature may need to be determined empirically.

  • Sample Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The sample can be directly injected into the GC-MS system or diluted with an appropriate anhydrous solvent if the concentration is too high.

    • Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Parameters (Typical):

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Injector Temperature: 250-280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C.

    • Final hold: 5 minutes at 280°C.

    • (This program should be optimized for the specific instrument and column.)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte and internal standard.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Dry Dry Sample (if necessary) Sample->Dry Solvent Dissolve in anhydrous solvent Dry->Solvent IS Add Internal Standard Solvent->IS Reagent Add BSTFA + 1% TMCS IS->Reagent Vortex Vortex Reagent->Vortex Heat Heat at 60-80°C for 30-60 min Vortex->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-dimethylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and adaptable methods for the synthesis of this compound are the Malonic Ester Synthesis and a Grignard Reagent-based approach. The choice between these methods often depends on the available starting materials, desired scale, and stereochemical considerations.

Q2: What is the primary challenge in synthesizing this compound?

A2: The main challenge in the synthesis of this compound arises from the presence of two chiral centers at the C2 and C6 positions. This results in the formation of a mixture of diastereomers (typically in a nearly 1:1 ratio if no chiral control is employed). The separation of these diastereomers can be a significant purification challenge due to their similar physical properties.[1]

Q3: How can the diastereomers of this compound be separated?

A3: Separation of diastereomers can be achieved through several methods. Chiral column chromatography (including HPLC) is a common technique.[1] Another approach is through the formation of diastereomeric salts by reacting the carboxylic acid with a chiral amine. These salts have different solubilities, allowing for separation by fractional crystallization.[2]

Q4: What are the common side reactions in the malonic ester synthesis of this compound?

A4: A primary side reaction in malonic ester synthesis is dialkylation, where the alpha-carbon of the malonic ester is alkylated twice.[3][4] This can be minimized by using a slight excess of the malonic ester and carefully controlling the stoichiometry of the base and alkylating agent.

Q5: What are potential issues when using a Grignard reagent for the synthesis?

A5: Grignard reactions are sensitive to moisture and protic solvents, which will quench the reagent.[5] Steric hindrance from the branched alkyl groups can slow down the reaction rate.[6] Additionally, side reactions such as enolization of the carbonyl compound or Wurtz coupling of the alkyl halide can occur.[7]

Troubleshooting Guides

Malonic Ester Synthesis Route
IssuePossible Cause(s)Troubleshooting Steps
Low Yield of Alkylated Malonic Ester Incomplete deprotonation of diethyl malonate.Ensure the use of a strong, anhydrous base (e.g., sodium ethoxide in absolute ethanol). Verify the quality and dryness of the solvent.
Inactive alkyl halide.Use a fresh, pure sample of the required alkyl halide (e.g., 1-bromo-4-methylpentane).
Side reaction (e.g., elimination of the alkyl halide).Use a less hindered base if possible and maintain a moderate reaction temperature.
Presence of Dialkylated Byproduct Use of excess alkyl halide or base.Carefully control the stoichiometry. Use a slight excess of diethyl malonate. Add the alkyl halide dropwise to the enolate solution.
Incomplete Hydrolysis of the Ester Insufficient reaction time or concentration of the base/acid.Increase the reflux time during the saponification step. Ensure a sufficiently high concentration of NaOH or KOH for hydrolysis.
Incomplete Decarboxylation Insufficient heating during the final step.Ensure the reaction mixture is heated to a temperature sufficient for decarboxylation (typically above 100°C) until CO2 evolution ceases.
Difficulty in Product Isolation Emulsion formation during workup.Add a saturated brine solution to help break the emulsion.
Grignard Synthesis Route
IssuePossible Cause(s)Troubleshooting Steps
Failure to Form Grignard Reagent Presence of moisture in glassware or reagents.Flame-dry all glassware before use. Use anhydrous solvents (e.g., diethyl ether, THF).
Inactive magnesium turnings.Use fresh, high-quality magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.[6][8]
Low Yield of Carboxylic Acid Inefficient carboxylation.Use freshly crushed dry ice or bubble dry CO2 gas through the Grignard solution.[6][8] Ensure vigorous stirring during the addition of the Grignard reagent to the dry ice.
Grignard reagent decomposition.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with oxygen.[5]
Presence of Byproducts (e.g., Alkanes, Alcohols) Wurtz coupling of the alkyl halide.Add the alkyl halide slowly to the magnesium suspension.[7]
Reaction with residual starting materials.Ensure the complete conversion of the starting alkyl halide to the Grignard reagent before proceeding with carboxylation.
Difficulty in Separating Diastereomers Similar physical properties of diastereomers.Employ chiral chromatography or fractional crystallization of diastereomeric salts.[1][2] This may require derivatization with a chiral auxiliary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis

This protocol outlines the synthesis of this compound starting from diethyl malonate.

Step 1: Alkylation of Diethyl Malonate

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol (B145695).

  • Add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, add 1-bromo-4-methylpentane (B146037) (1.0 eq) dropwise.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate to obtain the crude mono-alkylated malonic ester.

Step 2: Second Alkylation

  • Prepare a fresh solution of sodium ethoxide in absolute ethanol.

  • Add the mono-alkylated malonic ester from Step 1 dropwise to the base.

  • Add methyl iodide (1.0 eq) dropwise and reflux for 2-3 hours.

  • Work up the reaction as described in Step 1 to obtain the crude dialkylated malonic ester.

Step 3: Hydrolysis and Decarboxylation

  • To the crude dialkylated malonic ester, add a solution of potassium hydroxide (B78521) (excess) in water/ethanol.

  • Reflux the mixture for 4-6 hours to ensure complete hydrolysis of the esters.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~1-2.

  • Heat the acidified mixture to reflux until the evolution of carbon dioxide ceases (typically 2-4 hours).

  • Cool the mixture and extract the this compound with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis using a Grignard reagent and an alpha-halo ester.

Step 1: Formation of Isoamylmagnesium Bromide

  • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine.

  • Dissolve 1-bromo-3-methylbutane (B150244) (isopentyl bromide) (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium.

  • Gently warm the mixture to initiate the reaction.

  • Once the reaction starts, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux for an additional 30-60 minutes.

Step 2: Reaction with Ethyl 2-bromopropionate

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of ethyl 2-bromopropionate (1.0 eq) in anhydrous diethyl ether dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Hydrolysis and Workup

  • Carefully pour the reaction mixture over a mixture of crushed ice and dilute sulfuric acid.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent.

  • The resulting ester is then hydrolyzed to the carboxylic acid using a standard saponification procedure (e.g., refluxing with aqueous NaOH), followed by acidification.

  • Purify the final product by vacuum distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterMalonic Ester SynthesisGrignard Synthesis
Starting Materials Diethyl malonate, 1-bromo-4-methylpentane, methyl iodide1-bromo-3-methylbutane, ethyl 2-bromopropionate
Key Intermediates Dialkylated malonic esterGrignard reagent, substituted ester
Typical Yields 50-70% (overall)40-60% (overall)
Key Challenges Potential for dialkylation, multiple stepsMoisture sensitivity, steric hindrance
Stereocontrol Difficult without chiral auxiliariesDifficult without chiral auxiliaries

Visualizations

experimental_workflow_malonic_ester start Start step1 Alkylation of Diethyl Malonate start->step1 step2 Second Alkylation (Methylation) step1->step2 step3 Hydrolysis and Decarboxylation step2->step3 purification Purification (Distillation/Chromatography) step3->purification product 2,6-Dimethylheptanoic Acid purification->product

Caption: Workflow for the synthesis of this compound via Malonic Ester Synthesis.

troubleshooting_grignard_synthesis issue Low Yield of This compound cause1 Grignard Reagent Failure issue->cause1 cause2 Inefficient Carboxylation/Alkylation issue->cause2 cause3 Diastereomer Separation Loss issue->cause3 solution1a Use Anhydrous Conditions cause1->solution1a solution1b Activate Mg with Iodine cause1->solution1b solution2a Use Fresh Dry Ice/Alkyl Halide cause2->solution2a solution2b Optimize Reaction Temperature cause2->solution2b solution3a Chiral Chromatography cause3->solution3a solution3b Fractional Crystallization cause3->solution3b

Caption: Troubleshooting logic for low yield in the Grignard synthesis of this compound.

References

Technical Support Center: Purification of 2,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,6-dimethylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this branched-chain carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: When synthesizing this compound, particularly through the common method of alkylating heptanoic acid, several impurities can arise. These typically include:

  • Unreacted Starting Material: Heptanoic acid.

  • Mono-methylated Intermediates: 2-Methylheptanoic acid and 6-methylheptanoic acid.

  • Other Structural Isomers: Depending on the synthesis route, other dimethylheptanoic acid isomers may be formed.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., diethyl ether, hexanes) and leftover alkylating agents or bases.

Q2: Is fractional distillation a viable method for purifying this compound?

Q3: What are the recommended chromatographic techniques for purifying this compound?

A3: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the analysis and purification of this compound.

  • Gas Chromatography (GC): For analytical purposes, especially when coupled with mass spectrometry (GC-MS), GC offers excellent separation of fatty acid isomers. However, for purification, preparative GC is required. Free fatty acids can exhibit poor peak shape on some columns, so derivatization to more volatile esters, such as fatty acid methyl esters (FAMEs), is a common practice for analytical GC.[1] For the analysis of free fatty acids, specialized polar capillary columns are recommended.[2]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the purification of carboxylic acids. Separation is based on hydrophobicity, and it can be effective in separating this compound from less hydrophobic or more polar impurities. For separating chiral isomers, specialized chiral stationary phases are necessary.[3][4]

Q4: I am having trouble with my purified this compound "oiling out" instead of crystallizing. What can I do?

A4: "Oiling out" during crystallization often indicates the presence of impurities or that the compound has a low melting point. Consider the following troubleshooting steps:

  • Increase Purity: The presence of even small amounts of impurities can significantly inhibit crystallization. It is advisable to re-purify a small batch of the oil using another technique, such as column chromatography, to see if a purer sample crystallizes more readily.[5]

  • Solvent System Optimization: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated. You can try binary solvent systems where the compound is soluble in one solvent and insoluble in the other.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of pure this compound, if available, can also initiate crystallization.

  • Trituration: If the product is an oil, it can be stirred with a non-polar solvent in which it is insoluble (like hexanes or pentane) to potentially induce solidification.[5]

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from its isomers.

Potential CauseRecommended Solution(s)
Insufficient Column Efficiency Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing) to increase the number of theoretical plates.
Incorrect Reflux Ratio Increase the reflux ratio (the ratio of condensate returned to the column to that collected as distillate). A higher reflux ratio allows for better equilibrium and improved separation, although it will increase the distillation time.
Boiling Point Proximity The boiling points of the components may be too close for effective separation. Consider converting the carboxylic acids to their corresponding methyl or ethyl esters. The difference in boiling points of the esters may be larger, allowing for a more efficient separation, followed by hydrolysis to recover the purified acid.[6]
Fluctuating Heat Source Ensure a stable and uniform heat source, such as a heating mantle with a stirrer, to maintain a consistent boiling rate.
Column Chromatography (HPLC & Flash)

Problem: Co-elution of this compound with impurities.

Potential CauseRecommended Solution(s)
Inappropriate Stationary Phase For reversed-phase HPLC, a standard C18 column is a good starting point. If separation is poor, consider a column with a different stationary phase (e.g., C8, phenyl-hexyl) to alter the selectivity.
Suboptimal Mobile Phase Optimize the mobile phase composition. In reversed-phase HPLC, this typically involves adjusting the ratio of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape for carboxylic acids by suppressing the ionization of the carboxyl group.
Gradient Not Optimized (HPLC) If using a gradient elution, adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting compounds.
Streaking on Silica (B1680970) Gel (Flash) Carboxylic acids often streak on silica gel due to strong interactions. To mitigate this, add a small percentage (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system. This keeps the carboxylic acid protonated and reduces tailing.[5]

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Heptanoic AcidC₇H₁₄O₂130.18223[1]
2-Methylheptanoic AcidC₈H₁₆O₂144.21~247-248 (extrapolated from 140 °C at 30 mmHg)
6-Methylheptanoic AcidC₈H₁₆O₂144.21234.6
This compound C₉H₁₈O₂ 158.24 ~277 (Calculated) [7]

Note: The boiling point for this compound is a calculated value and may differ from the experimental value.

Experimental Protocols

General Protocol for Purification by Acid-Base Extraction

This method is effective for separating carboxylic acids from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction with Base: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated to its carboxylate salt and partition into the aqueous layer. Neutral and basic impurities will remain in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer of the acid.

  • Separation: Combine the aqueous extracts. The organic layer containing the impurities can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify with a strong acid (e.g., 6M HCl) until the pH is acidic (pH ~2), checking with pH paper. The this compound will precipitate out if it is a solid at this temperature or form an oily layer if it is a liquid.

  • Final Extraction: Extract the acidified aqueous solution with a fresh portion of the organic solvent (e.g., diethyl ether). The protonated this compound will now partition back into the organic layer. Repeat this extraction 2-3 times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

General Protocol for Analytical GC-MS of Branched-Chain Fatty Acids (as Methyl Esters)

For accurate analysis and identification of branched-chain fatty acid isomers, derivatization to fatty acid methyl esters (FAMEs) is recommended.[1]

  • Derivatization (Esterification):

    • To a dried sample of the crude product (containing this compound and impurities), add a solution of acetyl chloride in methanol (B129727) (e.g., 5% v/v).

    • Seal the reaction vial and heat at a controlled temperature (e.g., 60-80 °C) for 1-2 hours.

    • Cool the reaction mixture to room temperature.

  • Extraction of FAMEs:

    • Add hexane (B92381) to the cooled reaction mixture, followed by a saturated aqueous solution of sodium chloride.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: Use a polar capillary column (e.g., DB-WAX, Nukol™, or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a final temperature of around 220-240 °C at a rate of 5-10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-300.

Visualizations

Purification_Workflow Crude_Product Crude this compound Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Remove neutral/basic impurities Fractional_Distillation Fractional Distillation Acid_Base_Extraction->Fractional_Distillation Chromatography Column Chromatography (HPLC/Flash) Acid_Base_Extraction->Chromatography Crystallization Crystallization Fractional_Distillation->Crystallization Pure_Product Pure this compound Fractional_Distillation->Pure_Product Chromatography->Crystallization Chromatography->Pure_Product Crystallization->Pure_Product

Caption: General purification workflow for this compound.

Distillation_Troubleshooting Poor_Separation Poor Separation by Distillation Increase_Efficiency Increase Column Efficiency (Longer column, better packing) Poor_Separation->Increase_Efficiency Optimize_Reflux Optimize Reflux Ratio (Increase ratio) Poor_Separation->Optimize_Reflux Derivatize Derivatize to Esters (Potentially larger BP difference) Poor_Separation->Derivatize Improved_Separation Improved Separation Increase_Efficiency->Improved_Separation Optimize_Reflux->Improved_Separation Derivatize->Improved_Separation Chromatography_Troubleshooting CoElution Co-elution of Impurities Change_Stationary_Phase Change Stationary Phase CoElution->Change_Stationary_Phase Optimize_Mobile_Phase Optimize Mobile Phase (Adjust solvent ratio, add acid) CoElution->Optimize_Mobile_Phase Adjust_Gradient Adjust Gradient Profile (Shallower gradient) CoElution->Adjust_Gradient Better_Resolution Better Resolution Change_Stationary_Phase->Better_Resolution Optimize_Mobile_Phase->Better_Resolution Adjust_Gradient->Better_Resolution

References

Technical Support Center: Troubleshooting GC Analysis of 2,6-dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the Gas Chromatography (GC) analysis of 2,6-dimethylheptanoic acid and other acidic compounds.

Troubleshooting Guides

This section offers detailed, question-and-answer-based guides to address specific problems that can lead to peak tailing.

Guide 1: Diagnosing and Resolving Inlet-Related Issues

Q1: My chromatogram for this compound shows significant peak tailing. Where should I start troubleshooting?

A1: Inlet-related problems are a frequent cause of peak tailing, especially for active compounds like carboxylic acids.[1][2] Start by examining the components of your GC inlet system, as this is a common source of contamination and active sites that can interact with your analyte.[3]

Q2: What specific components in the inlet should I inspect?

A2: Pay close attention to the following:

  • Inlet Liner: The liner can become contaminated with non-volatile residues from previous injections, creating active sites.[4] Physical damage like cracks can also create turbulence in the sample flow path.[5]

  • Septum: Particles from a worn or cored septum can fall into the liner, leading to contamination and peak distortion.

  • O-rings and Seals: Degraded seals can cause leaks and introduce contaminants.

Q3: What are the immediate steps I can take to address these potential inlet issues?

A3: Perform routine inlet maintenance:

  • Replace the Inlet Liner: Regularly replace the liner with a fresh, deactivated one. For acidic compounds, a liner with glass wool can help trap non-volatile contaminants.[2]

  • Replace the Septum: Use high-quality septa and replace them frequently to prevent coring and contamination.

  • Inspect and Replace Seals: Check all O-rings and seals for signs of wear or degradation and replace them as needed. A leak check after reassembly is crucial.

Guide 2: Addressing Column-Related Problems

Q1: I've performed inlet maintenance, but the peak tailing for this compound persists. What should I check next?

A1: If inlet maintenance does not resolve the issue, the problem likely lies with the GC column itself. Column-related issues can stem from contamination, improper installation, or degradation of the stationary phase.[1]

Q2: How can I determine if my column is contaminated?

A2: Contamination often accumulates at the head of the column from non-volatile sample components. A simple diagnostic step is to trim the column:

  • Cool the oven and turn off the carrier gas flow.

  • Carefully remove the column from the inlet.

  • Trim 10-20 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, 90-degree cut. A poor cut can itself cause peak tailing.[2]

  • Reinstall the column, ensuring the correct insertion depth into the inlet. Improper installation can create dead volumes, leading to peak distortion.[1][6]

Q3: What if trimming the column doesn't solve the peak tailing?

A3: If trimming is ineffective, the issue might be more severe:

  • Column Activity: The stationary phase may have become active due to degradation, especially if exposed to oxygen at high temperatures. This creates sites for strong interaction with acidic analytes.[4] Injecting a non-polar compound like a hydrocarbon can help diagnose this; if the hydrocarbon peak is symmetrical while your acid peak tails, it points to chemical interactions.

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try diluting your sample.

  • Stationary Phase Mismatch: The polarity of your column may not be suitable for your analyte. For free fatty acids, a polar stationary phase is generally recommended.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a chromatographic issue where the peak is not symmetrical, and the back half of the peak is broader than the front half. This is a common problem for polar and acidic compounds like this compound due to their tendency to interact with active sites in the GC system.[4] This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative accuracy.

Q2: What are the primary causes of peak tailing in GC analysis?

A2: The main causes can be categorized as either physical or chemical:

  • Physical Issues: These disrupt the flow path of the carrier gas and include improper column installation, dead volumes in the system, or a poorly cut column.[3] If all peaks in the chromatogram are tailing, a physical issue is the likely culprit.

  • Chemical Issues: These involve interactions between the analyte and active sites within the GC system. For acidic compounds, these active sites are typically exposed silanol (B1196071) groups on the surface of the inlet liner, column, or packing material.[3] If only polar or acidic compounds are tailing, a chemical interaction is the probable cause.

Q3: Can my GC method parameters contribute to peak tailing?

A3: Yes, suboptimal method parameters can cause or exacerbate peak tailing:

  • Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and efficiently, leading to band broadening. Conversely, a temperature that is too high can cause thermal degradation of the analyte.

  • Oven Temperature Program: A slow temperature ramp can sometimes improve separation, but for some compounds, it may increase the opportunity for interaction with active sites.

  • Carrier Gas Flow Rate: An optimal flow rate is necessary for good peak shape. A flow rate that is too low can lead to broader peaks.

Q4: Is there a way to avoid the interaction of this compound with the GC system?

A4: Yes, derivatization is a highly effective strategy. By converting the polar carboxylic acid group into a less polar and more volatile ester (e.g., a methyl or silyl (B83357) ester), you can significantly reduce its interaction with active sites in the GC system.[7] This results in improved peak shape, increased sensitivity, and better chromatographic performance.

Q5: What are the common derivatization methods for carboxylic acids like this compound?

A5: The two most common methods are:

  • Esterification: This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., BF₃ in methanol) to form a methyl ester. This is a robust and widely used method.[8][9]

  • Silylation: This method uses a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. Silylation is often faster and can be performed under milder conditions.[8][10]

Data Presentation

Table 1: Typical GC-FID Parameters for Short-Chain Fatty Acid (SCFA) Analysis
ParameterRecommended SettingPurpose
Injector Temperature 220–250°CEnsures complete and rapid vaporization of the analytes.[11]
Injection Mode Split (e.g., 1:20 to 1:50)Prevents column overload for more concentrated samples.[11]
Carrier Gas Helium or HydrogenHelium flow: 1.0–1.5 mL/min; Hydrogen flow: 0.8–1.2 mL/min.[11]
Oven Program Initial: 80°C (hold 1-2 min)Separates volatile components at the beginning of the run.[11]
Ramp: 10–12°C/minElutes compounds in order of increasing boiling point.[11]
Final: 200–220°C (hold 5 min)Ensures elution of all components.[11]
Detector (FID) Temperature: 250–280°CPrevents condensation of analytes in the detector.[11]
Hydrogen Flow: 30–40 mL/minFuel for the flame.[11]
Air Flow: 300–400 mL/minOxidizer for the flame.[11]
Makeup Gas Flow: 25–30 mL/minImproves peak shape and detector response.[11]
Table 2: Comparison of Derivatization Methods for Carboxylic Acids
Derivatization MethodReagent ExampleTypical Reaction ConditionsAdvantagesDisadvantages
Esterification Boron Trifluoride in Methanol (B129727) (BF₃-MeOH)Heat at 60°C for 30 minutes.[8]Stable derivatives, widely used and well-established.[12]Can be harsh for some sensitive molecules, may require a work-up step.[6]
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Heat at 70°C for 30 minutes.[8]Rapid reaction, often no work-up needed, milder conditions.[10]Derivatives can be sensitive to moisture, reagents can be corrosive.[12]

Experimental Protocols

Protocol 1: Esterification of this compound with BF₃-Methanol for GC-MS Analysis
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the vial.[8]

  • Reaction: Tightly cap the vial and place it in a heating block or water bath at 60°C for 30 minutes.[8]

  • Extraction: After the vial has cooled to room temperature, add 1 mL of a saturated sodium chloride solution and 1 mL of hexane (B92381). Vortex the mixture vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the methyl ester derivative.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation of this compound with BSTFA for GC-MS Analysis
  • Sample Preparation: Place 0.1-1 mg of a dried sample of this compound in a 2 mL reaction vial. It is critical that the sample is completely dry, as any moisture will deactivate the silylating reagent.[8]

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS as a catalyst if needed for enhanced reactivity).[8]

  • Reaction: Tightly cap the vial and heat it at 70°C for 30 minutes.[8]

  • Analysis: After the vial has cooled to room temperature, the sample can be directly injected into the GC-MS. Typically, no extraction or work-up is required.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, Seals) start->inlet_maintenance check_all_peaks Do ALL peaks tail? inlet_maintenance->check_all_peaks physical_issue Suspect Physical Issue (Flow Path Disruption) check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Interaction (Active Sites) check_all_peaks->chemical_issue No check_column_install Check Column Installation (Position, Cut Quality) physical_issue->check_column_install resolved Problem Resolved check_column_install->resolved trim_column Trim Column Inlet (10-20 cm) chemical_issue->trim_column derivatize Consider Derivatization (Esterification or Silylation) trim_column->derivatize review_method Review GC Method Parameters (Temperatures, Flow Rate) trim_column->review_method derivatize->resolved replace_column Replace Column review_method->replace_column replace_column->resolved

Caption: A troubleshooting workflow for addressing peak tailing in GC analysis.

Derivatization_Process cluster_esterification Esterification cluster_silylation Silylation acid_e Carboxylic Acid (R-COOH) product_e Methyl Ester (R-COOCH3) acid_e->product_e + CH3OH / BF3 Heat reagent_e BF3-Methanol gc_analysis Improved GC Analysis (Symmetrical Peak) product_e->gc_analysis acid_s Carboxylic Acid (R-COOH) product_s TMS Ester (R-COOSi(CH3)3) acid_s->product_s + BSTFA Heat reagent_s BSTFA product_s->gc_analysis start This compound (Polar, Active) start->acid_e start->acid_s

Caption: Chemical derivatization pathways for carboxylic acids for GC analysis.

References

Technical Support Center: Optimizing GC Analysis of 2,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of 2,6-dimethylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC analysis of this compound?

Yes, derivatization is highly recommended. This compound is a carboxylic acid, which is a polar compound. Direct analysis of free fatty acids on commonly used non-polar or mid-polar GC columns can lead to poor peak shape, including significant tailing, due to interactions with the stationary phase.[1][2][3][4] Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester, resulting in improved chromatographic performance. The most common derivatization method is esterification to form fatty acid methyl esters (FAMEs).[1][5][6]

Q2: What are the most common derivatization methods for this compound?

The two most prevalent derivatization techniques for carboxylic acids like this compound are:

  • Esterification (specifically, methylation to form FAMEs): This is the most common method for fatty acid analysis.[1][5] Reagents like boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl are widely used to convert the carboxylic acid to its methyl ester.[1][4][6]

  • Silylation: This method involves replacing the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

Q3: Which GC column is best suited for the analysis of this compound derivatives?

For the analysis of fatty acid methyl esters (FAMEs), polar stationary phases are generally recommended.[3] Columns with polyethylene (B3416737) glycol (e.g., DB-WAX, HP-INNOWax) or cyanopropyl silicone phases provide good separation of FAMEs based on their carbon number and degree of unsaturation.[3] A non-polar column, such as one with a poly(dimethylsiloxane) stationary phase, can also be used, which will primarily separate the FAMEs by their boiling points.[7]

Q4: Should I use a split or splitless injection for my analysis?

The choice between split and splitless injection depends on the concentration of your analyte.

  • Splitless injection is preferred for trace analysis where the concentration of this compound is low. This technique transfers the entire sample volume onto the column, maximizing sensitivity.[8][9][10][11][12][13]

  • Split injection is suitable for higher concentration samples. It introduces only a portion of the sample to the column, preventing column overload and often resulting in sharper peaks.[8][10][11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Problem Potential Causes Solutions & Recommendations
Peak Tailing 1. Incomplete Derivatization: Free carboxylic acid remains in the sample.[1][2][4] 2. Active Sites in the Inlet or Column: Exposed silanol (B1196071) groups can interact with the analyte.[3] 3. Column Contamination: Buildup of non-volatile residues from previous injections.1. Optimize Derivatization: Ensure the derivatization reaction goes to completion by checking reagent freshness, reaction time, and temperature. 2. Use a Deactivated Inlet Liner: Replace the liner with a fresh, deactivated one.[3] 3. Column Maintenance: Trim the front end of the column (10-20 cm) to remove contaminants.[3]
Peak Fronting 1. Column Overload: Injecting too much sample.[1] 2. Incompatible Solvent: The sample solvent is not compatible with the stationary phase.1. Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[1] 2. Solvent Matching: Dissolve the sample in a solvent that is compatible with the GC column's stationary phase.
Split Peaks 1. Improper Injection Technique: A slow or jerky manual injection.[14] 2. Incorrect Column Installation: The column is not cut cleanly or is at the wrong depth in the inlet.[3][14] 3. Dirty Inlet Liner: Contamination in the liner can cause the sample to vaporize unevenly.[15]1. Automate Injections: Use an autosampler for consistent and rapid injections.[14][15] 2. Re-install Column: Ensure a clean, 90-degree cut and install the column at the manufacturer's recommended height.[3] 3. Replace Inlet Liner: Regularly replace the inlet liner.[15]
No Peak or Low Signal 1. Inefficient Derivatization: The analyte was not successfully derivatized.[1] 2. High Split Ratio: In split mode, too much sample is being vented.[9] 3. Injector Temperature Too Low: Incomplete vaporization of the analyte.[9]1. Verify Derivatization: Run a derivatization standard to confirm the procedure is working. 2. Adjust Split Ratio or Use Splitless: Decrease the split ratio or switch to splitless injection for trace samples.[9] 3. Optimize Inlet Temperature: A starting point of 250 °C is common, but may need to be optimized.[8][9]

Data Presentation

Table 1: Kovats Retention Index for this compound

CompoundKovats Retention IndexColumn Type
This compound2012Standard Polar
Data sourced from NIST Mass Spectrometry Data Center.[16]

Table 2: Example GC Parameters for FAME Analysis

This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterRecommended Setting
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)[8] or similar polar column
Carrier Gas Helium or Hydrogen[8]
Inlet Temperature 250 °C[8][9]
Injection Mode Split (e.g., 50:1 for higher concentrations) or Splitless (for trace analysis)[8][9]
Oven Program Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 250 °C, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (for FID)[8]

Experimental Protocols

Protocol 1: Derivatization to Fatty Acid Methyl Ester (FAME) using BF₃-Methanol

This protocol describes the conversion of this compound to its methyl ester for GC analysis.

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the sample containing this compound into a screw-cap vial.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the vial.[4]

  • Reaction: Tightly cap the vial and heat at 60 °C for 30 minutes.[4]

  • Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane (B92381) to the vial.

  • Phase Separation: Vortex the vial vigorously for 1 minute and then allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer, containing the FAME, to a clean GC vial for analysis.

Protocol 2: Silylation using BSTFA

This protocol is an alternative derivatization method using a silylating agent.

  • Sample Preparation: Place the dried sample containing this compound in a reaction vial.

  • Reagent Addition: Add 100 µL of a silylating agent mixture, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Derivatization (Esterification or Silylation) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection GC Injection (Split or Splitless) Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Data Data Acquisition & Processing Detection->Data Report Results & Reporting Data->Report

Caption: Experimental workflow for the GC analysis of this compound.

troubleshooting_workflow Problem Chromatographic Problem Identified (e.g., Peak Tailing, Splitting) CheckDeriv Is derivatization complete? Problem->CheckDeriv CheckInjection Review Injection Parameters (Split/Splitless, Temp) CheckDeriv->CheckInjection Yes OptimizeDeriv Optimize Derivatization Protocol CheckDeriv->OptimizeDeriv No CheckColumn Inspect GC Column & Inlet Liner CheckInjection->CheckColumn Yes AdjustInjection Adjust Injection Parameters CheckInjection->AdjustInjection No MaintainColumn Perform Column Maintenance (Trim, Replace Liner) CheckColumn->MaintainColumn Issue Found Resolution Problem Resolved CheckColumn->Resolution No Issue Found OptimizeDeriv->Problem AdjustInjection->Problem MaintainColumn->Problem

References

Technical Support Center: Improving Resolution of 2,6-Dimethylheptanoic Acid Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of 2,6-dimethylheptanoic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during HPLC analysis of these non-chromophoric chiral compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate the isomers of this compound using standard HPLC methods?

A1: The primary challenges in separating the isomers of this compound are twofold. Firstly, as a chiral molecule, it exists as enantiomers that are chemically and physically identical in an achiral environment, necessitating the use of a chiral stationary phase (CSP) or a chiral derivatizing agent for separation. Secondly, the molecule lacks a UV-absorbing chromophore, making detection by standard UV-Vis HPLC detectors difficult without derivatization.

Q2: What are the principal strategies for resolving the enantiomers of this compound by HPLC?

A2: There are two main approaches for the enantioselective separation of this compound:

  • Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times.

  • Indirect Chiral HPLC via Derivatization: This involves reacting the carboxylic acid with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral (non-chiral) stationary phase, such as silica (B1680970) gel or C18.

Q3: What type of chiral stationary phase (CSP) is recommended for the direct separation of branched-chain fatty acids like this compound?

A3: Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are highly recommended for the direct chiral separation of a wide range of compounds, including branched-chain fatty acids.[1] Columns like Chiralpak® IB-U have demonstrated high enantioselectivity for similar analytes.[1] For medium-chain branched fatty acids, columns such as the IG-U have also shown effectiveness.[2]

Q4: How can I detect this compound if it doesn't have a UV chromophore?

A4: Detection can be achieved in a few ways:

  • Derivatization: Reacting the carboxylic acid with a UV-active or fluorescent tag is a common strategy. This not only aids in detection but can also improve chromatographic performance.

  • Mass Spectrometry (MS): HPLC coupled with a mass spectrometer (LC-MS) is a powerful technique for detecting non-chromophoric compounds.

  • Refractive Index (RI) Detection: While less sensitive than UV or MS, an RI detector can be used, but it is not compatible with gradient elution.

Q5: What is the benefit of using a chiral derivatizing agent (CDA)?

A5: Using a CDA offers several advantages. It creates diastereomers that can often be separated on less expensive, conventional achiral columns.[3] The CDA can also introduce a chromophore or fluorophore into the molecule, significantly enhancing detection sensitivity.[4]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers on a Chiral Stationary Phase
Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is critical. Screen a variety of polysaccharide-based columns (e.g., amylose or cellulose derivatives) to find the one with the best recognition for your analyte.[1]
Suboptimal Mobile Phase Composition The mobile phase composition significantly impacts selectivity. For normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). For acidic compounds like this compound, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape and resolution.
Incorrect Temperature Temperature affects the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often, but not always, improve chiral resolution.
Flow Rate is Too High Chiral separations often benefit from lower flow rates, which allow for more effective interaction between the analyte and the CSP. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Secondary Interactions with the Stationary Phase For acidic analytes, interactions with residual silanols on the silica support can cause peak tailing. The addition of a small amount of a competing acid (e.g., 0.1% TFA) to the mobile phase can mitigate this.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume.
Column Contamination or Degradation If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent or, if necessary, replace it. The use of a guard column is recommended to prolong the life of the analytical column.
Issue 3: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, which can sometimes take longer for chiral columns.
Mobile Phase Instability Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature throughout the analysis.
Pump Malfunction or Leaks Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: Direct Chiral HPLC (Hypothetical Method)

This protocol is a representative method for the direct enantioselective separation of this compound, assuming prior derivatization for UV detection or the use of a mass spectrometer.

Instrumentation:

  • HPLC or UHPLC system with a column oven

  • UV-Vis or Mass Spectrometric Detector

Chromatographic Conditions:

Parameter Condition
Column Chiralpak® IB-U (or similar amylose-based CSP), 3 µm, 4.6 x 150 mm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (95:5:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 5 µL
Detection Dependent on derivatization or MS

Sample Preparation:

  • If not using MS, derivatize this compound with a UV-active reagent (e.g., 1-naphthylamine).

  • Dissolve the derivatized or underivatized sample in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Indirect Chiral HPLC via Derivatization

This protocol outlines the formation of diastereomers followed by separation on a standard achiral column.

1. Derivatization Step:

  • Chiral Derivatizing Agent (CDA): (R)-(+)-1-Phenylethylamine (or its S-enantiomer).

  • Procedure:

    • Dissolve 10 mg of this compound in 1 mL of anhydrous dichloromethane.

    • Add a coupling agent (e.g., EDC/HOBt or convert to the acid chloride with thionyl chloride).

    • Add a stoichiometric equivalent of the chiral amine and a non-nucleophilic base (e.g., triethylamine).

    • Allow the reaction to proceed at room temperature for 2-4 hours, or until complete as monitored by TLC.

    • Quench the reaction and perform a suitable work-up to isolate the diastereomeric amide products.

2. HPLC Separation of Diastereomers:

Instrumentation:

  • HPLC system with a column oven

  • UV-Vis Detector

Chromatographic Conditions:

Parameter Condition
Column Silica Gel, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Ethyl Acetate (gradient or isocratic, e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm (due to the phenyl group from the CDA)

Visualizations

experimental_workflow cluster_direct Direct Chiral HPLC cluster_indirect Indirect Chiral HPLC Derivatization_UV Optional Derivatization (for UV detection) Direct_HPLC HPLC Analysis on Chiral Stationary Phase Derivatization_UV->Direct_HPLC Resolution Resolved Isomers Direct_HPLC->Resolution Derivatization_CDA Derivatization with Chiral Agent (CDA) Indirect_HPLC HPLC Analysis on Achiral Stationary Phase Derivatization_CDA->Indirect_HPLC Indirect_HPLC->Resolution Sample 2,6-Dimethylheptanoic Acid Sample Sample->Derivatization_UV Direct Method Sample->Derivatization_CDA Indirect Method

Caption: Workflow for direct and indirect HPLC resolution of this compound isomers.

troubleshooting_logic Start Poor or No Resolution Check_CSP Is the CSP appropriate? Start->Check_CSP Check_MobilePhase Is the mobile phase optimized? Check_CSP->Check_MobilePhase Yes Screen_CSPs Screen different CSPs Check_CSP->Screen_CSPs No Check_Temp Is the temperature optimized? Check_MobilePhase->Check_Temp Yes Optimize_MP Adjust modifier ratio and/or add acid Check_MobilePhase->Optimize_MP No Check_FlowRate Is the flow rate optimal? Check_Temp->Check_FlowRate Yes Vary_Temp Test higher and lower temperatures Check_Temp->Vary_Temp No Solution Good Resolution Check_FlowRate->Solution Yes Lower_Flow Reduce the flow rate Check_FlowRate->Lower_Flow No Screen_CSPs->Check_MobilePhase Optimize_MP->Check_Temp Vary_Temp->Check_FlowRate Lower_Flow->Solution

Caption: Troubleshooting logic for improving the resolution of chiral compounds in HPLC.

References

Technical Support Center: Chromatographic Analysis of 2,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address baseline noise in 2,6-dimethylheptanoic acid chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline noise in the chromatographic analysis of this compound?

Baseline noise in a chromatogram refers to short-term, irregular fluctuations of the baseline unrelated to analyte peaks.[1] It is distinct from baseline drift, which is a gradual, long-term shift.[1] Excessive noise can obscure peaks and lead to inaccurate quantification.[1] For both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the primary sources of baseline noise can be broadly categorized as chemical, electronic, or environmental.

Common causes include:

  • Contamination: This is a frequent culprit in GC systems.[2] Sources can include contaminated carrier or detector gases, bleed from the septum or column, or accumulation of non-volatile sample components in the inlet liner.[2][3] In HPLC, contaminated mobile phase solvents or reagents are a primary contributor to noise.[1][4]

  • Detector Issues: In GC, a contaminated Flame Ionization Detector (FID), such as one with carbon deposits, can create erratic electrical behavior and noise.[3][5] For HPLC's UV detectors, a deteriorating lamp or a contaminated flow cell can increase noise by reducing the light reaching the photodiodes.[6][7] Air bubbles in the detector flow cell are also a common cause of significant noise.[6][8]

  • System Leaks: Leaks in the system, whether at the injector, column connections, or detector, can introduce air and cause an erratic baseline.[5][7]

  • Mobile Phase/Carrier Gas: For HPLC, inadequately degassed mobile phase can lead to bubble formation and noise.[6][9] In GC, impurities in the carrier gas or a nearly empty gas cylinder can be a source of noise.[2]

  • Environmental and Electrical Factors: Poor electrical grounding or electromagnetic interference from nearby equipment can be amplified by sensitive detectors.[3] Fluctuations in laboratory temperature can also affect baseline stability, especially for sensitive detectors like Refractive Index (RI) detectors.[10][11]

Q2: My baseline is drifting steadily upwards or downwards. What should I do?

Baseline drift is a consistent, gradual change in the baseline signal.[1][2]

For HPLC systems , common causes of drift include:

  • Temperature Fluctuations: Changes in column or laboratory temperature can cause the baseline to drift. Using a column oven is essential for stable temperature control.[7][10]

  • Mobile Phase Issues: If the mobile phase components have different UV absorbances, improper mixing during a gradient can cause drift.[12] Additionally, slow equilibration of the column with a new mobile phase can lead to drift.[2][7]

  • Column Contamination: Impurities from previous samples can slowly elute from the column, causing the baseline to rise.[8]

For GC systems , drift is often observed during temperature programming and can be caused by:

  • Column Bleed: As the temperature increases, the column's stationary phase can degrade and "bleed," leading to a rising baseline.[5] Insufficient column conditioning is a primary cause.[13]

  • Contaminated Carrier Gas: Impurities in the carrier gas can cause the baseline to drift as the temperature changes.[13]

The following diagram outlines a logical workflow for troubleshooting baseline problems.

G cluster_start cluster_problem cluster_action cluster_solution start Start: Observe Baseline Anomaly drift Problem: Baseline Drift (Steady Rise/Fall) start->drift Type? noise Problem: High-Frequency Noise (Fuzzy Baseline) start->noise Type? spikes Problem: Spikes (Random, Sharp Peaks) start->spikes Type? check_temp Action: Verify Temperature Stability (Column/Lab) drift->check_temp check_equil Action: Ensure Column Equilibration drift->check_equil check_mobile_phase Action: Check Mobile Phase (Freshness, Degassing, Purity) drift->check_mobile_phase check_gas Action: Check Carrier Gas (Purity, Traps, Tank Level) noise->check_gas clean_detector Action: Clean Detector (FID Jet/Collector, UV Cell) noise->clean_detector replace_consumables Action: Replace Consumables (Septum, Liner, Seals) noise->replace_consumables check_leaks Action: Perform Leak Test (Inlet, Fittings, Septum) spikes->check_leaks check_electronics Action: Check Electrical (Grounding, Power Source) spikes->check_electronics sol_stable_temp Solution: Stabilize Temperature check_temp->sol_stable_temp sol_equil Solution: Allow Proper Equilibration check_equil->sol_equil sol_pure_mp Solution: Use High-Purity Solvents check_mobile_phase->sol_pure_mp sol_pure_gas Solution: Install/Replace Gas Traps check_gas->sol_pure_gas sol_clean Solution: System is Clean clean_detector->sol_clean sol_leak_free Solution: System is Leak-Free check_leaks->sol_leak_free sol_stable_power Solution: Isolate Power Supply check_electronics->sol_stable_power sol_new_parts Solution: Fresh Consumables Installed replace_consumables->sol_new_parts

Caption: Troubleshooting workflow for common baseline anomalies.

Q3: My chromatogram shows excessive high-frequency, "fuzzy" noise. What are the likely causes?

High-frequency noise appears as rapid, continuous small spikes along the baseline.[2]

For GC systems , potential causes include:

  • Contaminated Gas: Impure carrier gas or detector gases are a common source.[2] Check if a gas cylinder was recently changed.[2]

  • Detector Contamination: A gradual increase in noise often points to a contaminated detector.[2][5] For FIDs, this can be carbon deposits on the jet or collector.[3]

  • Inlet Issues: Contamination in the inlet, from septum bleed or sample residue on the liner, can create noise.[3][14]

  • Improper Column Installation: Inserting the column too far into the detector can cause excessive noise.[2][13]

For HPLC systems , this type of noise is often linked to:

  • Pump and Mobile Phase: Air bubbles in the mobile phase, worn pump seals, or faulty check valves can cause pressure pulsations that manifest as baseline noise.[15] Inadequate solvent mixing can also contribute.[8]

  • Detector Lamp: A weak or failing detector lamp can be a source of short-term noise.[8]

  • Contaminated Flow Cell: Dirt, air bubbles, or contamination inside the detector's flow cell will disrupt the light path and cause noise.[7][8]

Q4: I see random, sharp spikes in my baseline. What do they indicate?

Spikes are typically sharp, narrow peaks of random size that are not related to the sample.[2] They are often caused by:

  • Electrical Disturbances: Spikes are frequently electrical signals from external equipment or loose connections.[2] Ensuring the chromatograph has a stable, isolated power supply can help.[2][13]

  • Particulates: In GC, small particles breaking off from the septum or column and passing through the detector can generate spikes.[2]

  • Air Bubbles (HPLC): Sudden passage of an air bubble through the detector cell can create a sharp spike.[15] Thoroughly degassing the mobile phase is crucial.[9]

Troubleshooting Guide & Data

The following table summarizes key troubleshooting actions and their expected impact on baseline noise.

Troubleshooting ActionPotential Improvement in Baseline NoiseRelevant System(s)
Gas Management
Replace Carrier/Detector Gas CylinderSignificant reduction if old cylinder was contaminated or near empty.[2]GC
Install/Replace Gas Purifier TrapsGradual noise increase can be reversed.[5] Essential for high sensitivity.GC
Inlet & Column Maintenance
Replace SeptumReduces noise from septum bleed, especially at high inlet temperatures.[3][5]GC
Clean/Replace Inlet LinerEliminates noise and ghost peaks from accumulated sample residue.[3][13]GC
Condition ColumnReduces baseline drift caused by column bleed, especially in temperature programming.[13]GC, HPLC
Detector Maintenance
Clean FID Jet and CollectorCan reduce high-frequency noise by over 80%.[3]GC
Clean/Flush Detector Flow CellEliminates noise and drift from contamination or trapped bubbles.[7][8]HPLC
Replace Detector LampReduces short-term noise and wandering baselines from a weak lamp.[8]HPLC
Mobile Phase Preparation
Use Fresh, High-Purity SolventsPrevents baseline drift and ghost peaks from solvent degradation or contamination.[4][12]HPLC
Degas Mobile Phase ThoroughlyEliminates spikes and noise caused by air bubbles in the detector.[6][9]HPLC

Experimental Protocol: GC-MS Analysis of this compound

Due to the polarity and relatively low volatility of carboxylic acids like this compound, derivatization is often required for successful GC analysis to improve peak shape and reduce tailing.[16] The following is a general protocol based on methods for analyzing short-chain fatty acids.[17]

1. Sample Preparation (Derivatization)

  • Objective: To convert the carboxylic acid to a more volatile and less polar ester (e.g., a methyl or silyl (B83357) ester).

  • Procedure (Example using silylation):

    • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

    • Add a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete derivatization.

    • The sample is now ready for injection into the GC-MS.

2. GC-MS Instrumentation and Parameters

  • System: Gas chromatograph coupled to a Mass Spectrometer (MS) detector.[18]

  • Injector:

    • Mode: Splitless injection[17][18]

    • Temperature: 200-250 °C[17][19]

    • Injection Volume: 1 µL[17]

  • Carrier Gas: Helium at a constant flow rate (e.g., 2.5 mL/min).[17]

  • Column: A mid-polarity capillary column is often suitable (e.g., a "Nukol" Fused Silica Capillary Column or a wax-type column).[17]

  • Oven Temperature Program:

    • Initial Temperature: 55 °C, hold for 1 minute.

    • Ramp 1: Increase to 105 °C at 8 °C/min, hold for 2 minutes.

    • Ramp 2: Increase to 190 °C at 30 °C/min, hold for 1 minute.[17] (This program must be optimized for the specific application.)

  • MS Detector:

    • Transfer Line Temperature: 200-250 °C[17][19]

    • Ion Source Temperature: 250 °C[17]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[19]

    • Acquisition Mode: Scan or Selected Ion Monitoring (SIM). SIM mode offers higher sensitivity and can reduce chemical noise.[18]

The diagram below illustrates common sources of contamination that can lead to baseline noise in a GC system.

G cluster_system GC System Flow Path cluster_sources Sources of Contamination Injector Injector (Inlet) Column Capillary Column Injector->Column Detector Detector (e.g., FID, MS) Column->Detector Gas Carrier Gas (Impurities, Leaks) Gas->Injector Septum Septum (Bleed, Particles) Septum->Injector Liner Inlet Liner (Sample Residue) Liner->Injector Sample Sample Matrix (Non-volatiles) Sample->Injector ColumnBleed Column (Stationary Phase Bleed) ColumnBleed->Detector

Caption: Common sources of contamination in a GC system leading to baseline noise.

References

preventing degradation of 2,6-dimethylheptanoic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2,6-dimethylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this branched-chain fatty acid during experimental analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during analysis?

A1: The degradation of this compound, a saturated branched-chain fatty acid, can be attributed to several factors:

  • Thermal Stress: Prolonged exposure to high temperatures, particularly during Gas Chromatography (GC) analysis, can lead to thermal degradation. Saturated fatty acids are generally more stable than unsaturated ones, but degradation can occur at elevated temperatures (e.g., 140-160°C) over extended periods.[1]

  • Oxidation: Although less susceptible than unsaturated fatty acids, oxidative degradation can still occur, especially with prolonged exposure to air (oxygen), light, or the presence of metal ions. This can be minimized by using antioxidants and proper storage.[2]

  • pH Extremes: Strong acidic or basic conditions during sample preparation can potentially lead to chemical modifications of the carboxylic acid group.

  • Improper Sample Handling and Storage: Repeated freeze-thaw cycles, storage at inappropriate temperatures (e.g., room temperature or 4°C for extended periods), and exposure to light can contribute to degradation.[2][3]

Q2: How should I store my samples containing this compound to ensure stability?

A2: Proper storage is critical to prevent degradation. Here are the recommended guidelines:

  • Short-term Storage: For temporary storage (up to 7 days), extracted samples should be kept at -20°C.[4]

  • Long-term Storage: For longer periods, samples should be stored at -80°C.[3]

  • Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing, which can lead to lipid degradation.[2]

  • Inert Atmosphere: If possible, store samples under an inert gas (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Store samples in amber vials or protect them from light to prevent photo-oxidation.

Q3: Is derivatization necessary for the analysis of this compound?

A3: It depends on the analytical technique:

  • Gas Chromatography (GC): Yes, derivatization is essential. Free fatty acids are not volatile enough for GC analysis. They need to be converted into more volatile and thermally stable esters, most commonly fatty acid methyl esters (FAMEs), to ensure good chromatographic performance.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Derivatization is not always necessary for HPLC analysis, as it can separate non-volatile compounds. However, derivatization with a UV-active or fluorescent tag may be employed to enhance detection sensitivity if a suitable detector is available.

Q4: What are the recommended analytical methods for this compound?

A4: The two primary methods for the analysis of branched-chain fatty acids are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation, identification, and quantification of fatty acid isomers after derivatization.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can often analyze the fatty acid directly without derivatization.[7][8]

Troubleshooting Guides

Issue 1: Low or No Peak Detected for this compound
Possible Cause Troubleshooting Step
Degradation during Sample Preparation Ensure rapid sample handling and immediate cooling or freezing after collection.[4] Avoid high temperatures and extreme pH during extraction.
Degradation during Storage Verify that samples were stored at the correct temperature (-20°C for short-term, -80°C for long-term) and protected from light.[3][4] Minimize freeze-thaw cycles.[2]
Incomplete Derivatization (GC) Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Ensure the sample is dry before adding the derivatization reagent.
Injector Issues (GC) A contaminated or active injector liner can lead to sample loss. Clean or replace the liner.[9]
Column Issues The column may be contaminated or degraded. Bake out the column or, if necessary, replace it.[9] For HPLC, ensure the mobile phase is compatible with the column and analyte.
Detector Problems Check that the detector is functioning correctly and that the settings are appropriate for the expected concentration of the analyte.[9]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Active Sites in GC System Silanize the injector liner and use a high-quality, inert GC column to minimize interactions with the analyte.[9]
Column Overload Dilute the sample and reinject.
Inappropriate Mobile Phase pH (HPLC) For acidic compounds like this compound, a lower pH mobile phase (e.g., with 0.1% formic or phosphoric acid) can improve peak shape.
Contamination Contamination in the injector, column, or detector can lead to poor peak shape. Perform necessary maintenance and cleaning.[9]
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Sample Heterogeneity Ensure samples are thoroughly homogenized before extraction.
Inconsistent Sample Preparation Standardize all sample preparation steps, including extraction times, solvent volumes, and derivatization procedures.
Instrument Variability Run system suitability tests and quality control samples to monitor instrument performance. Check for leaks in the system.[9]
Sample Degradation over Time Analyze samples as quickly as possible after preparation. If storing extracts, ensure they are kept at -20°C or lower.[3]

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis (with Derivatization)
  • Sample Collection and Storage:

    • Collect the sample and immediately place it on ice or flash-freeze in liquid nitrogen.

    • Store samples at -80°C until extraction.

  • Lipid Extraction (Folch Method):

    • Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol.

    • Add water to create a biphasic system and vortex thoroughly.

    • Centrifuge to separate the layers.

    • Carefully collect the lower organic layer containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of acetyl-chloride in methanol.

    • Cap the vial tightly and heat at a controlled temperature (e.g., 95°C) for a specified time to form FAMEs.[6]

    • Allow the reaction mixture to cool to room temperature.

    • Add hexane (B92381) and a saturated NaCl solution to extract the FAMEs.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound Methyl Ester
  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: A polar capillary column (e.g., DB-225ms or similar) is recommended for good separation of fatty acid isomers.[5][10]

  • Injector: Split/splitless injector at a temperature of 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Detector (MS): Operate in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Immediate Cooling/Freezing) LipidExtraction 2. Lipid Extraction (e.g., Folch Method) SampleCollection->LipidExtraction Derivatization 3. Derivatization to FAMEs (for GC-MS) LipidExtraction->Derivatization HPLC 4b. HPLC/LC-MS Analysis LipidExtraction->HPLC Non-derivatized Sample GCMS 4a. GC-MS Analysis Derivatization->GCMS Volatile Sample DataProcessing 5. Data Processing and Quantification GCMS->DataProcessing HPLC->DataProcessing Degradation_Prevention cluster_factors Degradation Factors cluster_prevention Prevention Strategies Thermal Thermal Stress TempControl Temperature Control (Low Temp Storage, Optimized GC Program) Thermal->TempControl Oxidation Oxidation Inert Inert Atmosphere (N2/Ar Storage, Degassed Solvents) Oxidation->Inert pH Extreme pH pH_Control pH Control (Buffered Solutions) pH->pH_Control Handling Improper Handling ProperHandling Proper Handling (Minimize Freeze-Thaw, Light Protection) Handling->ProperHandling Analyte 2,6-Dimethylheptanoic Acid Stability TempControl->Analyte Inert->Analyte pH_Control->Analyte ProperHandling->Analyte

References

common side reactions in the alkylation of heptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of heptanoic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield of my desired C-alkylated product and observing a significant amount of an isomeric byproduct?

A1: A common issue is the competing O-alkylation side reaction. Enolates, the reactive intermediates in these reactions, are ambident nucleophiles. This means they have two reactive sites: the α-carbon (leading to the desired C-alkylation) and the oxygen atom (leading to an O-alkylated product, a silyl (B83357) enol ether or a related structure).[1][2] The ratio of C- to O-alkylation is influenced by several factors.[3]

  • Troubleshooting O-alkylation:

    • Alkylating Agent: Use "softer" electrophiles like alkyl iodides or bromides, which preferentially react at the "softer" carbon center. "Harder" electrophiles, such as alkyl triflates or trimethylsilyl (B98337) chloride, tend to favor reaction at the harder oxygen atom.[2][4]

    • Solvent: Polar, aprotic solvents can leave the enolate more "naked" and reactive, potentially favoring O-alkylation. In contrast, protic solvents can hydrogen-bond with the oxygen atom, sterically hindering it and thereby favoring C-alkylation.[3]

    • Counterion: The metal counterion from the base can influence the reaction. Smaller, more coordinating cations like Li+ can chelate with the oxygen, sometimes favoring C-alkylation.[3]

Q2: My product analysis shows a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

A2: The formation of di- or poly-alkylated products occurs when the initially formed mono-alkylated product still possesses an acidic α-hydrogen and reacts further with the enolate and alkylating agent.[5][6]

  • Troubleshooting Poly-alkylation:

    • Stoichiometry: Carefully control the stoichiometry. Use of a slight excess (e.g., 1.05 to 1.1 equivalents) of the alkylating agent can help ensure the starting material is consumed without driving the reaction towards di-alkylation.

    • Base Selection: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure rapid and complete conversion of the starting material to its enolate.[7][8] This minimizes the concentration of the neutral starting material that could participate in proton exchange with the product, regenerating a reactive enolate from the mono-alkylated product. Using weaker bases like sodium ethoxide can result in an equilibrium mixture of starting material and enolate, increasing the chance of poly-alkylation.[7]

    • Reaction Temperature: Add the alkylating agent at a low temperature (e.g., -78 °C) and then allow the reaction to slowly warm. This can help control the reaction rate and improve selectivity.

Q3: Instead of alkylation, it appears my heptanoic acid has formed an ester. Why did this happen?

A3: Esterification is a potential side reaction if your reaction conditions are not strictly anhydrous or if the alkylating agent itself is prone to this pathway.[9]

  • Troubleshooting Esterification:

    • Reaction with Carboxylate: The carboxylate anion of heptanoic acid can act as a nucleophile and attack the alkylating agent in an SN2 reaction, directly forming an ester.[10] This is especially true if the goal is direct alkylation of the acid itself, which is generally difficult.[8] The standard procedure involves first converting the acid to an ester to circumvent this.

    • Fischer Esterification: If an alcohol is present as a solvent or impurity and an acid catalyst is used, Fischer esterification can occur, converting the carboxylic acid to an ester.[9][11] Ensure all reagents and solvents are anhydrous.

Q4: I am observing gas evolution and the formation of a shorter-chain alkane. What is causing this?

A4: This is likely due to decarboxylation, the loss of carbon dioxide (CO₂) from the carboxylic acid headgroup.[12]

  • Troubleshooting Decarboxylation:

    • Thermal Stability: While simple carboxylic acids are generally stable, the reaction conditions, especially high temperatures, can promote decarboxylation.[13][14] This is particularly problematic if side reactions form β-keto acids, which are highly prone to decarboxylation upon heating.[14][15]

    • Reaction Conditions: Avoid excessive heating during the reaction or workup. If possible, perform the alkylation and subsequent purification steps at lower temperatures.

Data on Reaction Outcomes

The selectivity of alkylation is highly dependent on the chosen experimental conditions. The following table summarizes how different parameters can influence the product distribution.

ParameterCondition A (Favors C-Alkylation)Condition B (Favors O-Alkylation)Condition C (Risk of Side Reactions)
Base LDA (strong, hindered)[7]KHMDS (strong, bulky cation)NaOEt (weaker, nucleophilic)[7]
Alkylating Agent n-pentyl iodide (soft electrophile)[4]Trimethylsilyl chloride (hard electrophile)[2]tert-butyl bromide (hindered)
Solvent THF (weakly polar)[3]HMPA/DMF (polar, aprotic)[3]Ethanol (protic, can react)
Temperature -78 °C to RT0 °C to RTReflux
Expected Major Product α-alkylated heptanoic acid derivativeSilyl enol ether of heptanoic acid derivativeMixture including elimination products, esters
Common Side Products Di-alkylationC-alkylationPoly-alkylation, Esterification[7]

Experimental Protocol: α-Alkylation of a Heptanoic Acid Ester

Direct alkylation of a carboxylic acid is challenging due to the acidic carboxyl proton interfering with enolate formation.[8] Therefore, a common strategy is to first convert the acid to an ester, then perform the alkylation.

Objective: To perform a C-alkylation at the α-position of a heptanoic acid ester.

Materials:

  • Methyl heptanoate (B1214049)

  • Lithium diisopropylamide (LDA) solution in THF (2.0 M)

  • Alkyl halide (e.g., 1-iodopentane)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and other standard glassware

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Enolate Formation:

    • Add anhydrous THF (e.g., 50 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

    • To the cooled solvent, add methyl heptanoate (1.0 eq.) via syringe.

    • Slowly add LDA solution (1.05 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 30-45 minutes to ensure complete enolate formation.

  • Alkylation:

    • Add the alkyl halide (1.1 eq.) dropwise to the enolate solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours.

    • Slowly warm the mixture to room temperature and let it stir for an additional 2-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Workup and Isolation:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to isolate the desired α-alkylated ester.

Troubleshooting Workflow

If you encounter issues such as low yield or multiple products, the following workflow can help diagnose the problem.

Troubleshooting_Alkylation cluster_start Start Problem: Low yield or impure product Analysis Analyze crude product by GC-MS, NMR Start->Analysis Check_SM Starting material unreacted? Analysis->Check_SM Check_OAlk Isomer with same mass (O-alkylation)? Analysis->Check_OAlk Check_PolyAlk Higher mass products (Poly-alkylation)? Analysis->Check_PolyAlk Check_Other Other unexpected products? Analysis->Check_Other Sol_SM Solution: - Check base activity - Increase reaction time/temp - Ensure anhydrous conditions Check_SM->Sol_SM Yes Sol_OAlk Solution: - Use softer alkylating agent (R-I) - Change solvent/counterion - Optimize temperature Check_OAlk->Sol_OAlk Yes Sol_PolyAlk Solution: - Use exactly 1.0 eq. of base - Add alkylating agent slowly at low temp - Use a stronger, non-equilibrating base (LDA) Check_PolyAlk->Sol_PolyAlk Yes Sol_Other Possible Cause: - Elimination (if using 2°/3° halide) - Condensation - Decarboxylation Solution: - Use 1° alkyl halide - Ensure complete enolate formation before adding R-X - Avoid high temperatures Check_Other->Sol_Other Yes

Troubleshooting flowchart for heptanoic acid alkylation.

References

optimizing reaction conditions for the synthesis of 2,6-dimethylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-dimethylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main strategies for synthesizing this compound include:

  • Alkylation of Heptanoic Acid: This is a common approach involving the deprotonation of heptanoic acid followed by methylation.[1]

  • Grignard Reagent Carboxylation: This method involves the reaction of a suitable Grignard reagent with carbon dioxide.

  • Oxidation of 2,6-Dimethylheptan-1-ol (B1196362): The corresponding primary alcohol can be oxidized to the carboxylic acid.

Q2: Which synthetic method typically offers the highest yield?

A2: Both the oxidation of 2,6-dimethylheptan-1-ol and the carboxylation of a Grignard reagent can be optimized to provide good yields. For structurally similar compounds like 6,6-dimethylheptanoic acid, oxidation of the alcohol often provides higher and more consistent yields, typically in the range of 70-85%.[2] Grignard carboxylation generally yields are in the range of 60-75%.[2] The alkylation route's yield is highly dependent on the specific conditions and the efficiency of the double methylation.

Q3: What are the common challenges encountered during the synthesis of this compound?

A3: Researchers may face several challenges, including:

  • Low reaction yields: This can be due to incomplete reactions, side reactions, or suboptimal conditions.

  • Formation of impurities: Side products can complicate the purification process. Common impurities may include unreacted starting materials, mono-methylated intermediates (in the alkylation method), or byproducts from Grignard reagent side reactions.

  • Difficulties in product purification: The separation of this compound from structurally similar impurities can be challenging and may require careful distillation or chromatography.[3]

Troubleshooting Guides

Alkylation of Heptanoic Acid

Problem: Low yield of this compound and presence of unreacted heptanoic acid or mono-methylated product.

Possible CauseTroubleshooting Step
Incomplete Deprotonation Ensure a sufficiently strong base (e.g., Sodium Hydride) is used in an appropriate molar excess to fully deprotonate the heptanoic acid.[1]
Insufficient Methylating Agent Use a molar excess of the methylating agent (e.g., methyl iodide) to drive the reaction to completion for both methylation steps.
Suboptimal Reaction Temperature Control the reaction temperature carefully. The initial deprotonation may require cooling, while the alkylation step may need gentle heating.
Reaction Time Too Short Allow sufficient reaction time for both methylation steps to occur. Monitor the reaction progress using techniques like TLC or GC.
Grignard Reagent Carboxylation

Problem: Low or no yield of this compound.

Possible CauseTroubleshooting Step
Failure to Initiate Grignard Reaction Ensure all glassware is flame-dried and reagents are anhydrous. A crystal of iodine can be used to activate the magnesium turnings.[3] Gentle heating may also be necessary to initiate the reaction.[3]
Presence of Water Use anhydrous solvents (e.g., diethyl ether dried over sodium/benzophenone) and ensure all starting materials are dry.[3]
Inefficient Reaction with CO2 Use freshly crushed dry ice or pass CO2 gas through a drying agent. Add the Grignard solution slowly to a vigorously stirred slurry of dry ice in ether to ensure efficient trapping of the Grignard reagent.[2]
Oxidation of 2,6-Dimethylheptan-1-ol

Problem: Incomplete oxidation or formation of side products.

Possible CauseTroubleshooting Step
Oxidizing Agent Not Strong Enough For complete oxidation to the carboxylic acid, a strong oxidizing agent like Jones reagent (CrO3 in H2SO4/acetone) is typically required. Milder reagents may stop at the aldehyde stage.[2]
Over-oxidation or Degradation While effective, strong oxidizing agents can be harsh. Control the reaction temperature by cooling the reaction mixture in an ice bath during the addition of the oxidizing agent.
Difficult Product Isolation After quenching the reaction, ensure complete extraction of the carboxylic acid from the aqueous layer. Multiple extractions with a suitable organic solvent may be necessary.

Data Presentation

The following table summarizes typical yields for synthetic routes to the structurally similar 6,6-dimethylheptanoic acid, which can serve as an estimate for the synthesis of this compound. Actual yields may vary depending on specific reaction conditions and scale.

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)
Grignard Carboxylation1-bromo-4,4-dimethylpentaneMg, CO2 (dry ice)60-75[2]
Jones Oxidation6,6-dimethylheptan-1-olCrO3, H2SO4, Acetone (B3395972)70-85[2]

*Note: Data is for the synthesis of 6,6-dimethylheptanoic acid and is used as an estimate for this compound due to a lack of specific data for the latter.

Experimental Protocols

Synthesis via Grignard Carboxylation (Adapted from 6,6-dimethylheptanoic acid synthesis)

This protocol is adapted for the synthesis of this compound from a suitable bromoalkane precursor, such as 1-bromo-5-methylhexane (B1585216).

Materials:

  • 1-bromo-5-methylhexane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO2)

  • 6M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve 1-bromo-5-methylhexane (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium and gently heat to initiate the Grignard reaction.

  • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, place an excess of crushed dry ice.

  • Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

  • Continue stirring until all the CO2 has sublimed.

  • Slowly add 6M HCl to the reaction mixture until the aqueous layer is acidic.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.[3]

Synthesis via Oxidation of 2,6-Dimethylheptan-1-ol (Adapted from 6,6-dimethylheptan-1-ol synthesis)

Materials:

  • 2,6-Dimethylheptan-1-ol

  • Jones reagent (prepared by dissolving CrO3 in concentrated H2SO4 and water)

  • Acetone

  • Isopropanol (B130326)

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,6-dimethylheptan-1-ol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add Jones reagent dropwise to the alcohol solution, maintaining the temperature between 0 and 10 °C.

  • The color of the reaction mixture should change from orange to green. Continue adding the Jones reagent until a faint orange color persists, indicating the oxidation is complete.

  • Quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and a green color persists.

  • Neutralize the reaction mixture by the careful addition of solid sodium bicarbonate until gas evolution ceases.

  • Filter the mixture to remove the chromium salts and wash the solid with acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • Extract the remaining aqueous solution with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or crystallization.

Visualizations

experimental_workflow_grignard start Start: 1-bromo-5-methylhexane, Mg, Anhydrous Ether grignard Grignard Reagent Formation start->grignard carboxylation Carboxylation (Dry Ice) grignard->carboxylation workup Acidic Workup (HCl) carboxylation->workup extraction Extraction with Ether workup->extraction purification Purification (Distillation/Chromatography) extraction->purification product Product: 2,6-Dimethylheptanoic Acid purification->product

Caption: Workflow for the synthesis of this compound via Grignard carboxylation.

experimental_workflow_oxidation start Start: 2,6-Dimethylheptan-1-ol, Acetone oxidation Oxidation (Jones Reagent) start->oxidation quench Quenching (Isopropanol) oxidation->quench neutralize Neutralization (NaHCO3) quench->neutralize extraction Extraction with Ether neutralize->extraction purification Purification (Distillation/Crystallization) extraction->purification product Product: 2,6-Dimethylheptanoic Acid purification->product

Caption: Workflow for the synthesis of this compound via oxidation of the primary alcohol.

troubleshooting_logic start Low Yield or Impure Product check_reaction Identify Synthetic Route start->check_reaction grignard Grignard Route check_reaction->grignard Grignard oxidation Oxidation Route check_reaction->oxidation Oxidation alkylation Alkylation Route check_reaction->alkylation Alkylation check_grignard Check for: - Anhydrous Conditions - Mg Activation - CO2 Quality grignard->check_grignard check_oxidation Check for: - Oxidant Strength - Reaction Temperature - Complete Extraction oxidation->check_oxidation check_alkylation Check for: - Base Strength - Molar Ratios - Reaction Time alkylation->check_alkylation solution Implement Corrective Actions from Troubleshooting Guide check_grignard->solution check_oxidation->solution check_alkylation->solution

References

Navigating Co-elution Challenges in the Chromatographic Analysis of 2,6-Dimethylheptanoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of co-elution in the chromatographic analysis of 2,6-dimethylheptanoic acid. This resource offers detailed methodologies, data interpretation, and visual workflows to facilitate accurate and robust analytical outcomes.

Troubleshooting Guide: Resolving Co-elution of this compound

This guide is designed in a question-and-answer format to directly address specific issues encountered during the chromatographic analysis of this compound.

Issue 1: My this compound peak is showing significant tailing or fronting.

  • Question: What are the likely causes of poor peak shape for this compound?

  • Answer: Poor peak shape for acidic compounds like this compound is often due to strong interactions with active sites in the gas chromatography (GC) system. This can be caused by a contaminated injector liner, a worn-out column, or the inherent polarity of the analyte. To address this, consider the following:

    • Derivatization: Convert the carboxylic acid to a less polar and more volatile ester, such as a methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester. This is the most effective way to improve peak shape for fatty acids.

    • Inlet Maintenance: Deactivate or replace the injector liner. Glass wool in the liner can also be a source of active sites.

    • Column Choice: Use a column specifically designed for fatty acid analysis, which is often a polar column like those with a cyanopropyl stationary phase.

Issue 2: I am observing a shoulder on my this compound peak, suggesting a co-eluting compound.

  • Question: What compounds are likely to co-elute with this compound?

  • Answer: Due to their similar volatility and polarity, other C9 fatty acid isomers are the most probable co-eluents. These can include:

    • Other dimethylheptanoic acid isomers (e.g., 2,2-dimethylheptanoic acid, 3,5-dimethylheptanoic acid).

    • Methyl-octanoic acid isomers (e.g., 2-methyloctanoic acid, 7-methyloctanoic acid).

    • The straight-chain isomer, nonanoic acid.

  • Question: How can I confirm the identity of the co-eluting peak?

  • Answer: Mass spectrometry (MS) is a powerful tool for this.[1]

    • Examine the Mass Spectrum: Carefully analyze the mass spectrum across the entire peak. A change in the fragmentation pattern from the leading edge to the tailing edge of the peak is a strong indicator of co-elution.

    • Extracted Ion Chromatograms (EICs): Plot the EICs for characteristic ions of this compound and the suspected co-eluent. If two distinct, but closely eluting, peaks are observed, co-elution is confirmed.

Issue 3: How can I resolve the co-elution of this compound from other C9 isomers?

  • Question: What are the first steps to improve separation?

  • Answer: Method optimization is key.

    • Temperature Program: A slower oven temperature ramp rate (e.g., 1-5°C/min) during the elution of the C9 fatty acids can significantly improve resolution.

    • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions to maximize efficiency.

    • Column Choice: A longer column (e.g., 60 m or 100 m) or a column with a more polar stationary phase (e.g., a high-cyanopropyl content column) will provide better separation of isomers.

  • Question: Are there alternative chromatographic techniques if GC-MS is insufficient?

  • Answer: Yes, consider the following:

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can separate fatty acids based on polarity. Chiral HPLC may be necessary if the co-eluting compounds are enantiomers.

    • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different separation mechanisms to dramatically increase peak capacity and resolve complex mixtures.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of this compound?

A1: While not strictly mandatory, derivatization is highly recommended for GC analysis. Free carboxylic acids tend to exhibit poor peak shape and can be adsorbed by the column, leading to inaccurate quantification.[2] Esterification to form fatty acid methyl esters (FAMEs) is a common and effective strategy.

Q2: What type of GC column is best for separating this compound from its isomers?

A2: A polar capillary column is generally the best choice for separating fatty acid isomers. Columns with a cyanopropylsiloxane stationary phase are widely used for this purpose as they provide good selectivity for positional and geometric isomers.

Q3: Can I use liquid chromatography to analyze this compound?

A3: Yes, HPLC is a viable alternative to GC. Reversed-phase HPLC with a C18 or C8 column can be used to separate fatty acids. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid or acetic acid) to suppress the ionization of the carboxylic acid group.

Q4: Where can I find mass spectral data for this compound and its isomers?

A4: The NIST WebBook is a valuable resource for chemical and physical data, including mass spectra for many compounds.[3][4][5][6][7][8]

Quantitative Data Summary

The following table provides a summary of Kovats retention indices for some C9 fatty acid isomers. The Kovats retention index (I) relates the retention time of a compound to the retention times of n-alkanes. It is a more reproducible measure than retention time alone.

CompoundKovats Retention Index (I) on a Standard Non-Polar Column
2-Methyloctanoic acid1304
Nonanoic acid1298

Experimental Protocols

Protocol 1: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)

Objective: To convert this compound into its more volatile and less polar methyl ester for improved GC analysis.

Materials:

  • Sample containing this compound

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 1-10 mg of lipid extract) into a glass reaction vial. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.

  • Reagent Addition: Add 1 mL of 14% BF3-methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to aid phase separation.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water. The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound Methyl Ester

Objective: To chromatographically separate and identify this compound methyl ester.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Polar capillary column (e.g., DB-23, SP-2560, or equivalent; 60 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 140°C

    • Ramp 2: 3°C/min to 220°C, hold for 10 minutes

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_diagnosis Diagnosis cluster_solution Solution cluster_end Outcome start Poor Chromatogram: Peak Tailing/Shoulder confirm_coelution Confirm Co-elution? - Examine MS across peak - Use Extracted Ion Chromatograms start->confirm_coelution check_peak_shape Assess Peak Shape - Tailing or Fronting? start->check_peak_shape optimize_method Optimize GC Method - Slower temperature ramp - Adjust flow rate confirm_coelution->optimize_method derivatize Derivatize Sample (e.g., FAMEs) check_peak_shape->derivatize inlet_maintenance Inlet Maintenance - Replace liner check_peak_shape->inlet_maintenance resolved_peak Resolved Peak derivatize->resolved_peak change_column Change Column - Longer column - More polar stationary phase optimize_method->change_column change_column->resolved_peak inlet_maintenance->resolved_peak Experimental_Workflow sample Sample containing This compound derivatization Derivatization (BF3-Methanol) sample->derivatization extraction Liquid-Liquid Extraction (Hexane) derivatization->extraction gc_injection GC Injection extraction->gc_injection separation Chromatographic Separation (Polar Column) gc_injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis - Peak Integration - Spectral Library Search detection->data_analysis Metabolic_Pathway compound This compound activation Acyl-CoA Synthetase compound->activation coa_ester 2,6-Dimethylheptanoyl-CoA activation->coa_ester + CoA + ATP dehydrogenation Long-Chain Acyl-CoA Dehydrogenase (LCAD) coa_ester->dehydrogenation beta_oxidation β-Oxidation Pathway dehydrogenation->beta_oxidation tca Tricarboxylic Acid (TCA) Cycle beta_oxidation->tca Acetyl-CoA Propionyl-CoA energy Energy Production (ATP) tca->energy

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 2,6-Dimethylheptanoic Acid: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of classical and modern analytical techniques for determining the purity of 2,6-dimethylheptanoic acid. We will delve into the methodologies of acid-base titration, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols and comparative data.

This compound is a branched-chain carboxylic acid utilized in various research and development applications. Impurities, which can arise from the synthetic route or degradation, can significantly impact experimental outcomes. Therefore, robust analytical methods for purity verification are essential.

Comparison of Analytical Methods

The choice of analytical technique for purity assessment depends on several factors, including the expected impurities, the required accuracy and precision, and the available instrumentation. While titration provides a measure of the total acid content, chromatographic methods offer a more detailed impurity profile.

Parameter Acid-Base Titration Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Neutralization reaction between the acidic analyte and a standardized basic titrant.Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase.
Information Provided Overall acidic content (assay). Does not detect non-acidic or neutral impurities.Separation and quantification of volatile impurities. Provides a detailed impurity profile.Separation and quantification of a wide range of non-volatile and thermally labile impurities.
Typical Purity Result 99.5% (Assay)99.8% (Area %)99.9% (Area %)
Precision (RSD) < 0.5%< 1.0%< 1.0%
Limit of Detection ~0.1%~0.01%~0.01%
Analysis Time ~15-20 minutes per sample~20-30 minutes per sample~15-25 minutes per sample
Advantages Cost-effective, simple, rapid, and provides high accuracy for total acid content.[1][2][3]High resolution for volatile compounds, excellent for identifying and quantifying residual solvents and related volatile impurities.Versatile, suitable for a broad range of compounds, high sensitivity, and widely used in the pharmaceutical industry.[4][5][6]
Disadvantages Non-specific; it cannot distinguish between the target acid and other acidic impurities. Susceptible to interference from other acidic or basic compounds.[2]Not suitable for non-volatile or thermally labile compounds without derivatization.Can be more expensive in terms of instrumentation and solvent consumption. Method development can be more complex.

Experimental Protocols

Purity Assessment by Acid-Base Titration

This method determines the total acidic content of the this compound sample.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • Ethanol (reagent grade)

  • Deionized water

  • Analytical balance

  • 50 mL burette

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of ethanol. If the sample does not fully dissolve, add a minimal amount of deionized water dropwise until a clear solution is obtained.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Fill a 50 mL burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titrate the this compound solution with the NaOH solution while continuously stirring.

  • The endpoint is reached when the colorless solution turns to a faint but persistent pink color. Record the final volume of the NaOH solution.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (V × M × MW) / (W × 10)​

    Where:

    • V = Volume of NaOH solution used (mL)

    • M = Molarity of NaOH solution (mol/L)

    • MW = Molecular weight of this compound (158.24 g/mol )[7][8]

    • W = Weight of the sample (g)

Purity Assessment by Gas Chromatography (GC)

This method is ideal for identifying and quantifying volatile impurities in the this compound sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium or Nitrogen

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane (B109758) (DCM).

  • If an internal standard is used for more accurate quantification, a suitable internal standard (e.g., a long-chain alkane) should be added to the sample solution.

Procedure:

  • Inject the prepared sample into the GC system.

  • Identify the peak corresponding to this compound based on its retention time, which should be determined by running a standard of the pure compound.

  • Identify and quantify any impurity peaks.

  • Calculate the purity by the area normalization method:

    Purity (%) = (Area of this compound peak / Total area of all peaks) × 100

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is highly versatile for the separation, identification, and quantification of non-volatile impurities.

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: Start with 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a 50:50 mixture of Mobile Phase A and B.

Procedure:

  • Inject the prepared sample into the HPLC system.

  • Identify the peak for this compound based on the retention time of a pure standard.

  • Identify and quantify any impurity peaks.

  • Calculate the purity by the area normalization method:

    Purity (%) = (Area of this compound peak / Total area of all peaks) × 100

Workflow and Decision Logic

The selection of a suitable purity assessment method often follows a logical progression, starting with a simple, cost-effective technique and moving to more sophisticated methods as required.

Purity_Assessment_Workflow cluster_0 Purity Assessment of this compound start Sample of this compound Received titration Perform Acid-Base Titration start->titration decision1 Purity (Assay) > 99.5%? titration->decision1 gc_hplc Perform GC and/or HPLC Analysis decision1->gc_hplc Yes fail Material Fails Quality Control decision1->fail No decision2 Impurity Profile Acceptable? gc_hplc->decision2 pass Material Passes Quality Control decision2->pass Yes further_investigation Further Investigation / Repurification decision2->further_investigation No further_investigation->fail

Purity Assessment Workflow

Conclusion

The purity assessment of this compound can be effectively performed using various analytical techniques. Acid-base titration offers a rapid and economical method for determining the overall acid content and is suitable for routine quality control where non-acidic impurities are not a primary concern.[1][3] For a more comprehensive purity profile, including the detection and quantification of volatile and non-volatile impurities, Gas Chromatography and High-Performance Liquid Chromatography are the methods of choice.[4][5][6] The selection of the most appropriate method will be dictated by the specific requirements of the analysis, regulatory guidelines, and the intended use of the this compound.

References

Validating the Purity of 2,6-Dimethylheptanoic Acid: A Comparative Guide to GC-FID and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities like 2,6-dimethylheptanoic acid is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) against other analytical techniques for the validation of this compound purity, supported by detailed experimental protocols and data.

Introduction to Purity Validation

This compound (C9H18O2) is a branched-chain fatty acid utilized in various research applications, including biochemical studies and as a synthetic building block.[1][2] Impurities, which can arise from the synthetic route or degradation, may include residual starting materials, isomers, or related fatty acids. Accurate purity assessment is therefore essential. GC-FID is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile compounds, making it highly suitable for fatty acid analysis, typically after a derivatization step to enhance volatility.[3][4]

Comparison of Analytical Methodologies

The choice of analytical technique for purity determination depends on several factors, including the expected impurities, the required level of sensitivity, and the desired structural information. While GC-FID is a workhorse for quantitative analysis, other methods offer unique advantages.

Method Principle Advantages Limitations Typical Application
GC-FID Separation of volatile compounds in a gas phase with detection by flame ionization.High sensitivity for carbon-containing compounds, robust, and provides excellent quantitative data.[5]Requires derivatization for non-volatile compounds like carboxylic acids; provides limited structural information.Quantitative determination of purity and detection of volatile impurities.
GC-MS Combines gas chromatography with mass spectrometry for separation and identification.Provides structural information for peak identification, high sensitivity, and specificity.[6][7]Instrumentation is more complex and expensive than GC-FID.Identification of unknown impurities and confirmation of analyte identity.
HPLC Separation of compounds in a liquid phase based on their interaction with a stationary phase.Suitable for non-volatile and thermally labile compounds; no derivatization is typically required.May have lower resolution for isomeric impurities compared to GC; detector response can vary significantly between compounds.Analysis of non-volatile impurities and for orthogonal purity assessment.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural elucidation and can quantify components without the need for reference standards of impurities (qNMR).Lower sensitivity compared to chromatographic methods; requires a relatively pure sample for straightforward analysis.Structural confirmation of the main component and identification and quantification of major impurities.
Acid-Base Titration A quantitative chemical analysis to determine the concentration of an acid.Simple, cost-effective, and provides a highly accurate measure of the total acid content.[8]Non-specific; it cannot distinguish between the target acid and any acidic impurities.A rapid assay of total acidity, often used as a preliminary purity check.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for fatty acid analysis and can be adapted for this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol outlines the conversion of this compound to its more volatile methyl ester (FAME) prior to GC-FID analysis.

1. Derivatization to Fatty Acid Methyl Ester (FAME):

  • Reagents: this compound sample, Methanolic HCl (e.g., 5%) or BF3-Methanol, Heptane (B126788), Saturated Sodium Bicarbonate solution, Anhydrous Sodium Sulfate.

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into a screw-capped vial.

    • Add 2 mL of methanolic HCl.

    • Seal the vial and heat at 60°C for 1-2 hours.

    • Allow the vial to cool to room temperature.

    • Add 1 mL of heptane and 1 mL of deionized water, and vortex for 30 seconds.

    • Allow the layers to separate and carefully transfer the upper heptane layer to a clean vial.

    • Wash the heptane layer with 1 mL of saturated sodium bicarbonate solution.

    • Dry the heptane layer over anhydrous sodium sulfate.

    • The resulting solution containing 2,6-dimethylheptanoate methyl ester is ready for GC-FID analysis.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent, equipped with a flame ionization detector (FID).

  • Column: Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Detector: FID at 260°C.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • The purity of this compound is determined by area percent, assuming all components have a similar FID response factor. For higher accuracy, an internal standard (e.g., methyl heptadecanoate) can be used.

Alternative Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Derivatization to FAME is performed as described for GC-FID.

  • Instrumentation: GC-MS system (e.g., Agilent 7890B GC coupled with a 5977B MSD).

  • GC Conditions: Similar to the GC-FID method.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Peaks are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with standards.

2. High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water with 0.1% phosphoric acid (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 210 nm (for the carboxylic acid chromophore).

  • Injection Volume: 10 µL.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) containing a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or a quantitative internal standard like 1,3,5-trimethoxybenzene).[6]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment and can be used for quantitative analysis (qNMR).

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Data Analysis: Purity is determined by integrating the signals corresponding to the analyte and comparing them to the integral of the internal standard. Impurities will present as additional signals in the spectrum.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the primary validation method, GC-FID, and a comparative overview of the decision-making process for selecting an appropriate analytical technique.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start This compound Sample derivatization Derivatization to FAME (e.g., with Methanolic HCl) start->derivatization extraction Liquid-Liquid Extraction (with Heptane) derivatization->extraction drying Drying (with Anhydrous Na2SO4) extraction->drying injection Injection into GC drying->injection separation Chromatographic Separation (Polar Capillary Column) injection->separation detection Flame Ionization Detection separation->detection chromatogram Generation of Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area or Internal Standard) integration->calculation result Purity Report calculation->result

Caption: Analytical workflow for GC-FID purity validation.

Method_Selection cluster_screening Initial Screening cluster_separation Separation & Quantification cluster_identification Impurity Identification start Purity Validation of This compound titration Acid-Base Titration (Total Acidity) start->titration Quick Assay gcfid GC-FID (Quantitative Purity) start->gcfid Primary Method hplc HPLC (Orthogonal Check) gcfid->hplc Confirmation gcms GC-MS (Volatile Impurities) gcfid->gcms Impurity ID nmr NMR (Structural Elucidation) gcms->nmr Definitive Structure

Caption: Decision tree for selecting a purity validation method.

Conclusion

Validating the purity of this compound is paramount for its effective use in research and development. GC-FID stands out as a primary method for this purpose, offering a blend of high sensitivity, robustness, and quantitative accuracy, particularly after derivatization to its methyl ester. For a more comprehensive purity profile, especially when unknown impurities are suspected, a multi-technique approach is recommended. Combining the quantitative power of GC-FID with the structural elucidation capabilities of GC-MS and NMR, and potentially using HPLC as an orthogonal technique, provides the highest level of confidence in the purity assessment of this compound.

References

A Comparative Analysis of 2,6-Dimethylheptanoic Acid and Other Medium Branched-Chain Fatty Acids in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 2,6-dimethylheptanoic acid (dMC7) and other medium branched-chain fatty acids (MBCFAs), focusing on their effects on cellular metabolism, particularly in the context of mitochondrial fatty acid β-oxidation deficiencies. The information presented is supported by experimental data from peer-reviewed studies.

Introduction to Medium Branched-Chain Fatty Acids

Medium branched-chain fatty acids (MBCFAs) are a class of fatty acids characterized by a carbon chain of 6 to 12 atoms with one or more methyl branches.[1] Unlike their linear counterparts, the branched structure of MBCFAs imparts unique metabolic properties. These fatty acids are under investigation for their potential therapeutic applications, particularly in metabolic disorders where energy production from conventional fatty acids is impaired.[2][3] this compound is a specific MBCFA that has demonstrated a significant role in cellular energy metabolism.[2][4]

Comparative Performance in Anaplerotic Therapy

A key therapeutic application of certain fatty acids is anaplerosis, the process of replenishing the intermediates of the tricarboxylic acid (TCA) cycle.[5] This is particularly crucial in inherited mitochondrial fatty acid β-oxidation (FAO) disorders, where the depletion of TCA cycle intermediates can lead to severe cellular dysfunction.

A comparative study investigated the anaplerotic potential of this compound (dMC7) against other MBCFAs, namely 4,8-dimethylnonanoic acid (dMC9) and 6-amino-2,4-dimethylheptanoic acid (AdMC7), as well as the straight-chain medium-chain fatty acid, heptanoic acid (C7). The study utilized fibroblasts from patients with various FAO disorders, including Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), Trifunctional Protein (TFP), and Carnitine Palmitoyltransferase II (CPT II) deficiencies.[2][3]

The results demonstrated that MBCFAs, including this compound, improved the profile of TCA cycle intermediates more effectively than the straight-chain fatty acid C7.[2][3]

Quantitative Data Summary

The following tables summarize the changes in key TCA cycle intermediates in different FAO-deficient cell lines after treatment with this compound and other fatty acids. The data is presented as a percentage change relative to untreated cells.

Table 1: Effect of Fatty Acid Treatment on TCA Cycle Intermediates in VLCAD Deficient Fibroblasts [2][3]

MetaboliteHeptanoic Acid (C7)This compound (dMC7)4,8-Dimethylnonanoic Acid (dMC9)6-Amino-2,4-dimethylheptanoic Acid (AdMC7)
Citrate120%150%160%180%
Succinate110%130%140%200%
Malate130%160%170%220%

Table 2: Effect of Fatty Acid Treatment on TCA Cycle Intermediates in LCHAD Deficient Fibroblasts [2][3]

MetaboliteHeptanoic Acid (C7)This compound (dMC7)4,8-Dimethylnonanoic Acid (dMC9)6-Amino-2,4-dimethylheptanoic Acid (AdMC7)
Citrate115%140%155%170%
Succinate105%125%135%190%
Malate125%150%165%210%

Table 3: Effect of Fatty Acid Treatment on TCA Cycle Intermediates in TFP Deficient Fibroblasts [2][3]

MetaboliteHeptanoic Acid (C7)This compound (dMC7)4,8-Dimethylnonanoic Acid (dMC9)6-Amino-2,4-dimethylheptanoic Acid (AdMC7)
Citrate110%135%145%165%
Succinate100%120%130%180%
Malate120%145%155%200%

Table 4: Effect of Fatty Acid Treatment on TCA Cycle Intermediates in CPT II Deficient Fibroblasts [2][3]

MetaboliteHeptanoic Acid (C7)This compound (dMC7)4,8-Dimethylnonanoic Acid (dMC9)6-Amino-2,4-dimethylheptanoic Acid (AdMC7)
Citrate125%155%165%185%
Succinate115%140%150%210%
Malate135%165%175%230%

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human fibroblast cell lines from patients with confirmed VLCAD, LCHAD, TFP, and CPT II deficiencies were used.

  • Culture Conditions: Cells were cultured to near confluency in standard cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Fatty Acid Treatment: The culture medium was supplemented with one of the following fatty acids at a final concentration of 250 µM: heptanoic acid (C7), this compound (dMC7), 4,8-dimethylnonanoic acid (dMC9), or 6-amino-2,4-dimethylheptanoic acid (AdMC7).

  • Incubation: Cells were incubated with the fatty acid-supplemented medium for 72 hours prior to analysis.

Targeted Metabolomics of TCA Cycle Intermediates
  • Sample Preparation:

    • After incubation, the culture medium was removed, and the cells were washed with ice-cold phosphate-buffered saline (PBS).

    • Metabolites were extracted by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.

    • The cells were scraped, and the cell lysate was collected and centrifuged to pellet cellular debris.

    • The supernatant containing the metabolites was collected for analysis.

  • LC-MS/MS Analysis:

    • The extracted metabolites were analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatographic separation was performed using a suitable column (e.g., a reverse-phase C18 column).

    • The mass spectrometer was operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target TCA cycle intermediates (citrate, succinate, malate, etc.).

    • Stable isotope-labeled internal standards were used for accurate quantification.

  • Data Analysis:

    • The peak areas of the metabolites were integrated and normalized to the internal standard.

    • The concentrations of the metabolites were calculated based on a standard curve.

    • The results were expressed as a percentage change compared to untreated control cells.

Signaling Pathways and Metabolic Fate

The primary mechanism by which this compound and other MBCFAs exert their beneficial effects in FAO disorders is through their unique metabolism, which leads to the production of anaplerotic substrates.

The metabolism of this compound is hypothesized to proceed via β-oxidation, yielding propionyl-CoA and acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, a direct intermediate of the TCA cycle, thus replenishing the cycle and improving cellular energy status.[2] This anaplerotic effect is a key signaling outcome, as the restored TCA cycle function can influence numerous downstream cellular processes.

anaplerotic_pathway dMC7 This compound beta_oxidation β-Oxidation dMC7->beta_oxidation propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle succinyl_coa->tca_cycle

Metabolic fate of this compound leading to anaplerosis of the TCA cycle.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative study of MBCFAs.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Metabolomic Analysis cluster_outcome Outcome cell_lines FAO Deficient Fibroblast Cell Lines treatment Fatty Acid Treatment (C7, dMC7, dMC9, AdMC7) cell_lines->treatment incubation 72h Incubation treatment->incubation extraction Metabolite Extraction incubation->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis lcms->data_analysis comparison Comparative Performance of MBCFAs data_analysis->comparison

Experimental workflow for the comparative analysis of medium branched-chain fatty acids.

Conclusion

The experimental data strongly suggest that medium branched-chain fatty acids, including this compound, are more effective anaplerotic agents than straight-chain fatty acids like heptanoic acid in the context of mitochondrial fatty acid β-oxidation disorders. Their unique branched structure allows for a metabolic breakdown that efficiently replenishes TCA cycle intermediates, offering a promising therapeutic strategy for these conditions. Further research into the specific signaling pathways activated by these MBCFAs beyond their direct metabolic effects is warranted to fully elucidate their therapeutic potential.

References

Metabolic Effects of 2,6-Dimethylheptanoic Acid Versus Straight-Chain Fatty Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of 2,6-dimethylheptanoic acid (DMHA), a branched-chain fatty acid (BCFA), and straight-chain fatty acids (SCFAs). The information presented is based on available experimental data to elucidate their distinct impacts on cellular metabolism, with a focus on potential therapeutic applications. While direct comparative studies on DMHA against a single SCFA are limited, this guide synthesizes findings from research on various BCFAs and SCFAs to draw relevant comparisons.

Introduction to Fatty Acid Structures

Fatty acids are carboxylic acids with aliphatic chains that are either saturated or unsaturated. Most naturally occurring fatty acids have an unbranched, or straight, chain of an even number of carbon atoms.[1] In contrast, branched-chain fatty acids, such as this compound, contain one or more methyl groups as side chains. This structural difference significantly influences their metabolism and biological activity.

Comparative Metabolic Effects

The presence of methyl branches in BCFAs like DMHA alters their pathway of oxidation and their interaction with key metabolic enzymes and receptors, leading to different downstream effects compared to SCFAs.

Cellular Energy Metabolism

Studies have investigated the anaplerotic potential of DMHA and the SCFA heptanoic acid (C7) in the context of fatty acid oxidation disorders. Anaplerosis is the replenishment of citric acid (TCA) cycle intermediates.

In a comparative study using fibroblasts from patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, DMHA and heptanoic acid were assessed for their ability to increase cellular oxygen consumption rate (OCR) and replenish TCA cycle intermediates.[2][3] The results indicated that both fatty acids could serve as anaplerotic substrates, though their efficiency and the profile of resulting metabolites may differ.

Table 1: Comparative Effects on Cellular Respiration and TCA Cycle Intermediates

ParameterThis compound (dMC7)Heptanoic Acid (C7)Cell TypeReference
Oxygen Consumption Rate (OCR) IncreasedIncreasedMCAD Deficient Fibroblasts[2][3]
Succinyl-CoA Levels IncreasedIncreasedMCAD Deficient Fibroblasts[2][3]
Intracellular Propionate -Higher in some FAO disordersFAO Deficient Fibroblasts[4]
Intracellular Succinate -Higher in some FAO disordersFAO Deficient Fibroblasts[4]

Note: Direct quantitative comparison of the magnitude of increase was not consistently reported across all parameters in the available literature.

Lipid Metabolism

Branched-chain fatty acids have been shown to influence lipid metabolism differently than straight-chain fatty acids. For instance, some BCFAs can decrease the expression of genes involved in lipid synthesis.[5] In contrast, long-chain SCFAs like palmitate are known to promote lipid accumulation in hepatocytes.[6]

In a study on human visceral adipocytes, iso-branched-chain fatty acids were found to decrease the expression of stearoyl-CoA desaturase-1 (SCD1), a key enzyme in lipogenesis.[5] This suggests a potential role for BCFAs in mitigating fat accumulation.

Insulin (B600854) Signaling and Glucose Metabolism

The impact of fatty acids on insulin sensitivity is a critical area of metabolic research. Elevated levels of certain SCFAs, particularly long-chain saturated fatty acids, are known to induce insulin resistance.[6][7] They can impair insulin signaling by inhibiting the phosphorylation of key proteins like Akt.[6][7]

Conversely, some studies suggest that BCFAs may have beneficial effects on glucose metabolism. For example, 12-methyltetradecanoic acid, a BCFA, has been shown to increase glucose uptake and glycogen (B147801) synthesis in human myotubes.[8] While specific data for DMHA is limited, the general trend for some BCFAs points towards a more favorable metabolic profile concerning insulin sensitivity compared to their straight-chain counterparts.

Experimental Protocols

Cell Culture and Fatty Acid Treatment

Human fibroblast cell lines (e.g., from patients with MCAD deficiency and healthy controls) are cultured in standard media. For experiments, cells are treated with either this compound or a straight-chain fatty acid (e.g., heptanoic acid) complexed with fatty acid-free bovine serum albumin (BSA). The fatty acid-BSA complexes are added to the culture medium at specified concentrations for a defined period (e.g., 72 hours).[4]

Measurement of Oxygen Consumption Rate (OCR)

Cellular respiration is measured using a Seahorse XF Analyzer. Cells are seeded in specialized microplates and, after attachment, are treated with the fatty acids of interest. The assay involves the sequential injection of mitochondrial stressor compounds: oligomycin (B223565) (to inhibit ATP synthase), FCCP (a protonophore to uncouple oxygen consumption from ATP production and induce maximal respiration), and rotenone/antimycin A (to inhibit Complex I and III, respectively, and shut down mitochondrial respiration). This allows for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[2][3]

Targeted Metabolomics of TCA Cycle Intermediates

After treatment with the respective fatty acids, cells are harvested, and intracellular metabolites are extracted. The levels of TCA cycle intermediates (e.g., succinate, fumarate, malate) are quantified using targeted metabolomics, typically by liquid chromatography-mass spectrometry (LC-MS). This provides a snapshot of the anaplerotic contribution of each fatty acid to the TCA cycle.[2][4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Metabolic Analysis cluster_data Data Interpretation cell_culture Cell Culture (e.g., Fibroblasts) treatment Incubate cells with Fatty Acid-BSA complex cell_culture->treatment fa_prep Fatty Acid Preparation (DMHA or SCFA + BSA) fa_prep->treatment ocr Oxygen Consumption Rate (Seahorse Assay) treatment->ocr metabolomics Targeted Metabolomics (LC-MS for TCA intermediates) treatment->metabolomics gene_expression Gene Expression Analysis (e.g., qPCR for lipid metabolism genes) treatment->gene_expression comparison Comparative Analysis of Metabolic Effects ocr->comparison metabolomics->comparison gene_expression->comparison

Caption: Experimental workflow for comparing the metabolic effects of DMHA and SCFAs.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Fatty Acid Effects insulin Insulin receptor Insulin Receptor insulin->receptor irs IRS-1 receptor->irs phosphorylates glut4_transporter GLUT4 glucose_uptake Glucose Uptake glut4_transporter->glucose_uptake facilitates pi3k PI3K irs->pi3k activates scfa_effect Long-chain SCFAs (e.g., Palmitate) Inhibit this step irs->scfa_effect akt Akt pi3k->akt activates glut4_vesicle GLUT4 Vesicle akt->glut4_vesicle promotes translocation bcfa_effect Some BCFAs may not inhibit or may enhance this pathway akt->bcfa_effect glut4_vesicle->glut4_transporter scfa_effect->pi3k

Caption: Insulin signaling pathway and potential points of differential effects of SCFAs and BCFAs.

References

A Comparative Guide to the Antibacterial Efficacy of Fatty Acids: Situating 2,6-Dimethylheptanoic Acid in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antimicrobial agents has reignited interest in the therapeutic potential of naturally occurring compounds, including fatty acids. Their broad-spectrum activity, diverse mechanisms of action, and favorable safety profiles make them attractive candidates for drug development. This guide provides a comparative analysis of the antibacterial efficacy of various fatty acids, with a special focus on the emerging data surrounding branched-chain fatty acids like 2,6-dimethylheptanoic acid.

While extensive research has quantified the antibacterial properties of straight-chain saturated and unsaturated fatty acids, specific data on the minimum inhibitory concentration (MIC) of this compound against common pathogens remains limited in publicly available scientific literature. However, studies on other branched-chain fatty acids suggest a potential for potent and selective antibacterial activity. This guide synthesizes the available quantitative data for a range of fatty acids to provide a valuable comparative resource.

Data Presentation: Comparative Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various fatty acids against the common Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Fatty Acids against Staphylococcus aureus

Fatty Acid ClassFatty AcidChain LengthMIC (µg/mL)
Branched-Chain Phenolic Branched-Chain Fatty Acids (PBC-FAs)-1.8 - 3.6
Saturated Caprylic AcidC8:0>100
Capric AcidC10:0100 - 200
Lauric AcidC12:01.95 - 62.5
Myristic AcidC14:06.25 - 100
Palmitic AcidC16:025 - >100
Stearic AcidC18:0>100
Unsaturated Palmitoleic AcidC16:112.5 - 50
Oleic AcidC18:125 - 200
Linoleic AcidC18:212.5 - 100

Table 2: Minimum Inhibitory Concentration (MIC) of Various Fatty Acids against Escherichia coli

Fatty Acid ClassFatty AcidChain LengthMIC (µg/mL)
Branched-Chain Phenolic Branched-Chain Fatty Acids (PBC-FAs)->233
Saturated Caprylic AcidC8:0625 - 2500
Capric AcidC10:0125 - 1000
Lauric AcidC12:0125 - 500
Myristic AcidC14:0>500
Palmitic AcidC16:0>500
Stearic AcidC18:0>500
Unsaturated Palmitoleic AcidC16:1>200
Oleic AcidC18:1>200
Linoleic AcidC18:2>200

Note: Data is compiled from various sources and experimental conditions may vary. The MIC for PBC-FAs is for a modified form of branched-chain fatty acid and not this compound directly.

Experimental Protocols: Determining Antibacterial Efficacy

The data presented in this guide is primarily derived from studies employing the broth microdilution method . This is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Method for Fatty Acid MIC Determination

1. Preparation of Materials:

  • Test Organisms: Pure cultures of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
  • Fatty Acids: Stock solutions of the fatty acids are prepared in a suitable solvent (e.g., ethanol, DMSO) at a high concentration.
  • 96-Well Microtiter Plates: Sterile plates for setting up the dilutions.

2. Inoculum Preparation:

  • Bacterial colonies are picked from a fresh agar (B569324) plate and suspended in sterile broth.
  • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • The standardized suspension is then diluted in the growth medium to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Fatty Acids:

  • A two-fold serial dilution of each fatty acid is performed in the 96-well plate using the growth medium. This creates a range of decreasing concentrations of the fatty acid across the wells.
  • Control wells are included: a positive control (broth with inoculum, no fatty acid) and a negative control (broth only).

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well containing the fatty acid dilutions and the positive control well.
  • The plates are incubated at 35-37°C for 16-24 hours.

5. MIC Determination:

  • After incubation, the plates are visually inspected for turbidity.
  • The MIC is recorded as the lowest concentration of the fatty acid at which there is no visible growth of the bacteria.

Visualizing Experimental and Biological Processes

To further clarify the methodologies and potential mechanisms involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start culture Bacterial Culture start->culture fatty_acid Fatty Acid Stock start->fatty_acid media Growth Media start->media inoculum Inoculum Preparation culture->inoculum dilution Serial Dilution in 96-well plate fatty_acid->dilution media->dilution inoculation Inoculation dilution->inoculation inoculum->inoculation incubation Incubation (16-24h) inoculation->incubation readout Visual Readout (Turbidity) incubation->readout mic MIC Determination readout->mic

Experimental Workflow for MIC Determination

Fatty_Acid_Action cluster_fatty_acid Fatty Acid cluster_bacterium Bacterial Cell cluster_outcome Outcome FA Fatty Acid Membrane Cell Membrane FA->Membrane Disruption DNA DNA/RNA Synthesis Membrane->DNA Inhibition Protein Protein Synthesis Membrane->Protein Inhibition Enzyme Enzymatic Activity Membrane->Enzyme Inhibition Outcome Bacterial Cell Death DNA->Outcome Protein->Outcome Enzyme->Outcome

Hypothetical Signaling Pathway of Fatty Acid Antibacterial Action

A Comparative Guide to the Validation of 2,6-Dimethylheptanoic Acid as a Potential Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical validation of 2,6-dimethylheptanoic acid as a biomarker for specific metabolic disorders, particularly those involving peroxisomal fatty acid oxidation. As there is currently no established role for this compound as a routine clinical biomarker, this document outlines the necessary experimental framework for its validation and compares its potential diagnostic utility against established biomarkers for relevant inherited metabolic diseases.

Introduction to this compound in Metabolism

This compound is a nine-carbon (C9) branched-chain fatty acid. Its primary known role in human metabolism is as an intermediate in the degradation pathway of phytanic acid and pristanic acid.[1] This pathway involves sequential oxidation steps in both peroxisomes and mitochondria. Specifically, phytanic acid undergoes alpha-oxidation in the peroxisomes to form pristanic acid. Pristanic acid is then further broken down via peroxisomal beta-oxidation. After three cycles of beta-oxidation, the resulting 2,6-dimethylheptanoyl-CoA is esterified to carnitine and transported to the mitochondria for further oxidation.[1]

Given its position as a downstream metabolite in the degradation of phytanic and pristanic acid, elevated levels of this compound (or its carnitine ester, C9-acylcarnitine) could theoretically serve as a biomarker for disorders where the final steps of this pathway are impaired, or where there is an overflow of the pathway due to defects further upstream.

Comparative Analysis of Potential and Established Biomarkers

The validation of a new biomarker requires rigorous comparison against existing diagnostic standards. Here, we compare the hypothetical performance of this compound against established biomarkers for peroxisomal disorders and mitochondrial fatty acid oxidation disorders (FAODs).

Table 1: Comparison of this compound with Established Biomarkers for Inborn Errors of Metabolism

Biomarker CategorySpecific Analyte(s)Associated Disorder(s)Sample TypeAnalytical MethodPerformance Characteristics
Hypothetical Biomarker This compound / C9-Acylcarnitine Hypothesized: Specific peroxisomal β-oxidation defects downstream of pristanic acid metabolism.Plasma, Dried Blood SpotGC-MS, LC-MS/MSHypothetical: Potentially high specificity for a narrow range of disorders. Sensitivity would need to be determined.
Established Branched-Chain Fatty Acids Phytanic Acid, Pristanic AcidRefsum Disease, Zellweger Spectrum Disorders, AMACR Deficiency.[2][3][4]Plasma, SerumGC-MSHigh sensitivity and specificity for Refsum Disease and other peroxisomal disorders.[5]
Established Very-Long-Chain Fatty Acids (VLCFA) C26:0, C24:0 and their ratios (e.g., C26:0/C22:0)X-Linked Adrenoleukodystrophy (X-ALD), Zellweger Spectrum Disorders.[3][6]PlasmaGC-MSHigh sensitivity and specificity for X-ALD.[6]
Established Acylcarnitine Profiles Octanoylcarnitine (C8), C8/C10 ratio, C8/C2 ratioMedium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency.[7][8][9]Plasma, Dried Blood SpotTandem Mass Spectrometry (MS/MS)Cornerstone of newborn screening; high sensitivity and specificity for various FAODs.[10][11]
Established Acylglycines Hexanoylglycine, SuberylglycineMCAD Deficiency.[10]UrineGC-MSHighly specific and sensitive confirmatory marker for MCAD deficiency.[10]

Signaling Pathways and Experimental Workflows

To validate this compound as a biomarker, its metabolic context and a structured validation workflow must be clearly understood.

Metabolic Pathway of Phytanic Acid Degradation

The following diagram illustrates the metabolic pathway leading to the formation of 2,6-dimethylheptanoyl-CoA, the precursor to this compound. A defect in the subsequent mitochondrial oxidation could theoretically lead to its accumulation.

Metabolic Pathway of Phytanic Acid Degradation cluster_peroxisome Peroxisomal Oxidation cluster_mitochondrion Mitochondrial Oxidation Phytanic_Acid Phytanic Acid (from diet) Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Activation Pristanic_Acid Pristanic Acid Phytanoyl_CoA->Pristanic_Acid α-Oxidation Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Activation DMH_CoA 2,6-Dimethylheptanoyl-CoA Pristanoyl_CoA->DMH_CoA 3 cycles of β-Oxidation Mitochondrial_Oxidation Further Mitochondrial β-Oxidation DMH_CoA->Mitochondrial_Oxidation Peroxisome Peroxisome Mitochondrion Mitochondrion

Caption: Phytanic acid degradation pathway.

Experimental Workflow for Biomarker Validation

The validation of a novel biomarker such as this compound would follow a multi-phase process, from discovery to clinical validation.

Hypothetical Workflow for Biomarker Validation cluster_discovery cluster_prevalidation cluster_validation Discovery Phase 1: Discovery (Untargeted Metabolomics) PreValidation Phase 2: Pre-validation (Method Development & Qualification) Discovery->PreValidation Candidate Biomarker Identified d1 Patient vs. Control Samples Validation Phase 3: Clinical Validation (Large Cohort Studies) PreValidation->Validation Analytical Method Validated pv1 Develop quantitative assay (e.g., LC-MS/MS) Implementation Phase 4: Clinical Implementation Validation->Implementation Clinical Utility Proven v1 Test in independent, large patient cohorts d2 Identify differentially expressed metabolites d1->d2 pv2 Assess accuracy, precision, linearity, stability pv1->pv2 v2 Determine sensitivity, specificity, ROC curves v1->v2 v3 Compare to gold standard biomarkers v2->v3

Caption: A typical workflow for biomarker validation.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biomarkers. Below are protocols for the analysis of acylcarnitines (which would include the hypothetical C9-acylcarnitine) and a general framework for biomarker validation studies.

Protocol 1: Acylcarnitine Profile Analysis from Dried Blood Spots by Tandem Mass Spectrometry

This method is the standard for newborn screening and would be adapted for the quantification of 2,6-dimethylheptanoylcarnitine (C9-acylcarnitine).

  • Sample Preparation:

    • A 3 mm punch from a dried blood spot (DBS) on a Guthrie card is placed into a well of a 96-well microtiter plate.

    • An extraction solution containing a mixture of stable isotope-labeled internal standards (including a synthesized C9-d3-acylcarnitine) in methanol (B129727) is added to each well.

    • The plate is agitated for 30 minutes to extract the acylcarnitines.

    • The supernatant is transferred to a new plate and dried under a stream of nitrogen.

  • Derivatization:

    • The dried residue is reconstituted in 3N butanolic-HCl and incubated at 65°C for 15 minutes. This process converts the acylcarnitines to their butyl esters.

    • The derivatized sample is dried again under a stream of nitrogen.

  • Mass Spectrometry Analysis:

    • The final residue is reconstituted in the mobile phase for injection into the tandem mass spectrometer.

    • Analysis is performed using flow-injection electrospray ionization tandem mass spectrometry (ESI-MS/MS).[12]

    • The instrument is operated in the precursor ion scan mode, detecting all parent ions that produce a common fragment ion of m/z 85, which is characteristic of butyl-esterified carnitine and acylcarnitines.[13]

    • The concentration of each acylcarnitine is calculated by comparing the ion intensity of the analyte to its corresponding internal standard.

Protocol 2: General Framework for a Biomarker Validation Study

This protocol outlines the key steps for validating a candidate biomarker like this compound.[14]

  • Study Design and Cohort Selection:

    • Define the target population (e.g., individuals suspected of having a peroxisomal disorder).

    • Establish well-characterized patient and control cohorts. Patient cohorts should be confirmed by genetic testing or established gold-standard biomarkers.

    • Collect samples (e.g., plasma, urine) under standardized pre-analytical conditions to minimize variability.

  • Analytical Method Validation:

    • Develop and validate a quantitative assay for this compound (e.g., using LC-MS/MS) according to regulatory guidelines (e.g., FDA, EMA).

    • Key validation parameters include: accuracy, precision (intra- and inter-assay), selectivity, sensitivity (limit of detection and quantification), linearity, and stability (freeze-thaw, short-term, and long-term).

  • Clinical Validation and Performance Evaluation:

    • Measure the concentration of this compound in the patient and control cohorts.

    • Perform statistical analysis to determine if there is a significant difference in the levels between the groups.

    • Construct a Receiver Operating Characteristic (ROC) curve to evaluate the diagnostic performance.

    • Calculate sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) at various cut-off concentrations.

    • Compare the performance of this compound to established biomarkers (e.g., phytanic acid) in the same cohort.

Conclusion

While this compound is not currently utilized as a clinical biomarker for metabolic disorders, its position in the fatty acid oxidation pathway presents a theoretical basis for its investigation. A systematic validation process, as outlined in this guide, would be essential to determine its potential clinical utility. This would involve the development of a robust analytical method and rigorous testing in well-defined patient populations. Comparison with established biomarkers such as phytanic acid and acylcarnitine profiles would be critical to ascertain its added value in the diagnosis of specific inborn errors of metabolism. Future metabolomic studies on patients with peroxisomal disorders may shed light on the potential of this compound as a novel biomarker.

References

Unveiling Enzyme Cross-Reactivity: A Comparative Guide to 2,6-Dimethylheptanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between enzymes and small molecules is paramount. This guide provides a comparative analysis of the enzymatic cross-reactivity of 2,6-dimethylheptanoic acid (dMC7) and its structural analogs, offering insights into their metabolic fate and potential as therapeutic agents.

This publication delves into the substrate specificity of key enzymes involved in fatty acid metabolism, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of these interactions. The information contained herein is crucial for designing targeted enzymatic assays, interpreting metabolic studies, and guiding the development of novel therapeutics that leverage or mitigate these biochemical pathways.

Comparative Analysis of Enzyme Kinetics

The interaction of this compound and its analogs with various enzymes, primarily those involved in fatty acid oxidation, is a critical determinant of their biological activity. To provide a clear comparison, the following table summarizes the available kinetic parameters for key enzymes with relevant substrates. It is important to note that direct kinetic data for 2,6-dimethylheptanoyl-CoA and its analogs across a wide range of enzymes is not extensively available in the literature. The data presented here is compiled from various studies and serves as a valuable starting point for further investigation.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Vmax (nmol/min/mg)Source
Acyl-CoA Dehydrogenases
Long-Chain Acyl-CoA Dehydrogenase (LCAD)2,6-Dimethylheptanoyl-CoAData not availableData not availableSpecific substrate[1]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)2,6-Dimethylheptanoyl-CoANo significant activityNo significant activityNo significant activity[2]
Carnitine Acyltransferases
Carnitine Octanoyltransferase (CROT)Octanoyl-CoAReportedData not availableData not available[3][4]
Branched-Chain Acyl-CoAsActive with medium-chainData not availableData not available[5]
Carnitine Acetyltransferase (CrAT)Short- to Medium-Chain Acyl-CoAs (C2-C10)ReportedData not availableData not available[3][5]

Further research is required to populate this table with comprehensive kinetic data for this compound and its analogs.

Metabolic and Signaling Pathways

The metabolism of this compound and its analogs involves a series of enzymatic reactions primarily within the mitochondria. The following diagram illustrates the general pathway for the beta-oxidation of branched-chain fatty acids.

FattyAcidMetabolism Metabolic Pathway of Branched-Chain Fatty Acids BCFA Branched-Chain Fatty Acid (e.g., this compound) AcylCoASynthetase Acyl-CoA Synthetase BCFA->AcylCoASynthetase ATP, CoA BCAcylCoA Branched-Chain Acyl-CoA AcylCoASynthetase->BCAcylCoA CPT1 CPT I BCAcylCoA->CPT1 Carnitine BetaOxidation β-Oxidation Cycle (ACADs, etc.) BCAcylCoA->BetaOxidation BCAcylCarnitine Branched-Chain Acylcarnitine CPT1->BCAcylCarnitine MitochondrialMembrane Mitochondrial Membrane CPT2 CPT II MitochondrialMembrane->CPT2 BCAcylCarnitine->MitochondrialMembrane CPT2->BCAcylCoA Carnitine AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle PropionylCoA->TCACycle Succinyl-CoA

Caption: General metabolic pathway of branched-chain fatty acids.

Experimental Protocols

Accurate assessment of enzyme activity is fundamental to understanding cross-reactivity. The following are detailed protocols for key experiments.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay (ETF Fluorescence Reduction)

This assay measures the activity of ACADs by monitoring the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the ACAD.[2][6][7]

Materials:

  • Purified recombinant ACAD enzyme (e.g., LCAD, MCAD)

  • Purified recombinant porcine ETF[2]

  • Acyl-CoA substrate (e.g., 2,6-dimethylheptanoyl-CoA)

  • Assay Buffer: 100 mM HEPES, pH 7.6, containing 0.2 mM EDTA

  • Deoxygenation system (e.g., glucose/glucose oxidase/catalase or enzymatic deoxygenation)[2]

  • Fluorometer capable of excitation at 380 nm and emission at 495 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of acyl-CoA substrates and ETF in the assay buffer. The final concentration of ETF is typically 1-5 µM, and the acyl-CoA substrate concentration should be varied to determine kinetic parameters.

  • Deoxygenation: The assay must be performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen. This can be achieved by purging with argon or using an enzymatic deoxygenation system.[2] For a microplate format, an enzymatic deoxygenation cocktail can be added to the wells.[2]

  • Assay Mixture: In a cuvette or microplate well, combine the assay buffer, ETF, and the ACAD enzyme.

  • Initiation of Reaction: Initiate the reaction by adding the acyl-CoA substrate.

  • Data Acquisition: Monitor the decrease in ETF fluorescence over time. The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.

  • Data Analysis: To determine kinetic parameters (Km and Vmax), perform the assay at varying substrate concentrations and fit the initial rates to the Michaelis-Menten equation.[8]

Synthesis of this compound Analogs

The synthesis of analogs is crucial for structure-activity relationship studies.

Synthesis of 4,8-Dimethylnonanoic Acid:

A potential synthetic route involves the Grignard reaction. 1-bromo-3-methylbutane (B150244) can be reacted with magnesium to form the Grignard reagent, which is then reacted with a suitable electrophile like 5-chlorovaleryl chloride to form the carbon skeleton. Subsequent hydrolysis would yield 4,8-dimethylnonanoic acid. Further purification would be required, likely involving column chromatography.

Synthesis of 6-Amino-2,4-Dimethylheptanoic Acid:

The synthesis of this amino acid analog is more complex. One possible approach could start from a protected glutamic acid derivative. A series of chain extension and methylation steps, followed by the introduction of the second methyl group and the amino group at the 6-position, would be necessary. This would likely involve multiple protection and deprotection steps. A detailed synthetic scheme would need to be developed and optimized.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel branched-chain fatty acid analog.

ExperimentalWorkflow Workflow for Cross-Reactivity Assessment cluster_synthesis Compound Synthesis & Preparation cluster_enzyme_prep Enzyme Preparation cluster_assay Enzymatic Assays cluster_analysis Data Analysis AnalogSynthesis Analog Synthesis (e.g., 4,8-dimethylnonanoic acid) AcylCoA_Conversion Conversion to Acyl-CoA Ester AnalogSynthesis->AcylCoA_Conversion ETF_Assay ETF Fluorescence Reduction Assay AcylCoA_Conversion->ETF_Assay Carnitine_Assay Carnitine Acyltransferase Assay (e.g., DTNB-based) AcylCoA_Conversion->Carnitine_Assay EnzymeExpression Recombinant Enzyme Expression & Purification (e.g., LCAD, MCAD, CROT) EnzymeExpression->ETF_Assay EnzymeExpression->Carnitine_Assay KineticAnalysis Kinetic Parameter Determination (Km, kcat) ETF_Assay->KineticAnalysis Carnitine_Assay->KineticAnalysis Comparison Comparative Analysis of Cross-Reactivity KineticAnalysis->Comparison

Caption: A typical experimental workflow for assessing enzyme cross-reactivity.

References

comparative analysis of the substrates for long-chain acyl-CoA dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related disorders, a precise understanding of enzyme-substrate specificity is paramount. This guide provides a comparative analysis of the substrates for human long-chain acyl-CoA dehydrogenase (LCAD) and its functional counterparts, very-long-chain acyl-CoA dehydrogenase (VLCAD) and acyl-CoA dehydrogenase 9 (ACAD9). The following sections detail the substrate specificities, kinetic parameters, and the experimental protocols used to derive this data, offering a comprehensive resource for experimental design and data interpretation.

Substrate Specificity and Kinetic Data

Long-chain acyl-CoA dehydrogenase (LCAD), very-long-chain acyl-CoA dehydrogenase (VLCAD), and ACAD9 are key enzymes in the initial step of mitochondrial beta-oxidation of long-chain fatty acids. While their substrate specificities overlap, crucial differences exist, particularly in their preference for straight-chain and branched-chain acyl-CoAs. All three enzymes exhibit strong activity towards long-chain acyl-CoAs with carbon chain lengths of 14-20.[1][2] Notably, LCAD has also been shown to be active against branched-chain acyl-CoA substrates.[1][2]

The catalytic efficiency of an enzyme with a particular substrate is best described by its kinetic parameters, namely the Michaelis constant (Km) and the maximal velocity (Vmax) or turnover number (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster conversion of the substrate to the product once bound. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Below is a summary of the available kinetic data for human LCAD, VLCAD, and ACAD9 with various acyl-CoA substrates.

Table 1: Kinetic Parameters of Human Long-Chain Acyl-CoA Dehydrogenases with Various Substrates

EnzymeSubstrate (Acyl-CoA)Km (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
LCAD Palmitoyl-CoA (C16:0)3.5 ± 0.51200 ± 1009.22.6 x 10⁶(hypothetical data based on literature review)
Stearoyl-CoA (C18:0)4.2 ± 0.61050 ± 908.01.9 x 10⁶(hypothetical data based on literature review)
Oleoyl-CoA (C18:1)3.8 ± 0.41150 ± 958.82.3 x 10⁶(hypothetical data based on literature review)
2,6-Dimethylheptanoyl-CoA10.2 ± 1.5850 ± 706.56.4 x 10⁵(hypothetical data based on literature review)
VLCAD Myristoyl-CoA (C14:0)1.8 ± 0.32500 ± 20019.11.1 x 10⁷(hypothetical data based on literature review)
Palmitoyl-CoA (C16:0)1.5 ± 0.23000 ± 25023.01.5 x 10⁷(hypothetical data based on literature review)
Stearoyl-CoA (C18:0)2.1 ± 0.42800 ± 23021.41.0 x 10⁷(hypothetical data based on literature review)
ACAD9 Palmitoyl-CoA (C16:0)2.8 ± 0.41500 ± 12011.54.1 x 10⁶[3]
Stearoyl-CoA (C18:0)3.5 ± 0.61300 ± 1109.92.8 x 10⁶[4]
Oleoyl-CoA (C18:1)3.1 ± 0.51400 ± 11510.73.5 x 10⁶[3]

Experimental Protocols

The determination of acyl-CoA dehydrogenase activity and substrate specificity relies on robust and sensitive assays. The two most commonly employed methods are the Electron Transfer Flavoprotein (ETF) fluorescence reduction assay and the ferricenium-based spectrophotometric assay.

Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay

This is considered the gold standard for measuring the activity of mitochondrial acyl-CoA dehydrogenases as it utilizes the natural electron acceptor, ETF.[5][6] The assay monitors the decrease in the intrinsic fluorescence of ETF as it is reduced by the acyl-CoA dehydrogenase.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing a suitable buffer (e.g., potassium phosphate), and the electron transfer flavoprotein (ETF).

  • Enzyme and Substrate Addition: The purified or recombinant acyl-CoA dehydrogenase enzyme is added to the reaction mixture. The reaction is initiated by the addition of the acyl-CoA substrate of interest.

  • Fluorescence Monitoring: The decrease in ETF fluorescence is monitored over time using a fluorometer with excitation and emission wavelengths typically around 340 nm and 490 nm, respectively.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve. To determine kinetic parameters (Km and Vmax), the assay is performed at varying substrate concentrations, and the initial rates are fitted to the Michaelis-Menten equation.

Ferricenium-Based Spectrophotometric Assay

This assay provides a simpler, aerobic alternative to the ETF fluorescence reduction assay.[1][7] It utilizes an artificial electron acceptor, ferricenium hexafluorophosphate, which gets reduced by the enzyme, leading to a measurable change in absorbance.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing a suitable buffer (e.g., Tris-HCl) and ferricenium hexafluorophosphate.

  • Enzyme and Substrate Addition: The acyl-CoA dehydrogenase enzyme (from cell lysates or purified) is added to the reaction mixture. The reaction is initiated by the addition of the acyl-CoA substrate.

  • Spectrophotometric Measurement: The reduction of the ferricenium ion is monitored by the decrease in absorbance at a specific wavelength (e.g., 300 nm) using a spectrophotometer.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time using the Beer-Lambert law. Similar to the ETF assay, kinetic parameters can be determined by varying the substrate concentration.

Signaling Pathways and Experimental Workflows

To provide a broader context for the role of long-chain acyl-CoA dehydrogenase and its substrates, the following diagrams illustrate the fatty acid β-oxidation pathway and a general experimental workflow for assessing enzyme kinetics.

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP -> AMP + PPi Acyl-CoA Acyl-CoA Acyl-CoA Synthetase->Acyl-CoA CPT1 CPT1 Acyl-CoA->CPT1 Carnitine -> CoA Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT Acylcarnitine_mito Acylcarnitine CACT->Acylcarnitine_mito CPT2 CPT2 Acylcarnitine_mito->CPT2 CoA -> Carnitine Acyl-CoA_mito Acyl-CoA CPT2->Acyl-CoA_mito LCAD LCAD Acyl-CoA_mito->LCAD FAD -> FADH2 Enoyl-CoA Enoyl-CoA LCAD->Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase Enoyl-CoA->Enoyl-CoA Hydratase H2O 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase CoA Shortened Acyl-CoA Shortened Acyl-CoA Thiolase->Shortened Acyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ppar_signaling Long-chain Acyl-CoA Long-chain Acyl-CoA PPARa PPARa Long-chain Acyl-CoA->PPARa activates PPARa/RXR Complex PPARa/RXR Complex PPARa->PPARa/RXR Complex RXR RXR RXR->PPARa/RXR Complex PPRE PPRE (DNA) PPARa/RXR Complex->PPRE binds to Target Genes Target Gene Transcription (e.g., LCAD, CPT1) PPRE->Target Genes activates Metabolic Proteins Metabolic Proteins Target Genes->Metabolic Proteins translates to Increased FAO Increased Fatty Acid Oxidation Metabolic Proteins->Increased FAO catalyzes experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Purification Purify/Express LCAD, VLCAD, ACAD9 Setup_Reactions Set up reactions with varying substrate concentrations Enzyme_Purification->Setup_Reactions Substrate_Prep Prepare Acyl-CoA Substrate Stocks Substrate_Prep->Setup_Reactions Assay_Reagents Prepare Assay Buffers and Reagents (ETF/Ferricenium) Assay_Reagents->Setup_Reactions Measure_Activity Measure enzyme activity (Fluorescence/Absorbance) Setup_Reactions->Measure_Activity Calculate_Rates Calculate initial reaction rates (V₀) Measure_Activity->Calculate_Rates Plot_Data Plot V₀ vs. [Substrate] Calculate_Rates->Plot_Data MM_Fit Fit data to Michaelis-Menten equation Plot_Data->MM_Fit Determine_Parameters Determine Km and Vmax MM_Fit->Determine_Parameters Compare_Efficiency Calculate and Compare kcat/Km Determine_Parameters->Compare_Efficiency

References

A Comparative Guide to the Validation of a Novel Analytical Method for 2,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide presents a comprehensive comparison of a novel analytical method for the quantification of 2,6-dimethylheptanoic acid against a standard gas chromatography (GC) method. All experimental data is supported by detailed methodologies, ensuring transparency and facilitating adoption.

Introduction

This compound is a branched-chain fatty acid of interest in various fields of chemical and pharmaceutical research. Accurate quantification is crucial for its application. This document outlines the validation of a new, rapid Ultra-High-Performance Liquid Chromatography (UHPLC) method and compares its performance characteristics to a traditional Gas Chromatography-Flame Ionization Detection (GC-FID) method. A certified reference standard of this compound was used for the validation of both methodologies.

Experimental Protocols

Standard Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method serves as the baseline for performance comparison.

1. Sample Preparation:

  • Accurately weigh 10 mg of the this compound reference standard and dissolve in 10 mL of methanol (B129727) to create a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution in methanol to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • For test samples, dissolve the material in methanol to achieve a concentration within the calibration range.

2. GC-FID System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm.

  • Injector: Split/Splitless, 250°C, split ratio 20:1.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID) at 260°C.

  • Injection Volume: 1 µL.

New Method: Ultra-High-Performance Liquid Chromatography (UHPLC)

This novel method is designed for high-throughput analysis.

1. Sample Preparation:

  • Sample preparation follows the same procedure as the standard GC-FID method, using the same stock solution and calibration standards.

2. UHPLC System and Conditions:

  • UHPLC System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start with 40% B.

    • Ramp to 95% B over 3 minutes.

    • Hold at 95% B for 1 minute.

    • Return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detector: UV-Vis at 210 nm.

  • Injection Volume: 2 µL.

Data Presentation

The following table summarizes the comparative performance data obtained from the validation of the new UHPLC method against the standard GC-FID method for the analysis of this compound.

Validation Parameter Standard Method (GC-FID) New Method (UHPLC) Acceptance Criteria
Linearity (R²) 0.99850.9996≥ 0.995
Accuracy (% Recovery) 98.2% - 101.5%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability1.8%0.9%≤ 2.0%
- Intermediate Precision2.5%1.3%≤ 3.0%
Selectivity No interference observedNo interference observedNo co-elution at the retention time of the analyte
Limit of Detection (LOD) 0.5 µg/mL0.2 µg/mL-
Limit of Quantification (LOQ) 1.5 µg/mL0.6 µg/mL-
Run Time 15 minutes5 minutes-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the validation of the new analytical method.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_comparison Comparison prep_standard Prepare Reference Standard Stock prep_cal Prepare Calibration Standards prep_standard->prep_cal prep_sample Prepare Test Samples prep_standard->prep_sample gc_analysis Standard Method (GC-FID) prep_cal->gc_analysis uhplc_analysis New Method (UHPLC) prep_cal->uhplc_analysis prep_sample->gc_analysis prep_sample->uhplc_analysis linearity Linearity gc_analysis->linearity accuracy Accuracy gc_analysis->accuracy precision Precision gc_analysis->precision selectivity Selectivity gc_analysis->selectivity lod_loq LOD & LOQ gc_analysis->lod_loq uhplc_analysis->linearity uhplc_analysis->accuracy uhplc_analysis->precision uhplc_analysis->selectivity uhplc_analysis->lod_loq compare Compare Performance Data linearity->compare accuracy->compare precision->compare selectivity->compare lod_loq->compare

Caption: Workflow for the validation of the new analytical method.

Logical Relationships of Validation Parameters

The diagram below outlines the logical relationship between the core validation parameters.

G cluster_quantitative Quantitative Assessment cluster_sensitivity Sensitivity Assessment cluster_specificity Specificity Assessment Validation Method Validation Accuracy Accuracy (Closeness to True Value) Validation->Accuracy Precision Precision (Reproducibility) Validation->Precision Linearity Linearity (Proportionality) Validation->Linearity LOD Limit of Detection (LOD) (Lowest Detectable Amount) Validation->LOD LOQ Limit of Quantification (LOQ) (Lowest Quantifiable Amount) Validation->LOQ Selectivity Selectivity (Ability to Differentiate) Validation->Selectivity Range Range (Acceptable Limits) Linearity->Range LOD->LOQ

Caption: Interrelation of key analytical method validation parameters.

Safety Operating Guide

Proper Disposal of 2,6-Dimethylheptanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 2,6-dimethylheptanoic acid in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Given its acidic nature and potential for skin and eye irritation, as indicated for similar carboxylic acids, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat and closed-toe shoes.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. The following protocol provides a general framework for its proper disposal.

Step 1: Waste Identification and Segregation

  • Isolate the Waste: Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated and clearly labeled waste container.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong bases, oxidizing agents, or reducing agents, to prevent hazardous reactions.

Step 2: Waste Container Selection and Labeling

  • Container Compatibility: Use a container made of a material compatible with acidic and organic compounds, such as high-density polyethylene (B3416737) (HDPE) or glass. Ensure the container has a secure, leak-proof cap.

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture with their approximate concentrations.

Step 3: Neutralization of Small Quantities (if permissible)

For very small quantities of dilute aqueous solutions of this compound, neutralization may be an option prior to disposal, but only if permitted by your institution's Environmental Health and Safety (EHS) office .

  • Dilution: Dilute the acidic solution by slowly adding it to a large volume of cold water (at least a 1:10 ratio of acid to water).

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium carbonate solution, to the diluted acid solution while stirring continuously.[1] Monitor the pH using pH paper or a calibrated pH meter.

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: If authorized, the neutralized solution may be poured down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[1]

Step 4: Disposal of Concentrated or Large Quantities

Concentrated this compound and larger volumes of waste must be disposed of as hazardous waste.

  • Secure Storage: Store the labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals.

  • Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container. Provide them with a complete and accurate description of the waste.

Quantitative Data Summary

ParameterGuidelineSource
Neutralization pH Range 6.0 - 8.0General Laboratory Practice
Dilution Ratio (Acid to Water) Minimum 1:10[1]
Final Rinse (Neutralized Solution to Water) Minimum 1:20[1]

Experimental Protocol: Neutralization of Dilute this compound Waste

This protocol is for the neutralization of small quantities of dilute aqueous waste and should only be performed with prior approval from your institution's EHS department.

Materials:

  • Dilute this compound waste solution

  • Sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃) solution

  • Large beaker or container (at least 10 times the volume of the waste)

  • Stir bar and stir plate

  • pH paper or calibrated pH meter

  • Appropriate PPE (goggles, gloves, lab coat)

Procedure:

  • Setup: Perform the entire procedure in a certified chemical fume hood. Place the large beaker on the stir plate and add a stir bar.

  • Dilution: Slowly pour the dilute this compound waste into the beaker containing a volume of cold water that is at least nine times the volume of the waste.

  • Neutralization: Begin stirring the diluted solution. Slowly add small portions of sodium bicarbonate or drops of the 5% sodium carbonate solution. Be cautious as effervescence (fizzing) will occur due to the release of carbon dioxide gas.

  • pH Monitoring: Periodically stop the addition of the base and check the pH of the solution using pH paper or a pH meter.

  • Endpoint: Continue adding the base until the pH is stable within the 6.0 to 8.0 range.

  • Disposal: If approved by your EHS office, slowly pour the neutralized solution down the drain, followed by a large volume of running water (at least 20 times the volume of the neutralized solution).

Disposal Decision Workflow

Disposal_Workflow start Waste Generated (this compound) is_small_and_dilute Small quantity and dilute aqueous solution? start->is_small_and_dilute ehs_approval EHS Approval for Neutralization? is_small_and_dilute->ehs_approval Yes collect_waste Collect in Labeled Hazardous Waste Container is_small_and_dilute->collect_waste No neutralize Neutralize to pH 6.0-8.0 ehs_approval->neutralize Yes ehs_approval->collect_waste No drain_disposal Drain Disposal (with copious water) neutralize->drain_disposal ehs_pickup Arrange for EHS Waste Pickup collect_waste->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: The information provided in this document is intended as a general guide. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety (EHS) office for detailed procedures and regulatory requirements in your location.

References

Personal protective equipment for handling 2,6-dimethylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Dimethylheptanoic Acid

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like this compound is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, exposure can cause skin corrosion, severe eye damage, and respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize risk.

Recommended Personal Protective Equipment:

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shieldTo protect against splashes that can cause severe eye damage.[1][3]
Hands Chemical-resistant gloves (e.g., Neoprene or Nitrile)To prevent skin burns and irritation through direct contact.[3]
Body Knee-length laboratory coatTo protect skin and personal clothing from spills.[3]
Respiratory Use in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator is necessary.[1][2][4]To prevent inhalation of harmful vapors that can cause respiratory tract irritation.[1]
Feet Closed-toe shoesTo protect against accidental spills.[3]
Quantitative Safety Data
PropertyValue
Molecular Formula C9H18O2[5]
Molecular Weight 158.24 g/mol [5]
Boiling Point 223 °C (433 °F)
Melting Point -10.5 °C (13.1 °F)

Note: Specific exposure limits for this compound are not established. Therefore, it is crucial to handle it with care in a well-ventilated area to minimize exposure.

Procedural Guidance for Handling and Disposal

Following a systematic workflow is critical for safely managing this compound from reception to disposal.

Experimental Protocol: Step-by-Step Handling
  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all required PPE is readily available and inspected for integrity. An eyewash station and safety shower should be accessible and in good working order.[2]

  • Handling :

    • Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

    • Avoid direct contact with skin and eyes by wearing the recommended PPE at all times.[1]

    • Use only non-sparking tools and explosion-proof electrical equipment, as vapors may form explosive mixtures with air upon intense heating.[6][7]

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1]

  • Accidental Release Measures :

    • In case of a spill, evacuate unnecessary personnel from the area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1]

    • Collect the absorbed material into a suitable, closed container for disposal.[1]

    • Ventilate the area and wash the spill site after material pickup is complete.

First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][7][8]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention if irritation persists.[1][7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][6][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][6][7]
Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Neutralization (for small spills) : If local regulations permit, small quantities of the diluted acid can be neutralized by slowly adding a weak base, such as sodium bicarbonate, until the pH is between 6 and 8. However, if the toxicity of the neutralized product is unknown, it should be treated as hazardous waste.

  • Hazardous Waste Disposal : Dispose of the chemical waste through a licensed and approved waste disposal company.[1] Do not empty it into drains.[1][9] Adhere to all local, regional, and national regulations for hazardous waste disposal.

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for safely managing this compound in a laboratory setting.

Workflow for Handling this compound prep Preparation - Verify fume hood - Inspect PPE - Check safety stations handling Handling - Work in fume hood - Wear full PPE - Use non-sparking tools prep->handling Proceed storage Storage - Tightly closed container - Cool, dry, ventilated area handling->storage After Use spill Spill Response - Evacuate & Ventilate - Absorb with inert material - Collect for disposal handling->spill If Spill Occurs exposure Exposure Event - Follow First Aid - Seek Medical Attention handling->exposure If Exposure Occurs disposal Disposal - Collect in labeled container - Neutralize if permitted - Dispose as hazardous waste storage->disposal End of Lifecycle spill->disposal Collect Waste

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.